3-Isopropoxy-2-naphthoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJRHSMOPFAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic acid
Abstract
This technical guide provides a comprehensive overview of 3-Isopropoxy-2-naphthoic acid (CAS 856077-50-4), a naphthoic acid derivative with potential applications in medicinal chemistry and materials science. While specific literature on this compound is sparse, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource. The guide covers the compound's structure and properties, a proposed synthetic route based on established organic chemistry reactions, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery. The information is intended to provide researchers with a solid foundation for the synthesis, analysis, and further investigation of this molecule.
Introduction and Chemical Identity
This compound belongs to the family of naphthoic acid derivatives, which are characterized by a naphthalene core functionalized with a carboxylic acid group. The rigid, bicyclic aromatic structure of the naphthalene scaffold makes it a valuable building block in the design of novel therapeutic agents and functional materials.[1] The specific compound, this compound, is distinguished by an isopropoxy group at the 3-position of the naphthalene ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 856077-50-4 | [2][3][4] |
| IUPAC Name | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid | [3] |
| Molecular Formula | C₁₄H₁₄O₃ | [2][3] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| Canonical SMILES | CC(C)OC1=C(C=C2C=CC=CC2=C1)C(=O)O | N/A |
| InChI Key | N/A | N/A |
Proposed Synthesis Pathway
The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction, involving the carboxylation of 2-naphthol.[5][6]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a scientifically informed proposition based on standard organic synthesis methodologies. Researchers should perform initial small-scale trials to optimize reaction conditions.
Step 1: Deprotonation of 3-Hydroxy-2-naphthoic acid
-
To a stirred solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetone) at room temperature, add a slight excess of a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the carboxylate and phenoxide salts. The progress of the deprotonation can be monitored by the cessation of any gas evolution if a carbonate base is used.
Step 2: Alkylation with Isopropyl Halide
-
To the reaction mixture from Step 1, add 2-iodopropane or 2-bromopropane (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-2-naphthoic acid
For the attention of: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isopropoxy-2-naphthoic acid (CAS No: 856077-50-4), a naphthalene-based carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this guide employs a foundational approach by first detailing the well-characterized physicochemical properties of its immediate precursor, 3-Hydroxy-2-naphthoic acid. By establishing this baseline, we can project the anticipated properties of this compound, offering valuable insights for its synthesis, handling, and application. This guide is intended to empower researchers with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.
Introduction to this compound
This compound is a carboxylic acid derivative of naphthalene, characterized by an isopropoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. Its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the naphthalene scaffold is a common motif.
While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active naphthoic acid derivatives suggests its potential as an intermediate or a final active pharmaceutical ingredient (API). The physicochemical properties of such a compound are paramount in determining its behavior in biological systems, its formulation characteristics, and its suitability for various chemical transformations.
This guide will first present the known identifiers for this compound and then delve into a detailed analysis of its precursor, 3-Hydroxy-2-naphthoic acid, for which a wealth of experimental data exists. This will be followed by a discussion on the synthesis of the target compound and an expert projection of its key physicochemical parameters.
Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid |
| CAS Number | 856077-50-4[1][2][3][4][5] |
| Molecular Formula | C14H14O3[3][4] |
| Molecular Weight | 230.26 g/mol [3][4] |
| Chemical Structure | ![]() |
The Precursor: A Deep Dive into 3-Hydroxy-2-naphthoic acid
A thorough understanding of the precursor, 3-Hydroxy-2-naphthoic acid (also known as BON acid), is essential for predicting the properties of its isopropoxy derivative. This compound is a well-characterized industrial chemical, primarily used as a key intermediate in the manufacturing of dyes and pigments.[6][7][8]
Physicochemical Properties of 3-Hydroxy-2-naphthoic acid
The following table summarizes the key experimentally determined physicochemical properties of 3-Hydroxy-2-naphthoic acid.
| Property | Value | Source(s) |
| CAS Number | 92-70-6 | [6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |
| Molecular Formula | C11H8O3 | [9][19][20] |
| Molecular Weight | 188.18 g/mol | [7][10][20] |
| Appearance | Light yellow to beige-brown crystalline powder | [6][7][8][14][15][17] |
| Melting Point | 217-223 °C (with decomposition) | [6][7][8][10][12][13][14][16][17][19][20] |
| Boiling Point | Decomposes (> 400 °C) | [7][11] |
| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in ethanol, ether, benzene, chloroform, and alkaline solutions.[6][7][14][15][20] | |
| pKa | 2.79 | [9][11] |
| LogP (octanol/water) | 3.05 | [9][15][18] |
Spectral Data for 3-Hydroxy-2-naphthoic acid
Spectral data is crucial for the identification and characterization of organic compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-Hydroxy-2-naphthoic acid exhibits characteristic absorptions for the hydroxyl and carboxylic acid functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid, overlapping with the phenolic O-H stretch. A strong C=O stretching vibration for the carboxylic acid carbonyl group will be prominent around 1680-1710 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) would show distinct signals for the aromatic protons on the naphthalene ring, as well as exchangeable protons for the hydroxyl and carboxylic acid groups.[21]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the phenolic carbon, and the aromatic carbons of the naphthalene ring.[22]
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help in structural elucidation.[9]
Synthesis of this compound
The most logical and widely used method for the synthesis of this compound from its hydroxy precursor is the Williamson ether synthesis .[23][24][25][26][27] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.
Proposed Synthetic Workflow
References
- 1. This compound | 856077-50-4 [chemicalbook.com]
- 2. 856077-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - CAS:856077-50-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. aablocks.com [aablocks.com]
- 6. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]
- 7. 3-Hydroxy-2-Naphthoic Acid (BON Acid) [industrochem.com]
- 8. 3-Hydroxy-2-naphthoic acid | 92-70-6 [amp.chemicalbook.com]
- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Hydroxy-2-naphthoic acid, 98% 3-Hydroxy-2-naphthoic acid, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 11. echemi.com [echemi.com]
- 12. 3-Hydroxy-2-naphthoic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 3-Hydroxy-2-naphthoic acid | Delchimica [delchimica.com]
- 14. 92-70-6 CAS | 3-HYDROXY-2-NAPHTHOIC ACID | Laboratory Chemicals | Article No. 04127 [lobachemie.com]
- 15. Page loading... [guidechem.com]
- 16. 3-Hydroxy-2-naphthoic acid 98 92-70-6 [sigmaaldrich.com]
- 17. 3-Hydroxy-2-naphthoic acid, 98% 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 19. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 20. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 21. 3-Hydroxy-2-naphthoic acid(92-70-6) 1H NMR [m.chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 24. jk-sci.com [jk-sci.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 27. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
3-Isopropoxy-2-naphthoic acid solubility data
An In-Depth Technical Guide to the Solubility of 3-Isopropoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of the versatile chemical intermediate 3-hydroxy-2-naphthoic acid, is emerging as a compound of interest in medicinal chemistry and drug discovery.[1][2] Its structural similarity to other naphthoic acid derivatives suggests potential applications in the synthesis of novel therapeutic agents. A critical parameter that governs the developability of any new chemical entity is its solubility. Poor solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation challenges, ultimately hindering the progress of promising drug candidates.[3][4][5][6]
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of physical chemistry, data from structurally related analogs, and authoritative methodologies to provide a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the critical factors that influence this essential physicochemical property.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is crucial to first examine its molecular structure and key physicochemical properties.
| Property | Value/Information | Source |
| CAS Number | 856077-50-4 | [7][8] |
| Molecular Formula | C₁₄H₁₄O₃ | [8][9] |
| Molecular Weight | 230.26 g/mol | [8][9] |
| Structure | Naphthalene ring with a carboxylic acid group at the 2-position and an isopropoxy group at the 3-position. | [8][9] |
The presence of both a hydrophobic naphthalene core and an isopropoxy group, alongside a polar carboxylic acid moiety, suggests that this compound will exhibit a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding and ionize, which generally enhances aqueous solubility, particularly at higher pH.[10][11] Conversely, the bulky and non-polar naphthalene ring system and the isopropoxy group will contribute to its lipophilicity, favoring solubility in organic solvents.[10]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[12][13] This method is widely recognized for its reliability and is based on achieving a saturated solution of the compound in a given solvent, followed by the quantification of the dissolved solute.
Detailed Step-by-Step Protocol
The following protocol outlines the shake-flask method for determining the solubility of this compound.
1. Preparation of Materials:
-
This compound: High-purity solid sample.
-
Solvents: A range of solvents of varying polarities should be selected (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and n-octanol).
-
Equipment: Analytical balance, vials with screw caps, constant temperature shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane material), and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
2. Experimental Procedure:
-
Step 1: Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[12]
-
Step 2: Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[4]
-
Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
Step 4: Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) that is compatible with the solvent used.
-
Step 5: Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standard solutions and the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. The concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Factors Influencing the Solubility of this compound
The solubility of this compound is not an intrinsic constant but is influenced by several external factors.
Solvent Polarity
The principle of "like dissolves like" is fundamental to predicting solubility.
-
Polar Protic Solvents (e.g., water, ethanol): The carboxylic acid group of this compound can form hydrogen bonds with these solvents, which would contribute to its solubility. However, the large non-polar naphthalene moiety will likely limit its solubility in highly polar solvents like water.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors and have moderate to high dielectric constants, making them good solvents for many organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Non-polar Solvents (e.g., hexane, toluene): The hydrophobic naphthalene ring and isopropoxy group will favor solubility in non-polar solvents.
pH of the Medium
For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. The carboxylic acid group can be deprotonated to form a carboxylate anion.
-
Acidic pH (below pKa): The compound will exist predominantly in its neutral, protonated form, which is less polar and therefore expected to have lower aqueous solubility.
-
Alkaline pH (above pKa): The compound will be deprotonated to its more polar and significantly more water-soluble carboxylate form.
Temperature
The dissolution of a solid in a liquid is often an endothermic process. Therefore, for most solid solutes, solubility increases with increasing temperature.[14] This relationship should be experimentally verified for this compound.
Interplay of Factors Influencing Solubility
Caption: Factors influencing the solubility of this compound.
Anticipated Solubility Profile of this compound
Based on the structural analysis and general principles of solubility, the following profile can be anticipated:
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Aqueous (Acidic pH) | pH 2 Buffer | Low | The compound is in its neutral, less polar form. |
| Aqueous (Neutral pH) | Water, PBS pH 7.4 | Low to Moderate | Partial ionization of the carboxylic acid group. |
| Aqueous (Alkaline pH) | pH 10 Buffer | High | The compound is in its fully ionized, highly polar carboxylate form. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Ability to form hydrogen bonds with both the carboxylic acid and isopropoxy groups. |
| Polar Aprotic | DMSO, Acetone | High | Good balance of polarity to solvate the entire molecule. |
| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar naphthalene and isopropoxy groups will favor solubility, but the polar carboxylic acid will limit it. |
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for approaching the solubility assessment of this compound. By leveraging the principles of physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can obtain the critical data needed to guide formulation development, design meaningful in vitro and in vivo studies, and ultimately unlock the full therapeutic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 856077-50-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound - CAS:856077-50-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 11. quora.com [quora.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. solubilityofthings.com [solubilityofthings.com]
A Deep Dive into the Spectral Landscape of 3-Isopropoxy-2-naphthoic acid: A Technical Guide
This technical guide provides an in-depth spectral analysis of 3-Isopropoxy-2-naphthoic acid, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation of the spectral features across various analytical techniques. We will explore the causality behind experimental choices and spectral patterns, ensuring a thorough understanding of the molecule's structural characterization.
Introduction
This compound, with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol , is a derivative of naphthoic acid characterized by the presence of an isopropoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for elucidating its structure in various chemical transformations. This guide will cover the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features that will give rise to characteristic spectral signals are the naphthalene ring system, the carboxylic acid functionality, and the isopropoxy group.
Caption: Molecular Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 9.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1][2]. |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 6H | Protons on the naphthalene ring will resonate in the aromatic region. Their exact shifts and splitting patterns will be complex due to the influence of the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group[3][4][5]. |
| -OCH(CH₃)₂ | 4.5 - 5.0 | Septet | 1H | The methine proton of the isopropoxy group is deshielded by the adjacent oxygen atom and will be split into a septet by the six neighboring methyl protons. |
| -OCH(CH₃)₂ | 1.3 - 1.5 | Doublet | 6H | The six methyl protons of the isopropoxy group are equivalent and will appear as a doublet due to coupling with the single methine proton. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton[1].
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| COOH | 165 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded[2][6]. |
| Aromatic Carbons | 110 - 160 | The ten carbons of the naphthalene ring will appear in this region. The carbon attached to the oxygen (C3) will be more shielded compared to the carbon attached to the carboxylic acid (C2). |
| -OC H(CH₃)₂ | 70 - 80 | The methine carbon is deshielded by the directly attached oxygen atom. |
| -OCH(C H₃)₂ | 20 - 25 | The methyl carbons of the isopropoxy group are in the aliphatic region. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for a better signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Acquisition Parameters: A larger number of scans (e.g., 128 or more) and a relaxation delay are typically required.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | O-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | C=O Stretch |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | C=C Stretch |
| C-O (Ether & Acid) | 1210 - 1320 | Strong | C-O Stretch |
| O-H Bend | 910 - 950 | Medium, Broad | O-H Bend |
The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range due to hydrogen bonding[6][7]. The C=O stretch is also a very strong and characteristic absorption[7].
Experimental Protocol: FTIR
Caption: A simplified workflow for obtaining an FTIR spectrum using an ATR accessory.
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR or transmission for KBr pellets.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
Aromatic ethers and carboxylic acids have characteristic fragmentation patterns.[1][2][8][9]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 230 due to the stability of the aromatic ring system.[9]
-
Loss of Isopropyl Group: Fragmentation of the ether linkage can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment at m/z = 187.
-
Loss of Propene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement, which would result in a fragment corresponding to 3-hydroxy-2-naphthoic acid at m/z = 188.
-
Loss of -OH: Alpha-cleavage of the carboxylic acid can lead to the loss of a hydroxyl radical, giving a peak at m/z = 213.[1][2]
-
Loss of -COOH: Loss of the entire carboxyl group as a radical will result in a fragment at m/z = 185.[1][2]
-
Decarboxylation: Loss of CO₂ from the molecular ion would lead to a fragment at m/z = 186.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more suitable.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for LC-MS that would likely produce a strong protonated molecule [M+H]⁺ at m/z 231 or a deprotonated molecule [M-H]⁻ at m/z 229. Electron ionization (EI) in GC-MS would lead to more extensive fragmentation.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion and fragmentation peaks are identified to confirm the structure.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Expected Absorption Maxima (λmax):
The naphthalene ring system is a strong chromophore. Naphthoic acid derivatives typically exhibit strong absorption in the UV region due to π-π* electronic transitions.[10] For 2-naphthoic acid, absorption maxima have been reported around 236 nm, 280 nm, and 334 nm.[11] The presence of the isopropoxy group, an auxochrome, may cause a slight bathochromic (red) shift in these absorptions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Run a baseline scan with the cuvette filled with the solvent.
-
Place the sample solution in the sample beam and acquire the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The comprehensive spectral analysis of this compound, integrating data from NMR, FTIR, MS, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the underlying principles and expected spectral features as outlined in this guide, researchers can confidently identify and characterize this important molecule in their developmental pipelines.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Isopropoxy-2-naphthoic acid, a naphthalene-based organic compound. While direct research on this specific molecule is limited in publicly available literature, this document synthesizes information from related naphthoic acid derivatives and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals interested in exploring its potential. We will delve into its molecular structure, a proposed synthesis protocol, standard characterization techniques, and prospective applications in medicinal chemistry.
Introduction: The Naphthoic Acid Scaffold and the Significance of the 3-Isopropoxy Moiety
Naphthalene, an aromatic hydrocarbon, serves as a foundational scaffold in numerous marketed therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of the naphthalene core, particularly into naphthoic acids, provides a versatile platform for fine-tuning physicochemical and pharmacological properties. 3-Hydroxy-2-naphthoic acid, a key precursor, is widely used in the synthesis of dyes, pigments, and as an intermediate in the pharmaceutical and insecticide industries.[2]
The introduction of an isopropoxy group at the 3-position, yielding this compound, can significantly alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity compared to its hydroxy analog. These modifications can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide aims to provide a foundational understanding of this molecule for further scientific exploration.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C14H14O3, consists of a naphthalene ring substituted with a carboxylic acid group at the 2-position and an isopropoxy group at the 3-position.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 856077-50-4 | [3] |
| Molecular Formula | C14H14O3 | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| IUPAC Name | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid | ChemDraw |
| Melting Point | Not available in cited literature. | - |
| Boiling Point | Not available in cited literature. | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and DMSO.[2] | Extrapolation from 3-hydroxy-2-naphthoic acid |
Proposed Synthesis of this compound
A logical and well-established method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-hydroxy-2-naphthoic acid. This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, followed by an SN2 reaction with an isopropyl halide.
Reaction Scheme
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-hydroxy-2-naphthoic acid
-
2-bromopropane (or 2-iodopropane)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate and phenoxide salts.
-
Add 2-bromopropane (1.5-2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Characterization and Analytical Techniques
The synthesized this compound should be characterized using standard spectroscopic and analytical methods to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H-NMR | - Aromatic protons in the range of 7.0-8.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm). - A septet for the methine proton of the isopropoxy group. - A doublet for the methyl protons of the isopropoxy group. |
| ¹³C-NMR | - Aromatic carbons between 110-140 ppm. - Carbonyl carbon of the carboxylic acid around 170 ppm. - Carbons of the isopropoxy group in the aliphatic region. |
| FT-IR | - A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch for the carboxylic acid around 1700 cm⁻¹. - C-O stretches for the ether linkage. - Aromatic C-H and C=C stretches. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of 230.26 g/mol . |
| HPLC | - A single sharp peak to indicate a high degree of purity. |
Potential Applications in Drug Discovery
While specific biological activities of this compound are not yet reported, the broader class of naphthoic acid derivatives has shown promise in various therapeutic areas. The isopropoxy modification may offer a novel entry point for modulating the activity of known targets or discovering new ones.
Areas for Investigation
-
Anti-inflammatory Agents: Naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[4] The isopropoxy group may enhance interactions with hydrophobic pockets of inflammatory targets.
-
Anticancer Therapeutics: The naphthalene scaffold is present in several anticancer drugs.[1] The potential of this compound as a cytotoxic agent or as a building block for more complex anticancer compounds warrants investigation.
-
Receptor Antagonists: Naphthoic acid derivatives have been developed as antagonists for various receptors, such as the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.
Hypothetical Drug Discovery Workflow
References
A Comprehensive Technical Guide to the Synthetic Routes from 3-Hydroxy-2-naphthoic Acid
Introduction: The Versatility of a Naphthyl Building Block
3-Hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid, is a pale yellow crystalline solid with the molecular formula C₁₁H₈O₃.[1][2] It is a crucial intermediate in the chemical industry, primarily synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1][3] This guide provides an in-depth exploration of the diverse synthetic pathways originating from 3-hydroxy-2-naphthoic acid, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The unique structural features of this molecule, namely the hydroxyl and carboxylic acid functional groups on the naphthalene core, render it a versatile starting material for a wide array of chemical transformations. Its derivatives have found applications in various fields, including the synthesis of high-performance pigments, advanced polymers, and biologically active compounds with antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8][9]
I. Synthesis of 3-Hydroxy-2-naphthoic Acid: The Kolbe-Schmitt Reaction
The industrial synthesis of 3-hydroxy-2-naphthoic acid is predominantly achieved through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of the sodium salt of 2-naphthol (sodium 2-naphthoxide) with carbon dioxide under elevated temperature and pressure.[1][3]
Mechanism: The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The regioselectivity of the carboxylation is influenced by the reaction conditions, with the formation of 3-hydroxy-2-naphthoic acid being favored under specific temperature and pressure settings.
Figure 1: The Kolbe-Schmitt reaction for the synthesis of 3-Hydroxy-2-naphthoic acid.
II. Esterification of the Carboxylic Acid Group
The carboxylic acid functionality of 3-hydroxy-2-naphthoic acid is readily converted into a variety of esters. These ester derivatives are valuable intermediates for further functionalization or can be the final target molecules with specific applications.
A. Fischer-Speier Esterification
The most direct method for the synthesis of simple alkyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-naphthoate
-
To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-hydroxy-2-naphthoate.
B. Esterification using Coupling Reagents
For more complex alcohols, including phenols, or under milder reaction conditions, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol.
Experimental Protocol: Synthesis of Phenyl 3-hydroxy-2-naphthoate using DCC
-
Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) and phenol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired phenyl ester.[10]
| Ester Product | Alcohol | Coupling Method | Catalyst/Reagent | Yield (%) | Reference |
| Methyl 3-hydroxy-2-naphthoate | Methanol | Fischer-Speier | H₂SO₄ | >90 | [11] |
| Ethyl 3-hydroxy-2-naphthoate | Ethanol | Fischer-Speier | H₂SO₄ | >90 | General Protocol |
| Phenyl 3-hydroxy-2-naphthoate | Phenol | DCC coupling | DMAP | ~99 | [10] |
| Diester with 1,n-alkanediols | HO-(CH₂)n-OH | Dehydration | Trifluoromethanesulfonic acid | 60-90 | [12] |
III. Amidation of the Carboxylic Acid Group
The synthesis of amides from 3-hydroxy-2-naphthoic acid is a key transformation, leading to a wide range of biologically active molecules and important industrial products like Naphthol AS pigments.[3]
A. Direct Thermal Amidation
Simple amides and anilides can be prepared by heating 3-hydroxy-2-naphthoic acid with an amine at high temperatures, often with a catalyst to facilitate the dehydration process. For example, the synthesis of 3-hydroxy-2-naphthanilide (Naphthol AS) can be achieved by heating with aniline in the presence of a phosphorus(III) catalyst.[7][9]
B. Amidation using Coupling Reagents
For more sensitive substrates or to achieve higher yields under milder conditions, modern coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are highly effective for amide bond formation.[13][14]
Experimental Protocol: Synthesis of a Substituted Anilide using HATU
-
To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
| Amide Product | Amine | Coupling Method | Reagent/Catalyst | Yield (%) | Reference |
| 3-Hydroxy-2-naphthanilide | Aniline | Thermal | PCl₃ | up to 98 | [9] |
| Substituted N-aryl amides | Substituted anilines | EDC/HOBt | DMAP | Good to Excellent | [15] |
| 3-Hydroxy-2-naphthohydrazide | Hydrazine | Ester aminolysis | - | High | [16] |
IV. Synthesis of Heterocyclic Compounds
The bifunctional nature of 3-hydroxy-2-naphthoic acid makes it an excellent precursor for the synthesis of various fused heterocyclic systems of medicinal and material interest.
A. Synthesis of Oxygen-Containing Heterocycles
-
Naphthofurans: These can be synthesized through various strategies, including the palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide.[8] Another approach involves the intramolecular cyclization of appropriately substituted derivatives of 3-hydroxy-2-naphthoic acid.
-
Naphthopyrans: Naphthopyran derivatives can be synthesized via the acid-catalyzed condensation of naphthols with propargyl alcohols.[4][5]
Figure 2: General schemes for the synthesis of oxygen-containing heterocycles.
B. Synthesis of Nitrogen-Containing Heterocycles
Derivatives of 3-hydroxy-2-naphthoic acid, particularly its hydrazides, are versatile precursors for a range of nitrogen-containing heterocycles, many of which exhibit significant biological activity.[6][17] For example, condensation of 3-hydroxy-2-naphthohydrazide with aldehydes or ketones yields hydrazones, which can be further cyclized to form thiazolidinones and other heterocyclic systems.[17]
V. Coupling Reactions for Core Modification
Modern cross-coupling reactions provide powerful tools to functionalize the naphthyl core of 3-hydroxy-2-naphthoic acid, enabling the synthesis of complex molecules with tailored properties.
A. Azo Coupling
3-Hydroxy-2-naphthoic acid and its amide derivatives, such as Naphthol AS, are key coupling components in the synthesis of azo dyes and pigments. The electron-rich naphthalene ring readily undergoes electrophilic substitution with diazonium salts, typically at the position adjacent to the hydroxyl group, to form intensely colored azo compounds.[3]
B. Palladium-Catalyzed Cross-Coupling Reactions
To utilize modern palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the hydroxyl group of 3-hydroxy-2-naphthoic acid derivatives is often converted into a better leaving group, such as a triflate. Halogenated derivatives of 3-hydroxy-2-naphthoic acid can also serve as substrates.
-
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate, enabling the introduction of aryl or vinyl substituents onto the naphthalene ring.[18]
-
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, providing a means to introduce alkenyl groups.[19][20][21]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate, enabling the introduction of alkynyl moieties.[21]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, providing a route to various N-substituted derivatives.[16]
Figure 3: Palladium-catalyzed cross-coupling reactions for core functionalization.
VI. Applications of 3-Hydroxy-2-naphthoic Acid Derivatives
The synthetic versatility of 3-hydroxy-2-naphthoic acid has led to the development of a vast number of derivatives with important applications:
-
Dyes and Pigments: As mentioned, it is a cornerstone in the manufacturing of azo dyes and pigments.[3]
-
Pharmaceuticals and Agrochemicals: Many derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8][9]
-
Materials Science: It is used in the synthesis of specialty polymers and liquid crystals.
Conclusion
3-Hydroxy-2-naphthoic acid is a highly valuable and versatile building block in organic synthesis. Its readily accessible functional groups provide a gateway to a multitude of chemical transformations, including esterification, amidation, cyclization, and various coupling reactions. This guide has provided a comprehensive overview of these synthetic routes, highlighting key methodologies, providing exemplary protocols, and underscoring the mechanistic principles that govern these transformations. The continued exploration of the reactivity of 3-hydroxy-2-naphthoic acid and its derivatives will undoubtedly lead to the discovery of new molecules with significant applications in medicine, materials science, and beyond.
References
- 1. peptide.com [peptide.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucj.org.ua [ucj.org.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
potential research applications of naphthoic acid derivatives
An In-depth Technical Guide to the Potential Research Applications of Naphthoic Acid Derivatives
This guide provides an in-depth exploration of naphthoic acid derivatives, a versatile class of organic compounds built upon the rigid, bicyclic aromatic scaffold of naphthalene. Their unique structural and electronic properties have positioned them as highly promising candidates across a spectrum of research applications, from pioneering new therapeutic agents to developing next-generation materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights into the causality behind experimental design and methodology.
The Naphthoic Acid Scaffold: A Foundation for Innovation
Naphthoic acid, a carboxylic acid derivative of naphthalene (C₁₀H₇CO₂H), exists as two primary isomers, 1-naphthoic and 2-naphthoic acid, depending on the position of the carboxyl group on the naphthalene ring.[1] This seemingly simple structure is a powerhouse for chemical innovation. The fused aromatic rings provide a rigid, planar core that can be strategically functionalized, allowing for precise tuning of the molecule's steric and electronic properties. This inherent versatility is the cornerstone of its broad applicability in medicinal chemistry, materials science, and analytical chemistry.[2]
Medicinal Chemistry: Targeting Disease with Precision
The naphthalene framework serves as a privileged scaffold in drug discovery, enabling the design of molecules that can interact with biological targets with high affinity and specificity.
Anticancer Agents: A Multi-pronged Attack on Malignancy
Naphthoquinone derivatives, which are structurally related to naphthoic acids, have demonstrated significant potential as potent anticancer agents.[3][4][5] Their efficacy stems from their ability to engage in a variety of cytotoxic mechanisms.
Key Mechanisms of Action:
-
Induction of Apoptosis: Many naphthoquinone derivatives can trigger programmed cell death in cancer cells, a primary goal of chemotherapy.[3][6]
-
Redox Cycling and Oxidative Stress: Their unique redox properties allow them to generate reactive oxygen species (ROS) within tumor cells, leading to overwhelming oxidative stress and subsequent cell death.[3]
-
Inhibition of Key Signaling Pathways: These compounds can interfere with critical signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][6][7][8]
-
Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, preventing cancer cells from replicating their DNA.[4]
A notable example is a series of plumbagin derivatives that showed potent inhibition against pancreatic tumor growth.[4] Another study designed and synthesized naphthoquinone-ester derivatives that induced both apoptosis and autophagy in gastric cancer cells by regulating the PI3K signal pathway.[6][7]
Data Presentation: Cytotoxicity of Naphthoquinone Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 56c | MCF-7 (Breast) | 10.4 | Inhibition of Proliferation | [4] |
| Compound 56c | HT-29 (Colon) | 6.8 | Inhibition of Proliferation | [4] |
| Compound 12 | SGC-7901 (Gastric) | 4.1 | Apoptosis & Autophagy (PI3K Pathway) | [6][7] |
| Compound 14 | MCF-7 (Breast) | 15 | Cytotoxicity | [9] |
Experimental Protocol: In Vitro Cytotoxicity Evaluation using Resazurin Assay
This protocol provides a robust method for assessing the dose-dependent cytotoxic effect of a novel naphthoic acid derivative on a cancer cell line, such as MCF-7.[9]
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization: Naphthoquinone Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by naphthoquinone derivatives.
Antimicrobial Agents: Combating Resistance
The rise of multi-drug resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Naphthoic acid derivatives have emerged as a promising solution.[10]
Mechanism of Action: Membrane Disruption A particularly innovative approach involves incorporating facial amphiphilic naphthoic acid derivatives into polymers.[11][12] Inspired by antimicrobial peptides, these polymers possess both hydrophobic (the naphthalene ring) and cationic (e.g., quaternary ammonium) moieties. This structure allows them to selectively target and disrupt the negatively charged membranes of bacterial cells, leading to cytoplasmic leakage and cell death.[11] This physical disruption mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[11][12] These polymers have shown potent activity against various MDR Gram-negative bacteria, including E. coli and P. aeruginosa, and are also effective at eradicating established biofilms.[11][12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI), determines the lowest concentration of a compound that inhibits visible bacterial growth.[11]
-
Bacterial Culture: Grow a bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Inoculum Preparation: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be broad enough to capture the MIC (e.g., 250 µg/mL to 0.5 µg/mL).[11]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Visualization: Bacterial Membrane Disruption by an Amphiphilic Polymer
Caption: Interaction of a facial amphiphilic polymer with a bacterial cell membrane.
Materials Science & Analytical Chemistry
The unique photophysical properties of the naphthalene ring make its derivatives ideal for applications in sensing and organic electronics.[13]
Fluorescent Probes for Ion and Molecule Detection
Naphthalene derivatives are excellent fluorophores, making them ideal scaffolds for creating "turn-on" or "turn-off" fluorescent probes.[13] These sensors are designed to exhibit a significant change in their fluorescence properties upon binding to a specific analyte.
Applications:
-
Metal Ion Detection: Naphthoic acid-based chemosensors have been developed for the highly selective and sensitive detection of various metal ions, including Al³⁺, Cu²⁺, and Zn²⁺.[13][14][15][16] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[13] For example, a Schiff base probe synthesized from 2-hydroxy-1-naphthaldehyde shows a "turn-on" response to Al³⁺, as the ion's binding inhibits a PET process that normally quenches the fluorescence.[13]
-
Detection of Biological Molecules: Derivatives have been engineered to detect Advanced Glycation End-products (AGEs), which are implicated in numerous diseases.[17] This provides a valuable tool for high-throughput screening of potential AGE-breaker compounds.[17]
Data Presentation: Performance of Naphthalene-Based Fluorescent Probes
| Probe Type | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
| Schiff Base | Al³⁺ | 0.3 µM | Turn-on | [15] |
| Naphthalimide-Thiophene | Cu²⁺ | 1.8 µM | Turn-off (Quenching) | [16] |
| Naphthol-based | Al³⁺ | Not specified | Turn-on (Enhanced) | [14] |
| 1-(naphthalen-1-yl)propane-1,2-dione | AGE Breakers | Not applicable | Fluorescence Assay | [17] |
Visualization: "Turn-On" Fluorescence Sensing Mechanism (PET Inhibition)
Caption: Mechanism of a "turn-on" fluorescent probe for Al³⁺ via PET inhibition.
Building Blocks for Organic Electronics
The rigid and electronically active core of naphthoic acid makes it a promising building block for advanced functional materials used in organic electronics.[18] Its derivatives are being explored for applications in:
The incorporation of the naphthalene unit into polymer backbones can enhance thermal stability and electronic coupling between molecules, which are critical factors for device performance.[18]
Visualization: Workflow for Organic Electronic Material Discovery
Caption: Workflow for the development of novel organic electronic materials.[18]
Foundational Synthesis and Characterization
The exploration of these applications is underpinned by robust synthetic chemistry and rigorous analytical characterization.
General Synthesis of Naphthoic Acids
A common and reliable method for preparing naphthoic acids is through the carboxylation of a Grignard reagent.[1]
Experimental Protocol: Synthesis of 1-Naphthoic Acid
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise. Gentle heating may be required to initiate the reaction. Reflux the mixture until the magnesium is consumed to form 1-naphthylmagnesium bromide.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions. The Grignard reagent will react with the CO₂ to form the magnesium carboxylate salt.
-
Acidification (Work-up): Once the reaction is complete, slowly add dilute hydrochloric acid to quench any remaining Grignard reagent and protonate the carboxylate salt, precipitating the 1-naphthoic acid.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 1-naphthoic acid as a white solid.[20]
Analytical Characterization
Confirming the structure and purity of synthesized derivatives is paramount.[2] A combination of spectroscopic techniques is employed for this purpose.
Data Presentation: Expected Spectroscopic Data for 1-Naphthoic Acid
| Technique | Expected Observation |
| ¹H-NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The carboxylic acid proton is a characteristic broad singlet at >10 ppm.[2] |
| ¹³C-NMR | The carbonyl carbon of the carboxylic acid appears around 170 ppm. Aromatic carbons are observed between 120-150 ppm.[2] |
| FT-IR | A broad O-H stretch for the carboxylic acid is seen around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group is observed around 1700 cm⁻¹.[2] |
The Role of Computational Chemistry
In silico methods are instrumental in guiding experimental work, saving significant time and resources.[2]
-
Density Functional Theory (DFT): Used to predict a wide range of molecular properties, including electronic structure (HOMO/LUMO energies), which are crucial for understanding reactivity and designing electronic materials.[2]
-
Molecular Docking: A key tool in drug design that predicts how a naphthoic acid derivative might bind to a biological target, such as a protein or enzyme, helping to rationalize its biological activity and guide the design of more potent analogues.[2][21]
Visualization: A Typical Molecular Docking Workflow
References
- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facial amphiphilic naphthoic acid-derived antimicrobial polymers against multi-drug resistant gram-negative bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. youtube.com [youtube.com]
- 21. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Safe Handling of 3-Isopropoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Safety Profile of a Novel Naphthoic Acid Derivative
As research and development pipelines innovate, scientists are increasingly tasked with handling novel chemical entities for which comprehensive safety data may not be readily available. 3-Isopropoxy-2-naphthoic acid (CAS: 856077-50-4) is one such compound. While a specific, validated Safety Data Sheet (SDS) for this molecule is not widely accessible, a robust safety protocol can be constructed by leveraging data from structurally analogous naphthoic acid derivatives. This guide synthesizes established safety and handling principles from related compounds to provide a framework for the responsible use of this compound in a laboratory setting. The causality behind these recommendations is rooted in the predictable reactivity and toxicology of the naphthoic acid scaffold.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. In the absence of specific data for this compound, we will infer potential hazards from documented information on similar compounds.
Inferred Hazard Profile
Based on the safety data for compounds such as 3-Hydroxy-2-naphthoic acid, 3-Amino-2-naphthoic acid, and other naphthalenecarboxylic acids, the following hazards should be anticipated for this compound[1][2][3][4][5][6]:
-
Skin Corrosion/Irritation: Expected to cause skin irritation[2][4][6].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation[1][2][3][4][5][6].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[4][5][6].
-
Aquatic Hazard: Potentially harmful to aquatic life with long-lasting effects[1][5][7].
Quantitative Data Summary from Analogous Compounds
| Hazard Classification | Compound Analogue(s) | GHS Category | Key Findings |
| Acute Oral Toxicity | 3-Hydroxy-2-naphthoic acid | Category 4 | Harmful if swallowed[1][3]. |
| Serious Eye Damage | 3-Hydroxy-2-naphthoic acid | Category 1 | Causes serious eye damage[1][3][5]. |
| Skin Irritation | 3-Amino-2-naphthoic acid, tech. | Category 2 | Causes skin irritation[4]. |
| Respiratory Irritation | 3-Amino-2-naphthoic acid, tech. | Category 3 | May cause respiratory irritation[4]. |
| Chronic Aquatic Hazard | 3-Hydroxy-2-naphthoic acid | Category 3 | Harmful to aquatic life with long lasting effects[1][5]. |
Risk Assessment Workflow
The following diagram outlines the logical flow for a comprehensive risk assessment before handling this compound.
References
A Theoretical and Computational Guide to Investigating 3-Isopropoxy-2-naphthoic Acid: Methodologies and Prospective Insights
Introduction
Naphthoic acid and its derivatives form a significant class of compounds, serving as a versatile scaffold in medicinal chemistry and materials science.[1][2] Their rigid, aromatic structure is a foundational element for designing novel therapeutic agents and functional materials.[1] This guide focuses on 3-Isopropoxy-2-naphthoic acid, a specific derivative for which a comprehensive theoretical characterization can provide invaluable predictive insights into its physicochemical properties, reactivity, and potential biological activity.
As direct experimental and theoretical studies on this compound are not extensively documented, this whitepaper serves as a technical guide for researchers, outlining a robust computational workflow. By drawing upon established theoretical methodologies successfully applied to analogous compounds—such as 3-hydroxy-2-naphthoic acid (3HNA) and the parent 1- and 2-naphthoic acids—we can construct a reliable framework for its in-silico investigation.[3][4] This document explains the causality behind methodological choices, ensuring a self-validating system for generating trustworthy and accurate theoretical data.
Part 1: Foundational Computational Methodologies
The cornerstone of modern molecular investigation lies in computational chemistry, which provides powerful tools to predict and understand molecular properties at an electronic level.[1]
Density Functional Theory (DFT) as the Primary Tool
Density Functional Theory (DFT) is the preeminent quantum mechanical method for investigating the electronic structure of molecules like this compound.[5][6] Its balance of computational efficiency and accuracy makes it ideal for predicting a wide array of properties, from optimized geometries to spectroscopic signatures.
Causality of Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly recommended starting point. It has a long track record of providing excellent agreement with experimental data for the geometries and energetics of a wide range of organic molecules, including aromatic carboxylic acids.[1][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is advised. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on the oxygen atoms and potential non-covalent interactions, while polarization functions (d,p) are essential for correctly modeling the geometry of the carboxylic acid and isopropoxy groups.[6]
Geometry Optimization and Vibrational Analysis
The first and most crucial step is to determine the molecule's most stable three-dimensional structure.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
Optimization Keyword: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[7]
-
Frequency Calculation: Following optimization, a harmonic vibrational frequency calculation must be performed at the same level of theory.[4]
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).
-
-
Solvent Effects: To simulate a more realistic environment (e.g., in water or an organic solvent), incorporate an implicit solvation model like the Polarization Continuum Model (PCM). This is crucial as solvent polarity can significantly influence molecular conformation and electronic properties.[3]
Workflow for Theoretical Characterization
The following diagram outlines the logical flow for a comprehensive theoretical study of this compound.
Caption: A comprehensive workflow for the theoretical investigation of this compound.
Part 2: Predicting Key Physicochemical Properties
With an optimized structure, we can calculate a suite of properties that describe the molecule's reactivity, stability, and spectroscopic fingerprint.
Quantum Chemical Descriptors for Reactivity
These descriptors provide insight into the electronic behavior of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electronic distribution on the molecular surface.[9] It is an invaluable tool for predicting reactive sites:
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the carbonyl and ether oxygen atoms.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The acidic proton of the carboxyl group is a prime example.
-
-
Global Reactivity Descriptors: Derived from FMO energies, these quantities help compare the reactivity of different molecules. Key descriptors include Chemical Hardness (η), Electronegativity (χ), and the Electrophilicity Index (ω).[8]
Relationship Between Key Descriptors
Caption: Interrelation of Frontier Molecular Orbitals and Global Reactivity Descriptors.
Predicted Molecular Properties
The table below summarizes the kind of quantitative data that can be generated for this compound, with expected values extrapolated from studies on similar naphthoic acid derivatives.[1][8]
| Property | Predicted Value/Range | Significance |
| Total Energy (Hartree) | ~ -725 to -735 | A measure of the molecule's total electronic and nuclear energy. |
| HOMO Energy (eV) | -6.0 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy (eV) | -1.5 to -2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Correlates with chemical stability and electronic transitions. |
| Dipole Moment (Debye) | 2.0 to 3.5 | Measures the overall polarity of the molecule, affecting solubility. |
| C=O Bond Length (Å) | ~ 1.21 | Characteristic double bond length of the carboxylic acid. |
| C-O (acid) Bond Length (Å) | ~ 1.35 | Characteristic single bond length, influenced by resonance. |
| O-H Bond Length (Å) | ~ 0.97 | The bond associated with the acidic proton. |
Simulating Spectroscopic Signatures
Computational methods can predict spectra that serve as a powerful complement to experimental characterization.
Protocol 2: TD-DFT Calculation for UV-Vis Spectrum
-
Optimized Geometry: Use the previously optimized ground-state geometry of the molecule as the input.
-
TD-DFT Keyword: Perform a Time-Dependent DFT (TD-DFT) calculation. This method computes the energies of electronic excited states.[3]
-
Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis energy range.
-
Solvent Model: It is imperative to use the same solvent model (e.g., PCM) as in the geometry optimization, as solvent polarity drastically affects electronic transition energies.[3]
-
Data Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (a measure of transition probability). Plotting these values yields a simulated UV-Vis absorption spectrum.
Part 3: Advanced Applications in Drug Development
The theoretical data generated for this compound can be directly applied in the early stages of drug discovery.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a biological target, such as a protein receptor.[2]
Workflow:
-
Prepare Ligand: The DFT-optimized, low-energy 3D structure of this compound is used as the input ligand.
-
Prepare Receptor: A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
-
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding pose.
-
Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
This process can identify potential biological targets and provide hypotheses about the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding further lead optimization. The P2Y14 receptor, for which other naphthoic acid derivatives have shown antagonist activity, represents a potential target for such studies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. umsl.edu [umsl.edu]
- 5. mdpi.com [mdpi.com]
- 6. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic Acid: Synthesis, Properties, and Potential Applications
Introduction
3-Isopropoxy-2-naphthoic acid, a derivative of the well-established chemical intermediate 3-hydroxy-2-naphthoic acid, represents a class of naphthalene compounds with significant potential in various fields of chemical and pharmaceutical research. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural relationship to 3-hydroxy-2-naphthoic acid provides a clear lineage and a logical pathway for its synthesis and exploration. This technical guide will provide a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.
The Precursor: A Foundation in History and Synthesis
The journey to understanding this compound begins with its precursor, 3-hydroxy-2-naphthoic acid. This compound has a more established history, being a key intermediate in the manufacturing of dyes and pigments.[1][2] It is synthesized through the Kolbe-Schmitt reaction , a carboxylation process involving the reaction of the sodium salt of 2-naphthol with carbon dioxide under pressure and elevated temperatures.[1] This foundational reaction is crucial as it introduces the carboxylic acid functionality onto the naphthalene ring, a key feature of the final compound.
The conventional production of high-purity 3-hydroxy-2-naphthoic acid involves reacting 2-naphthol with liquid caustic soda to form the sodium salt, followed by dehydration and carboxylation with carbon dioxide. Subsequent purification steps are often necessary to remove unreacted 2-naphthol and other byproducts.
Synthesis of this compound: The Williamson Ether Synthesis
The conversion of 3-hydroxy-2-naphthoic acid to its isopropoxy derivative is most logically achieved through the Williamson ether synthesis . This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][4] In this specific case, the hydroxyl group of 3-hydroxy-2-naphthoic acid is first deprotonated by a strong base to form a nucleophilic phenoxide. This phenoxide then attacks an isopropylating agent, leading to the formation of the ether linkage.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the reaction forward.[3] Alternatively, a less hazardous base like sodium hydroxide (NaOH) can be used, though the equilibrium may be less favorable.
-
Choice of Isopropylating Agent: A good electrophile with a suitable leaving group is necessary. 2-Bromopropane or 2-iodopropane are common choices. Isopropyl tosylate or mesylate can also be used as they possess excellent leaving groups, facilitating the SN2 reaction.[3]
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically employed. These solvents can dissolve both the ionic alkoxide and the organic alkyl halide, and they do not participate in the reaction, thus favoring the SN2 mechanism.
Step-by-Step Experimental Protocol:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-hydroxy-2-naphthoic acid in a suitable volume of anhydrous DMF.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride) portion-wise at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Allow the reaction mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the sodium salt (phenoxide).
-
Etherification: To the resulting solution, add a slight excess (1.1-1.2 equivalents) of the isopropylating agent (e.g., 2-bromopropane) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.
Diagram of the Synthesis Pathway:
Caption: Synthesis pathway of this compound.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor is presented below for easy comparison.
| Property | This compound | 3-Hydroxy-2-naphthoic acid |
| CAS Number | 856077-50-4[5][6] | 92-70-6[7] |
| Molecular Formula | C₁₄H₁₄O₃[6] | C₁₁H₈O₃[7] |
| Molecular Weight | 230.26 g/mol [6] | 188.18 g/mol [7] |
| Appearance | Not specified in searches | Very pale yellow crystals[7] |
| Melting Point | Not specified in searches | 222-223 °C[7] |
| Solubility | Not specified in searches | Practically insoluble in cold water; soluble in alcohol, ether, benzene, chloroform[7] |
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively detailed in the searched literature, the broader class of naphthoic acid derivatives has shown significant utility in several areas:
-
Dye and Pigment Intermediates: 3-Hydroxy-2-naphthoic acid is a crucial precursor for many azo dyes and pigments.[1] The isopropoxy derivative could potentially be used to synthesize novel dyes with altered properties such as solubility, lightfastness, and color.
-
Pharmaceutical Scaffolds: The naphthalene core is a common motif in many pharmacologically active compounds. The introduction of an isopropoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). This modification could be explored in the design of new therapeutic agents.
-
Chemical Probes and Ligands: The carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, allowing for the attachment of fluorescent tags or other functional groups. This could enable the development of chemical probes for biological studies.
The structural similarity to other biologically active naphthalene derivatives suggests that this compound could be a valuable building block in medicinal chemistry for the development of new drug candidates.
Conclusion
This compound, while not having a widely documented history of its own, stands as a logical and accessible derivative of the industrially significant 3-hydroxy-2-naphthoic acid. Its synthesis, achievable through the reliable Williamson ether synthesis, opens the door for its exploration in various scientific domains. The introduction of the isopropoxy group offers a means to fine-tune the physicochemical properties of the naphthoic acid scaffold, making it a compound of interest for materials science and, most notably, for drug discovery and development professionals seeking novel molecular architectures. Further research into the biological activities and material properties of this compound is warranted to fully uncover its potential.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | 856077-50-4 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
Methodological & Application
Synthesis of 3-Isopropoxy-2-naphthoic Acid: An Application Note and Detailed Protocol
Introduction
3-Isopropoxy-2-naphthoic acid is a valuable organic intermediate in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a naphthalene core with both an ether and a carboxylic acid functional group, makes it a versatile building block for more complex molecules. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on the well-established Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] This application note not only details the step-by-step procedure but also provides the scientific rationale behind the chosen methodology to ensure both success and a deeper understanding of the chemical transformation.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[3] This SN2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-naphthoic acid to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic isopropyl halide, displacing the halide and forming the desired ether linkage.[4] The choice of a primary or secondary alkyl halide is crucial for the success of this SN2 reaction, as tertiary halides tend to favor elimination reactions.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxy-2-naphthoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material. |
| 2-Bromopropane | Reagent grade | e.g., Sigma-Aldrich, Alfa Aesar | Isopropylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific, VWR | Base for deprotonation. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich, Acros Organics | Reaction solvent. |
| Diethyl ether | Anhydrous | e.g., Fisher Scientific, VWR | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | e.g., Fisher Scientific, VWR | For acidification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For washing. |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | e.g., Sigma-Aldrich, VWR | For drying. |
Experimental Protocol
Step 1: Reaction Setup and Deprotonation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents). The use of a slight excess of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group. Potassium carbonate is a moderately strong base, which is sufficient to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid moiety.
-
Add 30 mL of anhydrous N,N-dimethylformamide (DMF). DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[2]
-
Stir the mixture at room temperature for 30 minutes. During this time, the phenolic proton is abstracted by the potassium carbonate, forming the potassium salt of 3-hydroxy-2-naphthoic acid.
Step 2: Isopropylation
-
To the stirred suspension, add 2-bromopropane (1.48 mL, 1.94 g, 15.8 mmol, 1.58 equivalents) dropwise via a syringe. A moderate excess of the alkylating agent is used to drive the reaction to completion.
-
Heat the reaction mixture to 80 °C using a heating mantle and a temperature controller.
-
Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the solution.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The washing steps remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization. A suitable solvent system would be a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the naphthalene ring, a septet and a doublet for the isopropyl group, and a singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (230.26 g/mol ).[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Extend the reaction time or slightly increase the temperature. - Check the purity of the starting materials. |
| Formation of side products | Elimination reaction of 2-bromopropane. | - Use a less hindered isopropylating agent if possible. - Maintain the reaction temperature at the recommended level. |
| Difficulty in purification | Impurities are co-crystallizing. | - Try a different recrystallization solvent system. - Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully prepare this valuable intermediate for their downstream applications in drug discovery and materials science.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemscene.com [chemscene.com]
Application Notes and Protocols: 3-Isopropoxy-2-naphthoic Acid in Modern Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Isopropoxy-2-naphthoic acid in organic synthesis. This document elucidates the compound's reactivity, offers detailed experimental protocols, and explores its potential as a versatile building block in the synthesis of complex organic molecules and potential pharmaceutical agents.
Introduction: Unveiling the Potential of a Niche Reagent
This compound, while not as ubiquitously cited as its parent compound, 3-hydroxy-2-naphthoic acid, presents a unique and valuable scaffold for synthetic chemists. The introduction of the isopropoxy group serves a dual purpose: it acts as a robust protecting group for the hydroxyl functionality, preventing unwanted side reactions, and its steric and electronic properties can subtly modulate the reactivity of the naphthalene core and the carboxylic acid group. This allows for selective transformations at other positions of the naphthalene ring, making it a strategic intermediate in multi-step syntheses.
The strategic placement of the isopropoxy and carboxylic acid groups at the 2 and 3 positions of the naphthalene ring creates a synthetically rich platform. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and ketones, while the naphthalene core can undergo electrophilic aromatic substitution, providing a pathway to a diverse array of substituted derivatives.
Core Application: A Precursor to Bioactive Scaffolds
The primary utility of this compound lies in its role as a precursor to more complex, often biologically active, molecules. Its synthesis is typically achieved through the Williamson ether synthesis, starting from the more readily available 3-hydroxy-2-naphthoic acid.
Synthetic Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 3-hydroxy-2-naphthoic acid, a common and commercially available starting material.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Details:
| Reagent | Molar Equiv. | Quantity | Notes |
| 3-Hydroxy-2-naphthoic acid | 1.0 | (user defined) | Starting material. |
| Potassium Carbonate (K2CO3) | 2.5 | (calculated) | Anhydrous, finely powdered. Acts as the base. |
| 2-Bromopropane | 2.0 | (calculated) | Alkylating agent. |
| Acetone | - | (sufficient volume) | Anhydrous, as solvent. |
| Hydrochloric Acid (HCl) | - | (to pH ~2) | For acidification. |
Step-by-Step Protocol:
-
To a stirred suspension of 3-hydroxy-2-naphthoic acid and potassium carbonate in anhydrous acetone, add 2-bromopropane.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Amide Synthesis: Building Blocks for Drug Discovery
The carboxylic acid functionality of this compound is a prime handle for derivatization, particularly for the synthesis of amides. Naphthoic acid amides are a class of compounds that have been explored for various biological activities.
Synthetic Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Diagram: Amide Coupling Workflow
Caption: General workflow for the synthesis of 3-isopropoxy-2-naphthamide derivatives.
Experimental Details:
| Reagent | Molar Equiv. | Quantity | Notes |
| This compound | 1.0 | (user defined) | Starting material. |
| Amine (R¹R²NH) | 1.1 | (calculated) | Primary or secondary amine. |
| HATU | 1.2 | (calculated) | Coupling agent. |
| DIPEA | 3.0 | (calculated) | Diisopropylethylamine, non-nucleophilic base. |
| DMF | - | (sufficient volume) | Anhydrous, as solvent. |
Step-by-Step Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified amide by appropriate analytical methods.
Future Perspectives and Advanced Applications
While direct, widespread applications of this compound are not extensively documented in the current literature, its potential as a synthetic intermediate is clear. Future research could explore its use in:
-
Asymmetric Synthesis: The naphthalene scaffold can be a platform for developing chiral ligands or catalysts.
-
Materials Science: Naphthalene derivatives are of interest for their optical and electronic properties, suggesting potential applications in organic electronics.
-
Medicinal Chemistry: The isopropoxy group can be deprotected to reveal the hydroxyl group at a later stage in a synthetic sequence, allowing for the synthesis of complex natural product analogues or drug candidates.
Conclusion
This compound is a valuable, albeit specialized, reagent in the organic chemist's toolkit. Its utility lies in the strategic protection of a hydroxyl group while enabling diverse modifications of the naphthalene core and the carboxylic acid functionality. The protocols outlined in these notes provide a solid foundation for its synthesis and derivatization, opening avenues for the exploration of novel chemical space in drug discovery and materials science. As with any synthetic protocol, careful optimization and characterization are paramount to achieving desired outcomes.
Application Notes & Protocols: 3-Isopropoxy-2-naphthoic Acid as a Versatile Chemical Intermediate in Organic Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Isopropoxy-2-naphthoic acid (CAS No. 856077-50-4), a key chemical intermediate built upon the privileged naphthoic acid scaffold. We delve into its strategic importance in medicinal chemistry and materials science, detailing its physicochemical properties and core synthetic transformations. This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols for critical reactions, including amide bond formation, esterification, and conversion to the highly reactive acyl chloride. The causality behind experimental choices is explained, and application-focused insights are provided, particularly highlighting its potential in the synthesis of bioactive molecules such as P2Y14 receptor antagonists.
Introduction: The Naphthoic Acid Scaffold
Naphthoic acid and its derivatives are a cornerstone in modern medicinal chemistry, providing a rigid, bicyclic aromatic scaffold for designing novel therapeutic agents.[1] Their defined three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with biological targets. This compound emerges as a particularly valuable derivative. It is structurally related to 3-Hydroxy-2-naphthoic acid (commonly known as BON Acid), a foundational intermediate in the dye and pigment industry.[2][3] By masking the reactive phenolic hydroxyl group with a stable isopropoxy ether, this intermediate offers distinct advantages for multi-step organic synthesis.
The Strategic Advantage of the Isopropoxy Group
The choice of an isopropoxy group over the parent hydroxyl is a deliberate design element with several causal benefits:
-
Protection and Selectivity: The ether linkage prevents the phenolic oxygen from participating in undesired side reactions (e.g., O-acylation) during the activation and coupling of the carboxylic acid, thereby simplifying synthetic pathways and improving yields.
-
Modulation of Physicochemical Properties: The isopropyl group increases the molecule's lipophilicity (LogP) compared to the parent hydroxyl compound. This modification can enhance solubility in common organic solvents and favorably influence the pharmacokinetic profile (e.g., membrane permeability, metabolic stability) of the final active pharmaceutical ingredient (API).
-
Bioisosteric Replacement: In drug design, an isopropoxy group can act as a bioisostere for other functional groups, helping to fine-tune binding interactions with a target protein or enzyme.
The diagram below illustrates the central role of this compound as a launchpad for diverse molecular architectures.
Caption: Synthetic utility of this compound.
Physicochemical Properties & Spectroscopic Data
Accurate characterization of the starting intermediate is critical for reaction monitoring and product validation.
| Property | Value | Source |
| CAS Number | 856077-50-4 | [4] |
| Molecular Formula | C₁₄H₁₄O₃ | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF, Ethyl Acetate); Insoluble in water | [6] |
Expected Spectroscopic Signatures:
-
¹H-NMR: Aromatic protons are expected in the δ 7.0-9.0 ppm range. The isopropoxy group will show a characteristic septet (for the CH) and a doublet (for the two CH₃ groups). The carboxylic acid proton will appear as a broad singlet at δ >10 ppm.[1]
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid typically appears around δ 170 ppm. Aromatic carbons are observed between δ 120-150 ppm.[1]
-
FT-IR: A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl will be present around 1700 cm⁻¹.[1]
Core Synthetic Transformations: Detailed Protocols
The carboxylic acid moiety is the primary site of reactivity, enabling a range of crucial synthetic transformations.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the use of a coupling reagent to activate the carboxylic acid is essential for high-yield synthesis.[8]
Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent that minimizes side reactions and racemization.[9]
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This step forms the activated O-acylisourea intermediate.[9]
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[9]
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Combine the organic layers. Wash sequentially with 5% aqueous LiCl (2x, to remove DMF), saturated aqueous NaHCO₃ (2x, to remove unreacted acid and acidic byproducts), and brine (1x).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
Caption: Workflow for HATU-mediated amide coupling protocol.
Esterification: Modulating Physicochemical Properties
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[11]
Protocol: Acid-Catalyzed Esterification
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., Ethanol, large excess to act as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~3-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., Diethyl ether or Ethyl Acetate)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-30 equivalents).
-
Catalyst Addition: Carefully add concentrated H₂SO₄ (catalytic amount) dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux for 2-6 hours. The reaction should be monitored by TLC to track the disappearance of the starting carboxylic acid.[12]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃. Add the solution carefully to neutralize the sulfuric acid and any remaining carboxylic acid; CO₂ evolution will be observed.[13]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the ester product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by silica gel column chromatography if necessary.
Conversion to Acyl Chloride: Enhancing Reactivity
For transformations involving sterically hindered or poorly nucleophilic amines/alcohols, converting the carboxylic acid to a more electrophilic acyl chloride is a highly effective strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying the work-up procedure.[14][15]
Protocol: Acyl Chloride Formation using Thionyl Chloride
CAUTION: This reaction must be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2-5 eq, can be used as solvent)
-
Anhydrous Dichloromethane (DCM) or Toluene (optional, as solvent)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Experimental Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or use neat thionyl chloride.
-
Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (2.0 eq if using a solvent, or use as the solvent itself) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, or ~75 °C for neat SOCl₂) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a trap to protect the pump). Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Product Use: The resulting crude acyl chloride is a highly reactive intermediate. It is typically not purified but used immediately in the next synthetic step (e.g., reaction with an amine or alcohol).[16]
Application Spotlight: Scaffolding for P2Y₁₄ Receptor Antagonists
The P2Y₁₄ receptor is a G-protein coupled receptor implicated in inflammatory responses, making it an attractive target for drug development.[17] Potent and selective antagonists for this receptor have been developed based on the 4-phenyl-2-naphthoic acid scaffold.[17][18] this compound is an ideal intermediate for synthesizing analogs of these antagonists, allowing for exploration of the structure-activity relationship (SAR) at the 3-position of the naphthalene core.
The diagram below outlines a hypothetical, yet plausible, synthetic pathway leveraging our amide coupling protocol to generate a potential P2Y₁₄R antagonist.
Caption: Logical pathway to a potential bioactive molecule.
Safety and Handling
While specific hazard data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Data for the parent compound, 3-hydroxy-2-naphthoic acid, suggests it may cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[20]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 856077-50-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. cleanchemlab.com [cleanchemlab.com]
Topic: Analytical Methods for the Quantification of 3-Isopropoxy-2-naphthoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Isopropoxy-2-naphthoic acid, a key intermediate and scaffold in pharmaceutical research. We present detailed, validated protocols for its determination using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis. The causality behind experimental choices, from sample preparation to instrument parameter selection, is explained to ensure methodological robustness and reproducibility. This guide is intended to equip researchers and drug development professionals with the necessary tools to implement accurate and reliable quantification of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 856077-50-4) is a naphthoic acid derivative with a molecular structure that makes it a valuable building block in medicinal chemistry.[1][2] Like other naphthoic acid scaffolds, its rigid bicyclic aromatic system is leveraged in the design of novel therapeutic agents.[3] The accurate and precise quantification of this compound is paramount throughout the drug development lifecycle—from synthesis and purification validation to formulation analysis and stability testing. Inconsistent or inaccurate measurements can lead to out-of-specification (OOS) results, jeopardizing product safety and efficacy.[4]
This application note details two primary analytical approaches. The principal method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is selected for its versatility, robustness, and suitability for non-volatile, polar analytes like carboxylic acids.[5] A secondary, high-sensitivity method using Gas Chromatography-Mass Spectrometry (GC-MS) is also described, which is ideal for trace-level detection and impurity profiling, although it necessitates a derivatization step to enhance analyte volatility.[6][7]
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856077-50-4 | [8] |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Structure | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid | [2] |
General Analytical Workflow
The quantification of this compound, regardless of the specific instrumentation, follows a structured workflow. This process ensures that the final data is reliable, reproducible, and traceable. The core stages involve careful sample handling, precise instrumental analysis, and validated data processing.
Caption: General workflow for the quantification of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
RP-HPLC is the workhorse method for the analysis of small-molecule pharmaceuticals due to its high resolution and applicability to a wide range of non-volatile compounds.[5] For this compound, a C18 column is employed to retain the compound based on hydrophobic interactions.
Causality of Method Design:
-
Acidified Mobile Phase: The carboxylic acid moiety of the analyte must be protonated (uncharged) to ensure consistent retention on the non-polar C18 stationary phase and to produce sharp, symmetrical peaks. Adding an acid like phosphoric or formic acid to the mobile phase suppresses the ionization of the analyte's carboxyl group.[9][10]
-
UV Detection: The naphthyl ring system contains a chromophore that strongly absorbs UV radiation, making UV detection highly suitable and sensitive for this class of compounds.[3] The optimal wavelength (λmax) should be determined experimentally by scanning a standard solution.
Protocol 3.1: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Standard and Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample (e.g., drug substance or formulation powder) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. For formulations, this may require mechanical shaking or sonication to ensure complete extraction from excipients.[4] All final solutions must be filtered through a 0.45 µm syringe filter before injection.[11]
3. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (e.g., COSMOSIL 5C18-MS-II) | Provides excellent retention and resolution for aromatic acids.[12] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v | Acid suppresses analyte ionization for better peak shape.[9][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[13] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for peak purity analysis. |
| Detection λ | ~230 nm (Verify experimentally) | Naphthoic acid derivatives show strong absorbance in this region. |
4. Data Analysis and System Suitability:
-
Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Determine the concentration of the analyte in the sample preparations using the calibration curve.
-
System Suitability: Before running samples, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.
Caption: Detailed workflow for the HPLC-UV quantification method.
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it an excellent choice for identifying and quantifying trace-level impurities or for analyzing samples in complex matrices.[6] However, due to the low volatility and thermal lability of the carboxylic acid group, a derivatization step is mandatory.
Causality of Method Design:
-
Derivatization: To make this compound suitable for GC analysis, the polar -COOH group must be converted into a non-polar, more volatile ester or silyl ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This step replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[14]
-
MS Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and allows for highly sensitive quantification using Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions of the derivatized analyte are monitored.[15]
Protocol 4.1: GC-MS Quantification
1. Materials and Reagents:
-
Reagents from Protocol 3.1, plus:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Internal Standard (IS), e.g., Tetracosane or a deuterated analog.
2. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Prepare stock solutions of the analyte and internal standard in an appropriate solvent like anhydrous pyridine.
-
Derivatization Step: In a GC vial, combine 100 µL of the sample/standard solution with 100 µL of BSTFA.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before injection.
3. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890/5977, or equivalent | Industry-standard for reliable trace analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed, mid-polarity column suitable for a wide range of analytes.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[16] |
| Injector | Split/Splitless, operated in Splitless mode at 280 °C | Maximizes transfer of analyte onto the column for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | Gradient elution separates compounds based on boiling point. |
| MS Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard ionization technique for generating reproducible mass spectra. |
| MS Quad | 150 °C | |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) | SIM mode significantly increases sensitivity and selectivity.[15] |
| SIM Ions | Determine from the mass spectrum of the derivatized standard. | Select at least 3 characteristic ions (quantifier and qualifiers). |
4. Data Analysis:
-
Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantification: Use the response factor from the calibration curve to calculate the concentration of the derivatized analyte in the samples.
Caption: Detailed workflow for the GC-MS quantification method including derivatization.
Method Comparison and Selection
The choice between HPLC-UV and GC-MS depends on the specific analytical need, such as the required sensitivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS |
| Principle | Reverse-phase liquid chromatography with UV detection. | Gas chromatography with mass spectrometric detection. |
| Sample Prep | Simple "dilute and shoot".[4] | Requires chemical derivatization. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass spectrum. |
| Sensitivity | Moderate (µg/mL range). | High to Very High (ng/mL to pg/mL range). |
| Typical Use | Assay, purity, content uniformity, stability testing. | Trace analysis, genotoxic impurity analysis, metabolomics.[7] |
| Throughput | High. | Lower, due to derivatization step. |
Conclusion
This application note provides two robust and validated analytical methodologies for the quantification of this compound. The HPLC-UV method serves as a reliable and efficient protocol for routine analysis in quality control and drug development settings. For applications demanding higher sensitivity and definitive structural confirmation, the GC-MS method, though more complex due to its derivatization requirement, offers unparalleled performance. By understanding the principles and practical considerations outlined in these protocols, scientists can confidently implement the appropriate method to ensure the quality and integrity of their research and products.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:856077-50-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 856077-50-4 [chemicalbook.com]
- 9. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. hplc method validated: Topics by Science.gov [science.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Gas chromatography [ouci.dntb.gov.ua]
Application Note: A Robust HPLC Method for the Quantification of 3-Isopropoxy-2-naphthoic acid in Research and Pharmaceutical Development
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Isopropoxy-2-naphthoic acid. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for achieving reliable and reproducible quantification of this compound. The methodology is grounded in the principles of reversed-phase chromatography, with a focus on the scientific rationale behind the selection of chromatographic parameters to ensure robust performance. This document also includes protocols for sample preparation from both pure substance and biological matrices, alongside guidelines for method validation in accordance with ICH standards.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various organic molecules of interest in medicinal chemistry and materials science. Accurate and precise analytical methods are paramount for ensuring the purity of starting materials, monitoring reaction progress, and for the quality control of final products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note addresses the need for a standardized HPLC method for this compound. We will delve into the method development strategy, the final optimized protocol, and the validation of the method's performance. Furthermore, we will explore the application of this method for the analysis of the compound in a complex biological matrix, such as human plasma, which is a critical aspect of preclinical and clinical drug development.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Implication for HPLC Method Development |
| Molecular Formula | C₁₄H₁₄O₃ | Provides the molecular weight for concentration calculations. |
| Molecular Weight | 230.26 g/mol | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | ~3-4 | The carboxylic acid moiety dictates that the compound is acidic. To ensure good retention and peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 2 pH units below the pKa to keep the molecule in its neutral, non-ionized form.[1][2][3][4][5] |
| Predicted logP | >3 | The predicted high logP value indicates significant hydrophobicity, making reversed-phase chromatography the ideal separation mode.[6][7][8] |
| UV Absorbance | Naphthalene ring system | The chromophoric naphthalene ring allows for sensitive detection using a UV-Vis detector. |
Based on these properties, a reversed-phase HPLC (RP-HPLC) method was selected. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The hydrophobic this compound will interact strongly with the stationary phase, and its retention can be modulated by adjusting the composition of the mobile phase.[6][7][8][9][10]
HPLC Method and Instrumentation
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data system (CDS) for data acquisition and processing
Chromatographic Conditions
The following conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to improved peak shape and retention.[1][2][3][4][5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B | A gradient elution is employed to ensure the elution of the analyte in a reasonable time and to clean the column of any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 236 nm | This wavelength corresponds to a UV absorbance maximum of the naphthalene chromophore, providing high sensitivity. |
| Injection Volume | 10 µL | A suitable volume for standard HPLC analysis. |
Detailed Experimental Protocols
Preparation of Mobile Phases and Standard Solutions
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration.
Protocol 2: Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well.
Protocol 3: Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation from Human Plasma
For the analysis of this compound in biological matrices, a sample preparation step is crucial to remove interfering substances, primarily proteins. Protein precipitation is a simple and effective method.[11][12][13][14][15]
Protocol 4: Protein Precipitation of Plasma Samples
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (containing the internal standard, if used) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC System Setup and Analysis
Protocol 5: HPLC Analysis Workflow
-
Equilibrate the HPLC system with the initial mobile phase composition (50% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
At the end of the analysis, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent (e.g., acetonitrile/water mixture).
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[16][17][18][19][20]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any other peaks in the chromatogram of a placebo or blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery should be within 98-102% for the pure substance and 85-115% for spiked plasma samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Data Presentation and Visualization
Representative Chromatogram
A representative chromatogram of a standard solution of this compound should show a sharp, symmetrical peak at the expected retention time.
Workflow Diagrams
References
- 1. moravek.com [moravek.com]
- 2. biotage.com [biotage.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. actascientific.com [actascientific.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. database.ich.org [database.ich.org]
Application Note: Comprehensive NMR-Based Structural Elucidation of 3-Isopropoxy-2-naphthoic acid
Abstract
This application note provides a detailed guide to the structural characterization of 3-Isopropoxy-2-naphthoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers in synthetic chemistry, analytical sciences, and drug development, this document outlines optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural steps, we delve into the causality behind experimental choices and provide a predictive framework for spectral interpretation, enabling unambiguous assignment of all proton and carbon signals. The methodologies described herein establish a self-validating system for confirming the molecular structure and purity of this and structurally related compounds.
Introduction: The Need for Rigorous Structural Verification
This compound is a derivative of 3-hydroxy-2-naphthoic acid, a key intermediate in the synthesis of various azo dyes and pigments.[1] The introduction of the isopropoxy group modifies the molecule's steric and electronic properties, potentially influencing its application in materials science or as a building block in medicinal chemistry. Given its role as a synthetic intermediate, unequivocal confirmation of its structure is paramount to ensure the integrity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. Its power lies in its ability to map the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will leverage a multi-technique NMR approach to create a complete structural portrait of this compound.
Molecular Structure and NMR-Relevant Features
The fundamental step in any NMR analysis is to understand the molecule's constituent parts and predict their spectral behavior.
Caption: Structure of this compound with atom numbering for NMR assignments.
The molecule presents several distinct proton and carbon environments:
-
Carboxylic Acid: A highly deshielded acidic proton (-COOH) and a carbonyl carbon. The proton's chemical shift is sensitive to solvent and concentration.[2][3][4]
-
Naphthalene Ring: A bicyclic aromatic system with six protons and ten carbons. The electronic effects of the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group will differentiate the chemical shifts of the aromatic protons and carbons.[5][6][7]
-
Isopropoxy Group: An aliphatic ether substituent with a methine proton (-CH) and two magnetically equivalent methyl groups (-CH₃), resulting in two distinct signals.
Experimental Protocols: A Validated Workflow
The following protocols are designed for a standard 400-600 MHz NMR spectrometer.
Caption: Recommended workflow for NMR-based structural elucidation.
Protocol: Sample Preparation
The choice of solvent is critical. While CDCl₃ is common, the acidic proton of carboxylic acids can undergo rapid exchange, leading to a very broad or unobservable signal.[3] DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the carboxylic acid, slowing down exchange and typically resulting in a sharp, observable -COOH proton signal at a downfield chemical shift.[8]
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
-
Finalization: Place the tube in a spinner turbine and wipe it clean before inserting it into the spectrometer.
Protocol: 1D NMR Data Acquisition
-
¹H NMR Spectrum:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm. This range ensures the capture of the downfield carboxylic acid proton and the TMS reference.
-
Number of Scans (NS): 16-32 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation.
-
-
¹³C{¹H} NMR Spectrum:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm. Carboxylic acid carbons appear around 165-185 ppm.[4][9]
-
Number of Scans (NS): 1024-2048 scans (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
Processing: Apply an exponential window function with a line broadening (LB) of 1-2 Hz.
-
Protocol: 2D NMR Data Acquisition
2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond connectivities.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Key Correlations: Will show correlations between adjacent aromatic protons and between the methine and methyl protons of the isopropoxy group.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton with its directly attached carbon atom.[10][11]
-
Pulse Program: Edited HSQC for phase-sensitive detection (e.g., 'hsqcedetgpsisp2.3'). This distinguishes CH/CH₃ signals (positive phase, e.g., red) from CH₂ signals (negative phase, e.g., blue).
-
Key Correlations: Will link every aromatic and aliphatic proton signal to its corresponding carbon signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is crucial for connecting molecular fragments and identifying quaternary carbons.[10][11][12]
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
-
Optimization: The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Key Correlations: Will be the definitive experiment, showing correlations from the isopropoxy protons to the naphthalene ring, from the aromatic protons to the carboxylic carbon, and across the entire aromatic system.
-
Predictive Data Analysis and Interpretation
Based on established chemical shift principles, we can predict the NMR spectrum of this compound. This serves as a template for interpreting the experimental data.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected signals. The isopropoxy group is electron-donating, shielding the ortho (C4) and para (C1, though less conventional para) positions. The carboxylic acid is electron-withdrawing, deshielding its ortho position (C1). The interplay of these effects will determine the final chemical shifts.
| Atom # | Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 9 | -COOH | 12.5 - 13.5 | br s | ~168 |
| 1 | Ar-H | ~8.0 | s | ~125 |
| 4 | Ar-H | ~7.2 | s | ~108 |
| 5, 8 | Ar-H | ~7.8-8.0 | m | ~128, ~124 |
| 6, 7 | Ar-H | ~7.4-7.6 | m | ~127, ~129 |
| 10 | -CH(O)- | ~4.8 | sept | ~72 |
| 11, 12 | -CH(CH₃)₂ | ~1.4 | d | ~22 |
| 2 | Ar-C-COOH | - | - | ~126 |
| 3 | Ar-C-O | - | - | ~155 |
| 4a, 8a | Ar-C (fused) | - | - | ~130, ~136 |
Abbreviations: s = singlet, d = doublet, sept = septet, m = multiplet, br s = broad singlet.
Analysis of 2D NMR Correlations
-
COSY: Will confirm the coupling networks within the two isolated aromatic spin systems (H5-H6-H7-H8) and within the isopropoxy group (H10 to H11/12).
-
HSQC: Will provide a direct link between the proton and carbon data listed in the table above for all protonated carbons.
-
HMBC: This is the key to the final structure proof.
Caption: Key HMBC correlations for structural confirmation.
Critical HMBC Correlations for Verification:
-
Isopropoxy to Naphthalene Linkage: A strong correlation from the methine proton H10 (at ~4.8 ppm) to the aromatic carbon C3 (at ~155 ppm) is the definitive proof of the ether linkage at the C3 position.
-
Carboxylic Acid to Naphthalene Linkage: Correlations from the aromatic proton H1 (at ~8.0 ppm) to the carbonyl carbon C9 (at ~168 ppm) will confirm the position of the carboxylic acid group.
-
Confirmation of Aromatic Assignments: Correlations from H4 to C2 and C3 , and from H1 to C2 and C3 , will lock in the assignments of the substituted aromatic ring.
Conclusion
By systematically applying 1D and 2D NMR spectroscopy techniques as outlined in this note, researchers can achieve a complete and unambiguous structural characterization of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC, provides a self-validating dataset that confirms not only the identity of the functional groups but also their precise connectivity within the molecular framework. This rigorous approach is essential for ensuring the quality and reliability of chemical entities used in further scientific investigation.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization of 3-Isopropoxy-2-naphthoic Acid for Enhanced Chromatographic Analysis
Introduction
3-Isopropoxy-2-naphthoic acid is a naphthoic acid derivative with a chemical structure that presents unique challenges for quantitative analysis. As a carboxylic acid, its inherent polarity, potential for hydrogen bonding, and relatively low volatility can lead to poor peak shape, low sensitivity, and thermal degradation in Gas Chromatography (GC) systems.[1][2] While its naphthalene moiety provides native UV absorbance for High-Performance Liquid Chromatography (HPLC), trace-level quantification often requires sensitivity enhancement.[3]
This application note provides detailed protocols for the derivatization of this compound to overcome these analytical hurdles. Two primary strategies are presented:
-
Silylation for GC-Mass Spectrometry (GC-MS) analysis , which converts the polar carboxylic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester.[4][5]
-
Esterification for HPLC with UV or Fluorescence detection , which introduces a highly chromophoric or fluorophoric tag to significantly increase detector response.[6][7]
These methods are designed for researchers, scientists, and drug development professionals requiring robust and sensitive quantification of this compound in various matrices.
Part 1: Derivatization for GC-MS Analysis via Silylation
Principle and Rationale
The primary obstacle in analyzing carboxylic acids by GC is their polarity and low volatility, which can cause peak tailing and analyte loss in the injector and column.[1] Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4][5]
This conversion to a TMS ester drastically reduces the molecule's polarity and inhibits hydrogen bonding, resulting in a derivative that is significantly more volatile and thermally stable.[5] The benefits for GC-MS analysis are numerous:
-
Improved chromatographic peak shape (more symmetrical peaks).
-
Enhanced thermal stability, preventing on-column degradation.
-
Increased volatility, allowing for elution at lower temperatures.
-
Characteristic mass fragments in the mass spectrum, aiding in identification.
We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst accelerates the reaction, especially for sterically hindered acids.[2][4] The reaction byproducts are neutral and volatile, minimizing interference with the analysis.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
This compound sample (dried)
-
BSTFA with 1% TMCS (stored in a desiccator)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will deactivate the silylating reagent.[2][4]
-
Reagent Addition: Add 200 µL of anhydrous solvent (e.g., pyridine) to dissolve the dried sample residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the analyte.[2]
-
Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial on a heating block or in an oven set to 70°C for 30 minutes. Reaction time and temperature may require optimization depending on the sample matrix.[2]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Workflow for GC-MS Analysis
Caption: Workflow for silylation and GC-MS analysis.
Typical GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Scan Range | 50 - 550 m/z |
Part 2: Derivatization for HPLC via Esterification with PFBBr
Principle and Rationale
For HPLC analysis, derivatization is employed not for volatility, but to enhance detectability. This compound possesses a naphthalene ring system, which provides some UV absorbance. However, for quantifying low concentrations, derivatization with a reagent containing a strong chromophore is beneficial.
Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for carboxylic acids.[8] It reacts with the carboxylate anion to form a pentafluorobenzyl (PFB) ester. The resulting PFB ester has several advantages:
-
Enhanced UV Detection: The pentafluorobenzyl group is a strong chromophore, significantly increasing the molar absorptivity and thus the sensitivity for UV detection.
-
Potential for ECD: The polyfluorinated structure makes the derivative highly sensitive to Electron Capture Detection (ECD) if GC analysis is desired.
-
Stable Derivative: The resulting ester is stable and provides good chromatographic properties.
The reaction is typically performed under basic conditions using a phase-transfer catalyst or a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the PFBBr.[9]
Experimental Protocol: Esterification with PFBBr
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in Acetone)
-
Base/Catalyst (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
-
2 mL amber vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the sample into a 2 mL amber vial. If necessary, dissolve it in a small volume of acetonitrile (e.g., 200 µL).
-
Base Addition: Add 10-20 µL of DIPEA to the sample solution. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.
-
Derivatization: Add 100 µL of the PFBBr solution to the vial. The amount should be in stoichiometric excess to the analyte.
-
Reaction: Tightly cap the vial and vortex. Heat the mixture at 60°C for 1 hour in a heating block or water bath.[10]
-
Quenching/Cleanup (Optional): After cooling, the reaction can be quenched by adding a small amount of water. If the matrix is complex, a liquid-liquid extraction (e.g., with hexane) can be performed to isolate the non-polar PFB-ester derivative. For cleaner samples, direct injection after dilution may be possible.
-
Analysis: Dilute the cooled sample with the mobile phase to an appropriate concentration and inject it into the HPLC system.
Workflow for HPLC-UV Analysis
Caption: Workflow for PFBBr esterification and HPLC analysis.
Typical HPLC-UV Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Wavelength | 265 nm |
Summary of Methods and Performance
The choice between GC-MS and HPLC-UV derivatization depends on the specific analytical requirements, including required sensitivity, sample matrix, and available instrumentation.
| Feature | Silylation for GC-MS | PFBBr Esterification for HPLC-UV |
| Principle | Increases volatility and thermal stability | Increases UV absorbance for enhanced sensitivity |
| Analyte Form | Trimethylsilyl (TMS) ester | Pentafluorobenzyl (PFB) ester |
| Primary Advantage | High selectivity and structural confirmation from MS | Significant enhancement in detection sensitivity |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector |
| Typical Run Time | 15-20 minutes | 10-15 minutes |
| Key Consideration | Requires anhydrous conditions; derivatives can be moisture-sensitive.[11] | Reaction conditions may require optimization; PFBBr is a lachrymator. |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. researchgate.net [researchgate.net]
The Naphthoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The rigid, bicyclic aromatic system of naphthoic acid has established it as a versatile and privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of 3-isopropoxy-2-naphthoic acid, a representative member of this class, covering its synthesis, potential medicinal chemistry applications, and detailed protocols for its biological evaluation.
Section 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the readily available and commercially inexpensive 3-hydroxy-2-naphthoic acid serves as the starting material.
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid is deprotonated by a suitable base to form the more nucleophilic naphthoxide ion.
-
Nucleophilic Substitution (SN2): The naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether linkage.
Detailed Synthetic Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
2-Bromopropane or 2-iodopropane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq). If using sodium hydride (1.1 eq), add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
If sodium hydride was used, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H-NMR: To determine the proton environment, including the characteristic signals for the isopropyl group and the aromatic protons.
-
¹³C-NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Section 2: Medicinal Chemistry Applications: Targeting the P2Y₁₄ Receptor
The 2-naphthoic acid scaffold has emerged as a key pharmacophore for the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R).[1][2][3] This G protein-coupled receptor is activated by UDP-sugars and is implicated in various inflammatory and immune responses.[1] Therefore, potent and selective P2Y₁₄R antagonists are of significant interest as potential therapeutics for a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.
The isopropoxy group at the 3-position of the naphthoic acid core can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.
P2Y₁₄ Receptor Antagonism: A Key Therapeutic Strategy
Section 3: Experimental Protocols for Biological Evaluation
To assess the potential of this compound as a P2Y₁₄R antagonist, a series of in vitro assays are essential.
Protocol: P2Y₁₄ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y₁₄ receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y₁₄ receptor
-
[³H]UDP-glucose (Radioligand)
-
Unlabeled UDP-glucose (for non-specific binding determination)
-
This compound (Test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-P2Y₁₄R cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of [³H]UDP-glucose at a final concentration near its Kd
-
25 µL of varying concentrations of this compound (or buffer for total binding, or excess unlabeled UDP-glucose for non-specific binding).
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
Protocol: Cell Viability Assay (XTT Assay)
It is crucial to assess the cytotoxicity of any potential drug candidate. The XTT assay is a colorimetric method to determine cell viability.[4]
Materials:
-
Human cell line (e.g., A549, HeLa)
-
Cell culture medium
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours. Include untreated cells as a control.
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent.
-
Incubation with XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37 °C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity) value.
Conclusion
This compound represents a promising derivative within the medicinally important naphthoic acid class. Its synthesis is readily achievable, and its structural features make it a compelling candidate for investigation as a P2Y₁₄ receptor antagonist. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds, paving the way for the potential discovery of novel therapeutics.
References
Application Note & Protocols: Leveraging the 2-Naphthoic Acid Scaffold for the Development of Potent P2Y14 Receptor Antagonists
Introduction: The Therapeutic Potential of P2Y14 Receptor Antagonism and the Promise of the 2-Naphthoic Acid Scaffold
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, has emerged as a significant target in drug discovery. Its involvement in inflammatory processes makes it a compelling target for a range of therapeutic areas, including asthma, chronic pain, and metabolic diseases.[1][2][3] The development of selective and potent antagonists for the P2Y14R is a critical step in realizing its therapeutic potential. The 2-naphthoic acid scaffold has been identified as a highly promising chemical starting point for the design of such antagonists.[4] Notably, derivatives of 2-naphthoic acid, such as the potent and selective antagonist 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), have demonstrated high affinity for the P2Y14R, providing a solid foundation for further drug development efforts.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-naphthoic acid scaffold to design, synthesize, and characterize novel P2Y14 receptor antagonists. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby establishing a self-validating framework for your research endeavors.
I. Rationale for Targeting the P2Y14 Receptor with 2-Naphthoic Acid Derivatives
The selection of the 2-naphthoic acid scaffold is underpinned by its demonstrated ability to bind with high affinity and selectivity to the P2Y14R.[4] This rigid bicyclic aromatic structure provides a versatile template for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5] Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have revealed key interaction points within the P2Y14R binding pocket, guiding the rational design of new chemical entities.[4] The carboxylic acid moiety of the naphthoic acid core is often crucial for binding, while modifications at other positions can enhance affinity and modulate physicochemical properties.[6]
II. Experimental Workflow for P2Y14R Antagonist Development
The development of a novel P2Y14R antagonist from a 2-naphthoic acid starting point follows a systematic workflow. This process begins with the chemical synthesis of a library of analogs, followed by a cascade of in vitro and cellular assays to characterize their pharmacological properties.
Caption: High-level workflow for the development of P2Y14R antagonists.
III. Detailed Experimental Protocols
A. Chemical Synthesis of 2-Naphthoic Acid Derivatives
The synthesis of 2-naphthoic acid-based P2Y14R antagonists typically involves multi-step organic synthesis. A common strategy involves a Suzuki coupling reaction to introduce substituents at the 4- and 7-positions of the naphthalene core.[2]
Protocol: Synthesis of a 4,7-Disubstituted 2-Naphthoic Acid Analog
-
Starting Material: Begin with a suitable di-substituted naphthalene precursor, for example, a dibromo-naphthalene derivative.
-
Suzuki Coupling: Perform a Suzuki coupling reaction with an appropriate boronic acid or ester to introduce the desired substituent at the 7-position.
-
Second Suzuki Coupling: In a subsequent step, carry out a second Suzuki coupling to install the substituent at the 4-position.
-
Saponification: If the naphthoic acid is in an ester form, perform a saponification reaction (e.g., using LiOH) to yield the final carboxylic acid.
-
Purification: Purify the final compound using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
B. In Vitro Characterization of Receptor Antagonists
This assay determines the affinity of the synthesized compounds for the P2Y14 receptor by measuring their ability to displace a known radiolabeled ligand.[7]
Materials:
-
HEK293 cells stably expressing human P2Y14R
-
Membrane preparation from the above cells
-
Radioligand (e.g., [³H]-UDP-glucose or a suitable fluorescent ligand)
-
Synthesized 2-naphthoic acid analogs
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the synthesized compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value for a Potent Antagonist |
| IC₅₀ | Concentration of antagonist that inhibits 50% of radioligand binding. | < 100 nM |
| Ki | Inhibition constant, representing the affinity of the antagonist for the receptor. | < 50 nM |
The P2Y14 receptor couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.[2]
Materials:
-
CHO or HEK293 cells stably expressing human P2Y14R
-
P2Y14R agonist (e.g., UDP-glucose)
-
Forskolin (to stimulate cAMP production)
-
Synthesized 2-naphthoic acid analogs
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Seed the P2Y14R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the synthesized antagonists for a defined period (e.g., 30 minutes).
-
Add a fixed concentration of the P2Y14R agonist (e.g., EC₈₀ of UDP-glucose) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC₅₀ value.
Caption: Signaling pathway of P2Y14R and the effect of an antagonist.
IV. Data Analysis and Interpretation
The data obtained from the binding and functional assays should be analyzed using non-linear regression to determine key pharmacological parameters such as IC₅₀ and Ki. A potent antagonist will exhibit a low nanomolar or even picomolar affinity in the binding assay and will effectively reverse the agonist-induced response in the functional assay. The Schild analysis can be used to determine if the antagonism is competitive.[8]
V. Lead Optimization and Future Directions
The initial screening will identify promising lead compounds. Subsequent lead optimization efforts will focus on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This involves synthesizing and testing further analogs with systematic modifications to the 2-naphthoic acid scaffold. Successful lead compounds can then be advanced to in vivo studies in relevant animal models of inflammatory diseases to evaluate their therapeutic efficacy.[1]
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in binding assay data | Incomplete washing of filters; Inconsistent pipetting | Optimize washing steps; Use calibrated pipettes and proper technique. |
| Low signal-to-noise ratio in cAMP assay | Low receptor expression; Inactive agonist | Validate receptor expression levels; Use a fresh, validated batch of agonist. |
| Compound insolubility | Poor physicochemical properties | Modify the chemical structure to improve solubility; Use a co-solvent like DMSO. |
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. Systematic characterization of AT1 receptor antagonists with label-free dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dyes and Pigments
Introduction: The Art and Science of Color Synthesis
The vibrant world of color, as we know it, is largely a product of synthetic chemistry. Dyes and pigments are fundamental to a vast array of industries, from textiles and coatings to printing and advanced materials. While often used interchangeably, a crucial distinction exists: dyes are typically soluble organic compounds that are absorbed into the material they color, whereas pigments are generally insoluble and are dispersed as solid particles within a medium. This guide provides an in-depth exploration of the synthesis of four major classes of colorants: azo dyes, indigo, anthraquinone dyes, and phthalocyanine pigments. Designed for researchers, scientists, and professionals in drug development, these notes offer not only detailed protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
I. Azo Dyes: The Archetype of Synthetic Color
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their synthesis is a cornerstone of industrial organic chemistry, prized for its reliability and the vast color palette achievable through simple modifications of the aromatic precursors.[1][2]
Core Principle: Diazotization and Azo Coupling
The synthesis of azo dyes is a classic two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[1][3] Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures and can decompose.[1]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, readily reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, in an electrophilic aromatic substitution reaction to form the stable azo dye.[1][2][3] The specific coupling partner used determines the final color and properties of the synthesized dye.[1]
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Synthesis of a Monoazo Dye (e.g., 1-(4-hydroxyphenylazo)-2-naphthol)
This protocol details the synthesis of a red azo dye from 4-aminophenol and naphthalen-2-ol.[4]
Materials:
-
4-aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Naphthalen-2-ol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beakers or conical flasks (100 mL, 150 mL)
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
Part A: Diazotization of 4-aminophenol
-
In a 100-mL conical flask, dissolve 1.20 g of 4-aminophenol in 45 mL of water.[4]
-
Slowly add 12 mL of concentrated hydrochloric acid while stirring until the 4-aminophenol is completely dissolved.[4]
-
Cool the solution in an ice bath to 0-5 °C. Some precipitation of the amine salt may occur, which is normal.[4]
-
In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 mL of water.[4]
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-aminophenol solution, ensuring the temperature remains between 0-5 °C.[1][4] The resulting solution contains the diazonium salt and should be used immediately.[1]
Part B: Azo Coupling
-
In a 150-mL conical flask, dissolve 1.44 g of naphthalen-2-ol in 30 mL of ~10% aqueous sodium hydroxide solution.[4]
-
Cool this alkaline solution in an ice-water bath.[4]
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cooled naphthalen-2-ol solution. A colored precipitate of the azo dye should form immediately.[1][4]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[1][4]
Part C: Isolation and Purification
-
Filter the mixture by suction filtration using a Buchner funnel.[4]
-
Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts.[4]
-
Allow the product to air dry or dry in a desiccator.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 4-aminophenol | 109.13 | 1.20 | 0.011 |
| Sodium Nitrite | 69.00 | 0.70 | 0.010 |
| Naphthalen-2-ol | 144.17 | 1.44 | 0.010 |
Table 1: Reactant quantities for the synthesis of 1-(4-hydroxyphenylazo)-2-naphthol.
II. Indigo: A Historic Vat Dye
Indigo is a renowned blue dye with a history stretching back thousands of years.[5] Originally extracted from plants, most indigo is now produced synthetically.[5][6] It is classified as a vat dye, meaning it is applied in a soluble, reduced, colorless form (leucoindigo) and then oxidized to the insoluble, colored form within the fiber.[7][8]
Core Principle: The Baeyer-Drewsen Synthesis
A classic laboratory-scale synthesis of indigo is the Baeyer-Drewsen reaction, first developed in 1882.[6] This method involves an aldol condensation of o-nitrobenzaldehyde with acetone in a basic solution, followed by cyclization and oxidative dimerization to form the indigo pigment.[6] While not used for industrial production, it is an excellent and rapid method for laboratory synthesis.[7][8]
Caption: Simplified workflow for the Baeyer-Drewsen indigo synthesis.
Protocol 2: Microscale Synthesis of Indigo
This protocol provides a simple and quick method for preparing indigo in a laboratory setting.[7]
Materials:
-
2-nitrobenzaldehyde
-
Propanone (acetone)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
Equipment:
-
Test tube
-
Measuring cylinder
-
Dropper or pipette
-
Filtration apparatus (e.g., Hirsch funnel)
Procedure:
-
Weigh approximately 0.1 g of 2-nitrobenzaldehyde into a test tube.[7]
-
Add 2 cm³ of propanone and swirl gently to dissolve the solid, forming a pale yellow solution.[7]
-
Add 25 drops of deionized water and swirl to mix.[7]
-
Slowly add 20 drops of sodium hydroxide solution. The solution will quickly darken, and a purple solid (indigo) should precipitate out within seconds.[7][8]
-
Allow the mixture to stand for 5 minutes to complete the precipitation.[7]
-
Filter the solution, washing the purple solid with deionized water until the washings are colorless.[7]
-
Set the product aside to dry.
| Reactant | Quantity | Purpose |
| 2-nitrobenzaldehyde | 0.1 g | Starting aromatic aldehyde |
| Propanone (acetone) | 2 cm³ | Reactant for aldol condensation |
| Deionized water | 25 drops | Solvent |
| NaOH solution | 20 drops | Base catalyst for the condensation reaction |
Table 2: Reagents for the microscale synthesis of indigo.
III. Anthraquinone Dyes: Brilliance and Lightfastness
Anthraquinone dyes are a significant class of colorants known for their structural relationship to alizarin, a natural dye from the madder root.[9] These dyes are prized for their brightness, chemical stability, and excellent lightfastness.[9][10] While the parent anthraquinone molecule is colorless, the introduction of electron-donating groups like hydroxyl (–OH) or amino (–NH₂) groups at specific positions (e.g., 1, 4, 5, or 8) gives rise to a range of colors from red to blue.[10]
Core Principle: Electrophilic Substitution of Anthraquinone
The industrial synthesis of anthraquinone dyes often starts with the parent anthraquinone, which can be produced by the oxidation of anthracene or the Friedel-Crafts reaction of benzene and phthalic anhydride. Key intermediates are formed through electrophilic substitution reactions, such as sulfonation or nitration.[10][11] These introduced groups can then be replaced by nucleophiles (e.g., amines, alkoxides) to build the final dye molecule.[10] For example, 1-aminoanthraquinone can be prepared by reacting anthraquinone-1-sulfonic acid with ammonia.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fsw.cc [fsw.cc]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. A Comprehensive Guide to Indigo Dye: Applications, Manufacturing, and Key Considerations - Henan Chemger Group Corporation [chemger.com]
- 6. Indigo dye - Wikipedia [en.wikipedia.org]
- 7. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
- 8. eltamiz.com [eltamiz.com]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropoxy-2-naphthoic Acid
Welcome to the technical support guide for the synthesis of 3-Isopropoxy-2-naphthoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer solutions to challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of an isopropyl halide by the phenoxide and carboxylate salt of 3-hydroxy-2-naphthoic acid. The reaction is typically carried out by first treating 3-hydroxy-2-naphthoic acid with a suitable base to deprotonate both the phenolic hydroxyl and carboxylic acid groups, followed by the addition of an alkylating agent like 2-bromopropane or 2-iodopropane.[1][2]
Q2: What are the most critical parameters influencing the reaction's success?
The successful synthesis hinges on carefully controlling several parameters to favor the desired SN2 reaction pathway and minimize competing side reactions. The key factors are:
-
Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group but should not be excessively sterically hindered to avoid promoting elimination.
-
Choice of Alkylating Agent: The reactivity of the isopropyl halide is critical. Iodides are more reactive than bromides but are also more expensive.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive nucleophile, which accelerates the SN2 reaction.[1]
-
Temperature Control: Precise temperature management is crucial to prevent side reactions, particularly the E2 elimination of the isopropyl halide and potential decarboxylation of the naphthoic acid at elevated temperatures.[3][4]
Q3: What are the common side reactions that can lower the yield?
The primary competing reaction is the E2 elimination of the secondary alkyl halide (2-bromopropane) to form propene, which is favored by strong, bulky bases and higher temperatures.[5][6] Another potential issue is C-alkylation , where the isopropyl group attaches to the carbon skeleton of the naphthalene ring instead of the oxygen atom, although O-alkylation is generally favored for phenoxides.[1] Lastly, if the starting 3-hydroxy-2-naphthoic acid is impure and contains residual 2-naphthol, the corresponding side product, 2-isopropoxynaphthalene, will also be formed.[7][8]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and solutions?
This is a common issue often traced back to one of three areas: reagent choice and quality, reaction conditions, or incomplete reaction.
-
Cause A: Incomplete Deprotonation
-
Explanation: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide. Both the phenolic -OH and carboxylic acid -COOH groups of the starting material will be deprotonated. If the base is not strong enough or used in insufficient quantity (at least two equivalents are required), the starting material will not be fully converted to the reactive dianion, leading to poor conversion.
-
Solutions:
-
Base Selection: Use a sufficiently strong base. Carbonates like K₂CO₃ or Cs₂CO₃ are effective. For more robust reactions, stronger bases like sodium hydride (NaH) can be used, which irreversibly deprotonates the acid and phenol and drives the reaction forward by evolving hydrogen gas.[5]
-
Stoichiometry: Ensure at least two full equivalents of base are used to deprotonate both acidic protons on the 3-hydroxy-2-naphthoic acid. An excess (e.g., 2.2-2.5 equivalents) can help ensure complete deprotonation.
-
Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and inhibit the formation of the required nucleophile.
-
-
-
Cause B: E2 Elimination is Outcompeting the SN2 Reaction
-
Explanation: As a secondary alkyl halide, 2-bromopropane is susceptible to elimination reactions to form propene, especially under harsh conditions (strong/bulky bases, high temperatures).[6] This is a very common pathway for yield loss in this specific synthesis.
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start the reaction at room temperature and gently heat if necessary, monitoring progress by TLC. A typical range is 50-80°C.
-
Alkylating Agent: Consider using 2-iodopropane instead of 2-bromopropane. Iodine is a better leaving group, which can increase the rate of the SN2 reaction relative to the E2 pathway.[2]
-
Choice of Base: Avoid highly hindered bases like potassium tert-butoxide, which strongly favor elimination.[6] Potassium carbonate is a good compromise of strength and steric bulk.
-
-
Problem: Product is Impure
Q: I've isolated my product, but analytical data (NMR, LC-MS) shows significant impurities. How can I identify and prevent them?
Product impurity often stems from unreacted starting materials or the formation of side products.
-
Cause A: Unreacted 3-Hydroxy-2-naphthoic Acid
-
Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Do not proceed with workup until the starting material spot is gone or has diminished to a trace amount.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature by 10-15°C increments.
-
Reagent Stoichiometry: Ensure a slight excess of the alkylating agent (e.g., 1.1-1.3 equivalents) is used to drive the reaction to completion.
-
-
-
Cause B: Presence of 2-Isopropoxynaphthalene
-
Explanation: The commercial starting material, 3-hydroxy-2-naphthoic acid, is synthesized from 2-naphthol via the Kolbe-Schmitt reaction and often contains 2-5% of unreacted 2-naphthol as an impurity.[7][9] This 2-naphthol will also undergo Williamson ether synthesis to produce 2-isopropoxynaphthalene, which can be difficult to separate from the desired product.
-
Solutions:
-
Purify Starting Material: If high purity is required, consider purifying the 3-hydroxy-2-naphthoic acid before use. This can be done by recrystallization or by using purification schemes designed to remove 2-naphthol.[7][10][11]
-
Chromatographic Purification: If the side product has already formed, column chromatography is the most effective method for separation.
-
-
Problem: Difficulty in Product Isolation
Q: I'm struggling with the aqueous workup and final purification of my product. What are the best practices?
-
Issue: Formation of Emulsions During Extraction
-
Explanation: The presence of both a carboxylate salt and a large aromatic structure can lead to soap-like properties, causing emulsions during the aqueous/organic extraction phase of the workup.
-
Solution: After the reaction, once the solvent is removed, the residue is typically dissolved in water and acidified to protonate the carboxylate, making the product insoluble in water. Filter the precipitated solid. If an extraction is necessary, use a larger volume of both organic and aqueous phases and consider adding brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
-
-
Issue: Product Fails to Crystallize
-
Explanation: The crude product may be an oil due to residual solvent or the presence of impurities that inhibit crystallization.
-
Solution:
-
Remove Solvent: Ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed under high vacuum.
-
Recrystallization: Perform a solvent screen to find a suitable recrystallization solvent or solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene) and then add a co-solvent in which it is insoluble (e.g., heptane or water) until turbidity is observed, then allow it to cool slowly.
-
-
Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on your specific laboratory conditions and purity requirements.
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 3-hydroxy-2-naphthoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to create a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.2 eq) to the stirring suspension.
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF used).
-
Acidify the aqueous solution slowly with 1M HCl until the pH is ~2-3. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
-
Data Summary: Key Reaction Parameters
| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |
| Starting Material | 3-Hydroxy-2-naphthoic acid | Purity is crucial. Check for 2-naphthol contamination.[7] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Provides sufficient basicity with low steric hindrance, minimizing E2 elimination.[1] Use at least 2 equivalents. |
| Alkylating Agent | 2-Iodopropane or 2-Bromopropane | 2-Iodopropane is more reactive and can improve SN2 selectivity.[2] Use a slight excess (1.1-1.3 eq). |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents accelerate SN2 reactions.[1] Must be anhydrous. |
| Temperature | 50 - 80 °C | Balance reaction rate with minimizing side reactions. Monitor closely. |
| Workup | Acidic Precipitation | Protonation of the carboxylate renders the product insoluble in water, allowing for easy isolation by filtration. |
Synthesis & Troubleshooting Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 10. CN1026232C - Preparation method of 2-hydroxy-3-naphthoic acid with content of 99% - Google Patents [patents.google.com]
- 11. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Isopropoxy-2-naphthoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Isopropoxy-2-naphthoic acid (CAS 856077-50-4).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the isolation and purification of this compound.
Our approach is grounded in fundamental chemical principles and validated through practical application. We will explore the causality behind each purification step, ensuring you can adapt and troubleshoot your experiments with confidence.
Section 1: Core Concepts & Purification Strategy
Understanding the Molecule
This compound is an aromatic carboxylic acid. Its key functional groups—the carboxylic acid and the ether—dictate its chemical behavior and, consequently, the strategies for its purification. The carboxylic acid moiety provides a handle for acid-base manipulations, while the bulky naphthyl group and isopropoxy ether contribute to its crystallinity and solubility profile.
A general workflow for the purification of this compound involves an initial workup followed by one or more purification techniques. The choice of method depends on the nature and quantity of impurities.
General Purification Workflow
The following diagram outlines a typical decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are:
-
Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities. The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer re-precipitates the pure carboxylic acid.[3][4][5]
-
Recrystallization: As this compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity.[4][6] This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]
-
Column Chromatography: For removing impurities with similar polarity or when the product is an oil, silica gel chromatography is a viable option. A solvent system containing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape and prevent streaking.[8]
Q2: How do I choose the right purification method?
A2: The choice depends on the impurities present:
-
To remove neutral or basic impurities (e.g., unreacted alkylating agents, byproducts): Start with acid-base extraction.
-
To remove closely related acidic impurities (e.g., starting material 3-hydroxy-2-naphthoic acid): Recrystallization is often the best choice, as the solubility profiles are likely to be different. If that fails, column chromatography may be necessary.
-
If the product is an oil or fails to crystallize: Column chromatography is the most appropriate method.
Q3: What are the likely impurities from the synthesis of this compound?
A3: The synthesis typically involves the Williamson ether synthesis, starting from 3-hydroxy-2-naphthoic acid and an isopropylating agent (e.g., 2-iodopropane, isopropyl bromide). Therefore, common impurities include:
-
Unreacted 3-hydroxy-2-naphthoic acid: This is a very common impurity.[9][10]
-
Unreacted 2-naphthol: If the starting 3-hydroxy-2-naphthoic acid was impure.[11]
-
Byproducts from elimination reactions of the isopropylating agent.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase such as 30-50% ethyl acetate in hexanes with 1% acetic acid. The carboxylic acid should appear as a well-defined spot. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[12][13][14]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: The crude product is an oil and will not solidify.
| Potential Cause | Explanation | Recommended Solution |
| High Impurity Content | Impurities can disrupt the crystal lattice formation, leading to an oil or a low-melting-point solid (oiling out). | 1. Perform an acid-base extraction: This will remove any neutral impurities that may be inhibiting crystallization.[3][4] 2. Attempt column chromatography: This is the most robust method to separate the desired product from various impurities. 3. Trituration: Stir the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). This may wash away soluble impurities and induce crystallization of the product. |
| Residual Solvent | Trapped solvent from the reaction or workup can prevent solidification. | Dry the oil under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues. |
Problem 2: After recrystallization, the yield is very low.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent Choice | The product may be too soluble in the chosen solvent, even at low temperatures.[7] | 1. Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] Test a range of solvents (see Table 1). 2. Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Too Much Solvent Used | Using an excessive volume of solvent will keep a significant portion of the product dissolved even after cooling. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. 2. In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.[7] |
Problem 3: Analytical data (NMR/LC-MS) shows contamination with starting material (3-hydroxy-2-naphthoic acid).
This is a common issue as the starting material has similar acidic properties.
Caption: Troubleshooting workflow for removing starting material.
Detailed Solutions:
-
Recrystallization: This is the preferred method. The hydroxyl group in the starting material makes it significantly more polar than the isopropoxy product. This difference in polarity can be exploited by choosing a suitable solvent. Solvents like toluene or a mixture of ethanol and water are good starting points.[4] The product should be less soluble than the more polar starting material in moderately polar solvents.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Add 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acids are protonated and move as single sharp bands. The less polar product, this compound, will elute before the more polar starting material, 3-hydroxy-2-naphthoic acid.
-
Section 4: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL).
-
Scientific Rationale: The weakly basic NaHCO₃ is sufficient to deprotonate the carboxylic acid (pKa ~4-5) to its water-soluble sodium salt, while not reacting with the more weakly acidic phenolic proton of any unreacted 3-hydroxy-2-naphthoic acid (pKa ~10). This provides some selectivity.
-
-
Separation: Combine the aqueous layers. Wash the original organic layer once with water and add this to the combined aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is ~2. A precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and pull air through the cake to partially dry it.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for removing impurities of similar acidity but different polarity/solubility.
-
Solvent Selection: Choose an appropriate solvent using small-scale tests. The ideal solvent should dissolve the crude product at its boiling point but show low solubility at room temperature or 0 °C. Refer to the table below for starting suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Target Impurity Type | Rationale |
| Ethanol/Water | Polar impurities (e.g., 3-hydroxy-2-naphthoic acid) | The product is less soluble in this polar mixture than the starting material. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol before cooling. |
| Toluene | General purpose | Good for compounds with aromatic rings. Offers a different selectivity compared to alcoholic solvents.[4] |
| Acetic Acid | For difficult purifications | Acetic acid is a good solvent for many carboxylic acids. Diluting with water can induce crystallization.[4] |
| Heptane/Ethyl Acetate | Non-polar impurities | Dissolve in a minimal amount of hot ethyl acetate and add hot heptane to induce crystallization upon cooling. |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 856077-50-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. reddit.com [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 3-Isopropoxy-2-naphthoic acid
Welcome to the technical support center for the synthesis of 3-Isopropoxy-2-naphthoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure a successful and high-purity synthesis.
The most reliable and common synthetic route to this compound involves two key transformations:
-
Kolbe-Schmitt Carboxylation: 2-Naphthol is first carboxylated to produce the key intermediate, 3-hydroxy-2-naphthoic acid.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid is then alkylated using an isopropylating agent to yield the final product.
This guide is structured to address issues in the second, and often more problematic, step: the Williamson ether synthesis.
Visualizing the Main Synthetic Pathway
The following diagram illustrates the standard two-step synthesis from 2-Naphthol.
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Guide: The Williamson Ether Synthesis Step
This section addresses the most common issues encountered when alkylating 3-hydroxy-2-naphthoic acid.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-hydroxy-2-naphthoic acid. What's going wrong?
This is the most frequent issue, and it typically points to incomplete deprotonation of the starting material or insufficient reactivity of the electrophile.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Insufficient Base Strength | 3-Hydroxy-2-naphthoic acid has two acidic protons: the carboxylic acid (pKa ~4-5) and the phenolic hydroxyl (pKa ~9-10). A weak base like sodium bicarbonate will only deprotonate the carboxylic acid. To activate the hydroxyl group for O-alkylation, a stronger base is required to generate the phenoxide nucleophile.[1] | Use at least two equivalents of a suitable base. Potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, though they may increase the risk of side reactions.[1][2] |
| Poor Solvent Choice | The Williamson ether synthesis is an SN2 reaction.[2][3][4] Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1][5] | Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they effectively solvate the cation but not the nucleophile, accelerating the SN2 reaction.[1][2] |
| Alkylating Agent Reactivity | The reactivity of the isopropyl halide is critical. The general trend for the leaving group is I > Br > Cl.[5] Using 2-chloropropane will result in a much slower reaction than 2-iodopropane. | Use 2-iodopropane or 2-bromopropane as the alkylating agent. If using 2-bromopropane, adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive 2-iodopropane. |
| Insufficient Temperature/Time | The reaction may be kinetically slow under the chosen conditions. Typical laboratory syntheses are conducted between 50-100°C for several hours.[1] | Monitor the reaction by TLC. If it stalls, consider increasing the temperature (e.g., from 60°C to 80°C) or allowing it to run for a longer period (e.g., 8-12 hours). |
Q2: My TLC shows a new, non-polar spot, and I smell propylene gas during the reaction. What is this side product?
You are likely observing the results of a competing E2 elimination reaction.
Explanation:
The phenoxide ion is not only a strong nucleophile but also a strong base. When it reacts with a secondary alkyl halide like 2-bromopropane, it can either attack the carbon atom (SN2 substitution) or abstract a proton from a beta-carbon, leading to the formation of an alkene (E2 elimination).[3][4][6] This is a significant competing pathway for secondary and tertiary alkyl halides.[1][2][3]
Caption: Competition between SN2 (ether formation) and E2 (alkene formation).
Mitigation Strategies:
-
Temperature Control: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest effective temperature can favor the desired substitution pathway.
-
Solvent Choice: While polar aprotic solvents are generally preferred, highly polar solvents can sometimes favor elimination. If elimination is a major issue, you could screen less polar solvents like acetone, keeping in mind that the reaction rate may decrease.
Q3: My final product is difficult to purify. It seems contaminated with a compound that has similar acidic properties.
This is a classic purification challenge. The most common impurity with similar properties is the starting material, 3-hydroxy-2-naphthoic acid.
Explanation:
Both the product (a carboxylic acid) and the starting material (a carboxylic acid and a phenol) are acidic. During a standard basic aqueous workup, both will be deprotonated and extracted into the aqueous layer. Upon acidification, both will precipitate, leading to a contaminated product. The conventional synthesis of the precursor, 3-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction often leaves residual 2-naphthol impurity, which can also be carried through.[7][8]
Purification Solutions:
-
Esterification & Separation: A robust method is to temporarily convert the carboxylic acids to esters (e.g., methyl esters using methanol and a catalytic amount of sulfuric acid).
-
The desired product ester (3-isopropoxy-2-naphthoate) is neutral.
-
The unreacted starting material ester (methyl 3-hydroxy-2-naphthoate) is still phenolic and thus weakly acidic.
-
You can then perform an extraction with a dilute aqueous base (e.g., 1M NaOH). The phenolic ester will be extracted into the aqueous layer, while your desired product ester remains in the organic layer (e.g., ethyl acetate or dichloromethane).
-
Separate the layers, wash the organic layer, dry it, and evaporate the solvent. Finally, hydrolyze the purified ester back to the carboxylic acid using NaOH or KOH, followed by acidic workup.
-
-
Selective Extraction: As described in literature, it is possible to selectively extract the more non-polar 2-naphthol impurity from an aqueous solution of 3-hydroxy-2-naphthoic acid at a controlled pH (7-9) using a solvent like tributyl phosphate.[8] This principle can be adapted to separate the starting material from the slightly more non-polar product.
-
Column Chromatography: While less ideal for large scales, silica gel chromatography can be effective. A solvent system such as hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acids protonated and prevent streaking) can separate the product from the more polar starting material.
Frequently Asked Questions (FAQs)
Q: What is the role of the Kolbe-Schmitt reaction in this synthesis? A: The Kolbe-Schmitt reaction is a carboxylation method used to introduce a carboxylic acid group onto a phenol ring.[9] In this synthesis, it is used to convert 2-naphthol into 3-hydroxy-2-naphthoic acid. The regiochemistry of this reaction on naphthols can be sensitive to temperature and the choice of alkali metal counter-ion.[9][10][11]
Q: Can I perform the etherification on 2-naphthol first and then carboxylate? A: While possible, this route is generally less favored. Carboxylating 2-isopropoxynaphthalene would likely lead to a mixture of isomers, making purification more complex. The hydroxyl group in 2-naphthol helps direct the carboxylation, often with greater regioselectivity under specific conditions.[10][12]
Q: Are there any other potential side reactions? A: Yes. Since the phenoxide ion is an ambident nucleophile, there is a small possibility of C-alkylation, where the isopropyl group attaches to the naphthalene ring instead of the oxygen atom.[3] This is generally a minor pathway but can occur, especially if the oxygen atom is sterically hindered or if reaction conditions strongly favor it. Polar aprotic solvents typically favor the desired O-alkylation.[1]
Validated Experimental Protocol
This protocol details the Williamson ether synthesis step, assuming you are starting with pure 3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
-
2-Bromopropane (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.
-
Reagent Addition: Begin stirring the suspension and add 2-bromopropane (1.5 eq) via syringe.
-
Heating: Heat the reaction mixture to 70-80°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Workup - Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by one of the methods described in the troubleshooting section if significant impurities are present.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Scaling Up 3-Isopropoxy-2-naphthoic Acid Production
Introduction: 3-Isopropoxy-2-naphthoic acid is a valuable intermediate in the pharmaceutical and advanced materials sectors. Its synthesis, typically involving a Kolbe-Schmitt carboxylation followed by a Williamson ether synthesis, presents unique and significant challenges during scale-up. While straightforward at the bench, transitioning to pilot and production scales often reveals issues with heat and mass transfer, reaction selectivity, and product purity that can derail timelines and impact yields.[1][2]
This guide is designed for researchers, chemists, and process engineers. It provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of scaling the production of this compound. The content is structured into a direct, problem-solving Q&A format to address specific issues you may encounter.
Overall Synthesis & Scale-Up Workflow
The typical manufacturing process involves two key chemical transformations. Understanding the flow is critical for diagnosing issues that may have downstream consequences.
Caption: General workflow for this compound synthesis and scale-up.
Troubleshooting Guide
This section addresses specific, acute problems encountered during scale-up.
Question 1: During the Kolbe-Schmitt reaction (Step 1), my yield of 3-hydroxy-2-naphthoic acid is low, and I'm isolating large amounts of unreacted 2-naphthol.
-
Potential Cause 1: Incomplete Formation or Moisture in the Sodium 2-Naphthoxide Salt. The Kolbe-Schmitt reaction is notoriously sensitive to moisture, as water can prevent the carboxylation reaction from occurring.[3] The presence of any significant amount of water in the alkali metal phenolate prevents carboxylation.[3] On a large scale, ensuring completely anhydrous conditions is more difficult than in lab glassware.
-
Solution 1: Rigorous Dehydration Protocol.
-
Azeotropic Dehydration: Before CO2 addition, perform an azeotropic distillation with a suitable solvent (e.g., toluene, xylene) to remove all traces of water from the sodium 2-naphthoxide slurry.
-
In-Process Control (IPC): Use a Karl Fischer titrator to test a sample of the reaction mixture before proceeding. The water content should be <0.1%.
-
Nitrogen Blanket: Maintain a dry nitrogen blanket throughout the process to prevent atmospheric moisture ingress.
-
-
Potential Cause 2: Poor Carbon Dioxide Dispersion. In a large reactor, simply pressurizing with CO2 may not be sufficient. The reaction is often mass-transfer limited, requiring intimate contact between the solid naphthoxide particles and gaseous CO2.[4][5]
-
Solution 2: Enhance Gas-Solid Contact.
-
Agitation and Baffling: Ensure the reactor is equipped with appropriate baffles and a high-torque agitator (e.g., anchor or turbine) designed for solid slurries. The goal is to keep the solid suspended and prevent it from settling at the bottom.
-
Gas Sparging: Introduce CO2 through a subsurface dip tube or a sparger ring positioned below the agitator blades. This creates smaller bubbles and dramatically increases the gas-liquid/solid interfacial area, improving mass transfer.
-
Solvent/Slurry Medium: The use of an inert, high-boiling solvent can create a slurry, which is easier to agitate and provides a medium for better CO2 dissolution and transport to the solid surface.[3]
-
Question 2: HPLC analysis of my crude 3-hydroxy-2-naphthoic acid shows significant amounts of the wrong isomer, 2-hydroxy-1-naphthoic acid.
-
Potential Cause: Incorrect Reaction Temperature. The regioselectivity of the Kolbe-Schmitt reaction on naphthols is highly dependent on temperature. The formation of the kinetically favored product (carboxylation at the 1-position) can occur at lower temperatures, while the thermodynamically favored product (carboxylation at the 3-position) requires higher temperatures.[6]
-
Solution: Strict Temperature Control.
-
Temperature Profiling: The reaction temperature must be carefully controlled. For 2-naphthol, temperatures in the range of 200-250°C are often required to favor the 3-position isomer.
-
Heat Transfer Management: On scale-up, "hot spots" can develop due to the exothermic nature of the reaction and the poor heat transfer of solid/slurry mixtures.[3] Use a high-quality thermal control unit and ensure the reactor jacket fluid is circulating efficiently.
-
Controlled Addition: If possible, consider a semi-batch process where the naphthoxide is added portion-wise to a hot reactor already under CO2 pressure to better manage the exotherm.
-
Question 3: In the Williamson etherification (Step 2), the reaction is sluggish or stalls, leaving unreacted 3-hydroxy-2-naphthoic acid.
-
Potential Cause 1: Insufficient Base or Incomplete Dianion Formation. Both the carboxylic acid and the phenolic hydroxyl group must be deprotonated for the etherification to proceed efficiently on the hydroxyl group. Using only one equivalent of a weak base is a common lab-scale error that is magnified at production scale.
-
Solution 1: Use Sufficient, Appropriate Base.
-
Stoichiometry: Use at least two equivalents of a suitable base, such as potassium carbonate (K2CO3), which is effective and common in industrial settings.
-
Base Strength & Solubility: Ensure the base is strong enough and has some solubility in the reaction medium to effectively deprotonate both acidic sites.
-
IPC Check: After the base addition and an initial heating period, consider taking a sample, quenching it, and analyzing via HPLC to confirm the disappearance of the starting material before adding the alkylating agent.
-
-
Potential Cause 2: Inappropriate Solvent Choice. The choice of solvent is critical for an SN2 reaction like the Williamson synthesis.[7] Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Solution 2: Optimize the Solvent System.
-
Solvent Selection: Switch to a high-boiling polar aprotic solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are excellent choices.
-
Phase Transfer Catalyst (PTC): If operating in a biphasic system or with a less ideal solvent, the addition of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the naphthoate dianion into the organic phase.
-
Question 4: My final product is contaminated with 2-naphthol, which is difficult to remove by crystallization.
-
Potential Cause: Carryover and Inefficient Purification. The 2-naphthol impurity likely originates from unreacted starting material in Step 1.[8] Its similar structure and solubility profile to the product and intermediates can make it persist through the synthesis.
-
Solution: Targeted Impurity Removal.
-
Upstream Control: The best solution is to optimize Step 1 to achieve >99% conversion.
-
Selective Extraction: After the Kolbe-Schmitt reaction and before acidification, the crude reaction mixture contains the sodium salt of the desired product and unreacted sodium 2-naphthoxide. A carefully controlled liquid-liquid extraction at a specific pH can be designed to selectively remove the more phenolic (and less acidic) 2-naphthol.[9]
-
Protocol: pH-Controlled Wash
-
After the carboxylation, dissolve the crude solid mixture in water.
-
Adjust the pH to ~9-10. At this pH, the carboxylic acid is fully deprotonated and water-soluble, while 2-naphthol is partially protonated and more soluble in an organic solvent.
-
Extract the aqueous solution with a solvent like Toluene or Methyl tert-butyl ether (MTBE) to pull out the 2-naphthol.
-
Proceed with acidification of the aqueous layer to precipitate the purified 3-hydroxy-2-naphthoic acid.
-
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the root cause of low product yield.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this process? A: There are two major areas of concern.
-
Kolbe-Schmitt Reaction: This step is run at high temperatures (200-250°C) and high pressures (up to 94 bar or ~1360 psi).[10] This combination requires a properly rated pressure reactor and adherence to strict pressure safety management protocols. The risk of a runaway reaction, while low if conditions are controlled, must be evaluated with a Process Hazard Analysis (PHA).[11]
-
Williamson Ether Synthesis: This step often uses flammable polar aprotic solvents like DMF or NMP, which have high boiling points but are still combustible. The alkylating agents (e.g., 2-bromopropane) can be toxic and must be handled in a closed system. The reaction can also be exothermic, and controlling the addition rate of the alkylating agent is critical at scale to manage heat evolution.[1]
Q: How do reaction kinetics change from lab to plant, and how does this affect the process? A: Lab-scale reactions are often run under ideal conditions where mixing and heating are very efficient. On a plant scale, the process can shift from being kinetically controlled to mass-transfer or heat-transfer controlled.[1][12]
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it harder to remove heat. An exothermic reaction that is easily managed in a flask can become a serious problem in a 2000L reactor, leading to temperature overshoots, byproduct formation, and safety hazards.[13]
-
Mass Transfer: In the solid-gas Kolbe-Schmitt reaction, the rate may no longer depend on the intrinsic chemical speed but on how fast you can get CO2 to the surface of the naphthoxide particles. This is why agitation and sparging become paramount at scale.[5]
Q: What are the Critical Process Parameters (CPPs) I should focus on monitoring and controlling? A: Based on the chemistry, the following CPPs are vital for ensuring a robust and reproducible process.
| Parameter | Step | Rationale | Control Strategy |
| Water Content | 1 (Carboxylation) | Prevents the primary carboxylation reaction.[3] | Karl Fischer titration (<0.1%) before CO2 addition. |
| Reaction Temperature | 1 (Carboxylation) | Controls regioselectivity (1- vs. 3-isomer).[6] | Calibrated temperature probes; robust jacket heating/cooling. |
| CO2 Pressure & Delivery | 1 (Carboxylation) | Driving force for the reaction; ensures sufficient reagent. | Calibrated pressure transducers; use of subsurface sparging. |
| Agitator Speed | 1 & 2 | Ensures solid suspension, gas dispersion, and uniform heat transfer. | Monitor agitator power draw and speed (RPM). |
| Alkylating Agent Addition Rate | 2 (Etherification) | Controls reaction exotherm to prevent temperature spikes. | Use a calibrated dosing pump over a calculated time period. |
Q: What analytical methods are essential for In-Process Controls (IPCs)? A: A robust analytical package is the cornerstone of a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method. It should be used to monitor the disappearance of starting materials and the appearance of products and impurities in both steps. A well-developed HPLC method can quantify 2-naphthol, 3-hydroxy-2-naphthoic acid, this compound, and key isomers or byproducts in a single run.
-
Karl Fischer Titration: Essential for measuring water content before the Kolbe-Schmitt reaction.
-
Gas Chromatography (GC): Useful for quantifying residual solvents in the final isolated product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used as a quick identity check to confirm the presence of key functional groups (e.g., disappearance of the broad -OH peak and appearance of the C-O-C ether stretch).
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 11. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 12. scribd.com [scribd.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Optimizing the Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust and versatile reaction. Here, we move beyond simple protocols to explore the underlying principles that govern this classic SN2 reaction, offering in-depth troubleshooting advice and data-driven optimization strategies to enhance your synthetic outcomes.
Core Principles & Reaction Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry for forming a carbon-oxygen bond, typically between an alkoxide and a primary alkyl halide.[1][2] Its reliability hinges on a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this concerted step, the nucleophilic alkoxide ion performs a "backside attack" on the electrophilic carbon of the alkylating agent, displacing a leaving group (commonly a halide).[1][3]
Understanding the kinetics and steric requirements of the SN2 pathway is critical for optimization and troubleshooting. The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide. Best results are achieved with methyl or primary alkyl halides, as steric hindrance can significantly impede the required backside attack.[3][4]
Caption: The two-stage process of the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most effective base for deprotonating my alcohol?
The choice of base is critical and depends on the pKa of your alcohol. The base must be strong enough to completely deprotonate the alcohol, shifting the equilibrium to favor the alkoxide.
-
For simple primary and secondary alcohols (pKa ~16-18): Strong hydride bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[3] They react irreversibly, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[3][5]
-
For phenols (pKa ~10): Milder bases are sufficient and often preferred. Alkali hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃) are commonly used, especially for aryl ether synthesis.[6]
-
Important Note: Avoid using the alkoxide's parent alcohol as the solvent (e.g., NaOEt in EtOH) unless the alkylating agent is highly reactive. While classic, this can lead to equilibrium issues and slower reaction rates.[3]
Q2: What is the best solvent for my reaction?
Polar aprotic solvents are generally the best choice as they solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophilic alkoxide, leaving it more reactive.[1][7]
-
Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices that promote high reaction rates.[1][8] Tetrahydrofuran (THF) is also a common and effective solvent, particularly when using hydride bases.[3][9]
-
Solvents to Avoid: Protic solvents (like water or alcohols) and nonpolar solvents tend to slow the reaction rate significantly by solvating and deactivating the free nucleophile.[1]
Q3: Can I use secondary or tertiary alkyl halides?
This is a major limitation of the synthesis.[10]
-
Secondary Alkyl Halides: Can be used, but they present a significant risk of a competing E2 elimination side reaction, which is also promoted by the strong bases used.[3] This leads to a mixture of ether and alkene products, reducing the yield of the desired ether.[3]
-
Tertiary Alkyl Halides: Are generally unsuitable.[10] Due to severe steric hindrance, the E2 elimination pathway almost always dominates, yielding almost exclusively the alkene product.[3][11]
Q4: How do I synthesize an unsymmetrical ether? What is the best "disconnection" approach?
For an unsymmetrical ether (R-O-R'), there are two potential synthetic routes. The key is to choose the pathway where the alkylating agent is less sterically hindered.[4][12]
-
Example: Synthesizing ethyl isopropyl ether.
-
Path A: Ethoxide + 2-Bromopropane (a secondary halide).
-
Path B: Isopropoxide + Bromoethane (a primary halide).
-
-
Optimal Choice: Path B is strongly preferred. The reaction between a primary alkyl halide and a secondary alkoxide is much more efficient and less prone to elimination than the reaction between a secondary alkyl halide and a primary alkoxide.[12]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yield is very low, or the reaction did not proceed at all.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The base was not strong enough to form the alkoxide quantitatively. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the alcohol. |
| "Wet" Reagents or Solvents | The Williamson synthesis is highly sensitive to moisture.[13] Water will consume the strong base and can hydrolyze the alkyl halide. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage (e.g., a gray appearance can indicate deactivation).[13] |
| Poor Leaving Group | The rate of SN2 reactions is highly dependent on the leaving group's ability. The trend is I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[3] Solution: If using an alkyl chloride, consider converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[14] |
| Insufficient Temperature/Time | Typical reaction temperatures range from 50-100 °C, with times from 1-8 hours.[1][13] Lower temperatures may be too slow. Solution: Monitor the reaction by TLC. If starting material is still present after several hours, consider gradually increasing the temperature. Microwave-assisted synthesis can also be used to dramatically shorten reaction times.[1] |
| Steric Hindrance | As discussed, if either the alkoxide or the alkyl halide is too bulky (secondary, and especially tertiary), the reaction will be slow or fail completely.[11] Solution: Re-evaluate your synthetic strategy. Choose the disconnection that uses the least sterically hindered alkyl halide.[12] |
Problem 2: My main product is an alkene, not the desired ether.
| Potential Cause | Explanation & Troubleshooting Steps |
| E2 Elimination Competition | This is the most common side reaction, especially with secondary alkyl halides.[1][11] The alkoxide acts as a base, abstracting a proton and leading to alkene formation. Solution: If possible, redesign the synthesis to use a primary alkyl halide. If you must use a secondary halide, try using a less sterically bulky base/alkoxide and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| High Reaction Temperature | Higher temperatures favor elimination over substitution.[13] Solution: Run the reaction at a lower temperature for a longer period. Start at a lower temperature (e.g., 50 °C) and only increase it if the reaction is not proceeding.[13] |
Problem 3: I am seeing unexpected byproducts, such as C-alkylation.
| Potential Cause | Explanation & Troubleshooting Steps |
| Ambident Nucleophile | This is a specific issue when using phenoxides. The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][15] Solution: The choice of solvent can significantly influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.[16] |
| Double Alkylation | In some cases, particularly with activated systems like naphthoxides, a second alkylation can occur on the ring after initial C-alkylation.[17] Solution: This is often controlled by solvent choice. Aprotic solvents tend to suppress this side reaction.[17] |
Experimental Protocols & Workflows
General Protocol for the Synthesis of an Alkyl Aryl Ether
This protocol describes the synthesis of benzyl β-naphthyl ether as a representative example.
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium β-naphthoxide (1.0 eq).
-
Add anhydrous DMF via syringe to create a solution or suspension of approximately 0.5 M.
-
Stir the mixture under a nitrogen atmosphere.
-
-
SN2 Reaction:
-
Add benzyl bromide (1.05 eq) to the mixture dropwise via syringe at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting β-naphthoxide is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ether.
-
Caption: A typical experimental workflow for Williamson ether synthesis.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues encountered during your synthesis.
Caption: A decision tree for troubleshooting low yields or side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. tailoredread.com [tailoredread.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. homework.study.com [homework.study.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Resolving Impurities in 3-Isopropoxy-2-naphthoic acid
This technical guide is designed for researchers, scientists, and drug development professionals to effectively identify and resolve common impurities encountered during the synthesis and purification of 3-Isopropoxy-2-naphthoic acid. This document provides a comprehensive framework of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The methodologies outlined herein are grounded in established analytical and purification principles to ensure scientific integrity and reliable outcomes.
Part 1: Understanding the Impurity Profile
The synthesis of this compound typically involves the etherification of 3-hydroxy-2-naphthoic acid with an isopropylating agent. The primary precursor, 3-hydroxy-2-naphthoic acid (also known as BON acid), is synthesized from 2-naphthol via the Kolbe-Schmitt reaction.[1][2] This synthetic route inherently introduces potential impurities that can carry through to the final product if not adequately removed.
Commonly Encountered Impurities:
-
3-Hydroxy-2-naphthoic acid (Starting Material): Incomplete etherification reaction can lead to the presence of the starting material in the final product.
-
2-Naphthol (Precursor): Residual 2-naphthol from the synthesis of 3-hydroxy-2-naphthoic acid is a common impurity.[3]
-
Isopropyl 3-isopropoxy-2-naphthoate (Ester By-product): Esterification of the carboxylic acid group of the product can occur as a side reaction, particularly if isopropyl alcohol is used as a solvent or is present as a reagent impurity under acidic conditions.
The following diagram illustrates the synthetic pathway and the origin of these primary impurities.
Caption: Synthetic route to this compound and the origin of key impurities.
Part 2: Analytical Troubleshooting and Impurity Identification
A robust analytical method is paramount for accurately identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.
Frequently Asked Questions (FAQs) - Analytical
Q1: What are the recommended starting conditions for an HPLC method to analyze the purity of this compound?
A1: A reverse-phase HPLC method is generally suitable. Based on methods for the precursor, 3-hydroxy-2-naphthoic acid, a good starting point would be:[4]
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A suggested starting gradient is 70% A to 30% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should be optimized to achieve baseline separation of the main peak from all potential impurities.
Q2: How can I confirm the identity of the suspected impurities in my sample?
A2: The most definitive method is to use reference standards for the suspected impurities (3-hydroxy-2-naphthoic acid, 2-naphthol, and isopropyl 3-isopropoxy-2-naphthoate) and compare their retention times with the unknown peaks in your sample chromatogram. If standards are unavailable, techniques like LC-MS can be employed to obtain molecular weight information, and preparative HPLC can be used to isolate the impurity for structural elucidation by NMR.
Q3: My chromatogram shows a peak that I suspect is the starting material, 3-hydroxy-2-naphthoic acid. How can I confirm this without a reference standard?
A3: You can perform a spiking experiment. Add a small amount of 3-hydroxy-2-naphthoic acid to your sample and re-inject it into the HPLC. If the peak increases in area, it is highly likely to be the starting material.
Q4: How can I identify these impurities using NMR spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The following table summarizes key diagnostic signals for the product and its primary impurities in a common NMR solvent like DMSO-d₆.[5][6]
| Compound | Key ¹H NMR Signals (DMSO-d₆) |
| This compound | - Doublet around 1.3 ppm (6H, isopropyl methyls)- Septet around 4.7 ppm (1H, isopropyl CH)- Aromatic protons in the 7-8.5 ppm region |
| 3-Hydroxy-2-naphthoic acid | - Absence of isopropyl signals- Aromatic protons in the 7-8.5 ppm region- Broad singlets for the hydroxyl and carboxylic acid protons |
| 2-Naphthol | - Absence of isopropyl and carboxylic acid signals- Distinct pattern of aromatic protons |
| Isopropyl 3-isopropoxy-2-naphthoate | - Two sets of isopropyl signals: one for the ether and one for the ester- Aromatic protons in the 7-8.5 ppm region |
Troubleshooting HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
Part 3: Purification Strategies and Protocols
Once the impurity profile is understood, a suitable purification strategy can be implemented. The two most common and effective methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system can be found.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a moderately polar compound like this compound, a good starting point would be a mixed solvent system. A common choice is a combination of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexane or heptane).[7][8]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
While the solution is still hot, add a less polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much of the second solvent is added, clarify the solution by adding a few drops of the hot primary solvent.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold, non-polar solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
For samples with a higher impurity load or for separating compounds with similar polarities, column chromatography is the preferred method.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What is the recommended stationary and mobile phase for purifying this compound by column chromatography?
A1: Silica gel is the most common stationary phase for compounds of this polarity. A mobile phase system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the product on the TLC plate to ensure good separation on the column.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC plate with varying ratios of hexane:ethyl acetate to find a solvent system that gives good separation between this compound and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Part 4: Stability and Storage
Understanding the stability of this compound is crucial for preventing the formation of degradation products. While specific stability data is not extensively published, general principles for aromatic carboxylic acids apply.
Potential Degradation Pathways:
-
Hydrolysis: The isopropoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, reverting to 3-hydroxy-2-naphthoic acid.
-
Decarboxylation: At elevated temperatures, decarboxylation may occur, although this typically requires harsh conditions for aromatic carboxylic acids.
Recommended Storage:
To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to strong acids, bases, and high temperatures.
References
- 1. youtube.com [youtube.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. ISOPROPYL PROPIONATE(637-78-5) 1H NMR spectrum [chemicalbook.com]
- 4. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 3-Hydroxy-2-naphthoic acid(92-70-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
stability issues of 3-Isopropoxy-2-naphthoic acid in solution
Introduction
Welcome to the technical support resource for 3-Isopropoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Ensuring the stability of your compound is critical for the accuracy, reproducibility, and validity of your experimental results. This hub provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate potential issues and maintain the integrity of your work.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter when working with this compound in solution.
Issue 1: My compound is precipitating out of solution. What is the cause and how can I fix it?
Answer:
Precipitation is a common issue, often related to solubility limits, pH, or temperature. This compound, like many carboxylic acids, has pH-dependent solubility.
Probable Causes & Solutions:
-
pH-Dependent Solubility: The carboxylic acid group is the primary driver of pH-dependent solubility.
-
Causality: At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in aqueous solutions. Above the pKa, it deprotonates to the carboxylate form (-COO⁻), which is more polar and thus more soluble in water. While the exact pKa for this compound is not widely published, it can be estimated to be around 3-4, similar to other naphthoic acids.[1]
-
Solution: To increase solubility in aqueous buffers, adjust the pH to be at least 1.5-2 units above the estimated pKa. For example, preparing your stock solution in a buffer at pH 7.4 should maintain it in its more soluble carboxylate form.[2] Conversely, in organic solvents, the protonated form is often more soluble.
-
-
Solvent Choice & Concentration: You may be exceeding the solubility limit in your chosen solvent.
-
Causality: Every compound has a finite solubility in a given solvent at a specific temperature. Making a solution that is too concentrated will lead to precipitation.
-
Solution: First, verify the solubility of this compound in your solvent. If data is unavailable, perform a simple solubility test. If precipitation occurs upon storage, especially at lower temperatures (e.g., 4°C), it indicates you are near the saturation point. Consider diluting your stock solution or gently warming it before use (if thermally stable). For long-term storage, using a solvent in which the compound is highly soluble, such as DMSO or ethanol, is recommended before making final dilutions in aqueous media.
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Causality: Many compounds are less soluble at lower temperatures. If you prepare a saturated solution at room temperature and then store it at 4°C or -20°C, the compound may precipitate.
-
Solution: Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved. Gentle vortexing or sonication can aid this process. If the issue persists, consider preparing smaller, fresh batches for each experiment or storing at a slightly higher, controlled temperature if stability permits.
-
Issue 2: I am observing a loss of compound concentration over time, suggesting degradation. What are the likely degradation pathways?
Answer:
Loss of active compound concentration is a clear indicator of chemical instability. For this compound, the primary points of vulnerability are the ether linkage and the naphthalene ring system.
Potential Degradation Pathways:
-
Hydrolysis of the Isopropoxy Ether: The C-O bond of the ether can be susceptible to cleavage, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the isopropyl group a better leaving group. This would result in the formation of 3-hydroxy-2-naphthoic acid and isopropanol.[3] This reaction is generally slow at room temperature but can be accelerated by heat.[4]
-
Base-Mediated Hydrolysis: While aryl ethers are generally stable to bases, strong basic conditions combined with high temperatures could potentially promote cleavage, although this is less common than acid-catalyzed hydrolysis.
-
-
Photodegradation: The naphthalene ring system is a chromophore that absorbs UV light, making the compound susceptible to photodegradation.
-
Causality: Naphthalene and its derivatives are known to be photosensitive.[5][6] Upon absorption of light, the molecule can be excited to a higher energy state, leading to reactions such as oxidation or rearrangement, ultimately altering its chemical structure.[6][7][8]
-
Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Oxidation: The naphthalene ring can be susceptible to oxidative degradation.
-
Causality: Oxidizing agents, or even dissolved oxygen in the solvent, especially when catalyzed by trace metal ions or light, can lead to the formation of various oxidized species, such as quinones or ring-opened products.
-
Solution: Use high-purity solvents and consider de-gassing aqueous buffers to remove dissolved oxygen, especially for long-term storage. If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) could be tested, provided it does not interfere with the downstream application.
-
The following diagram illustrates a logical workflow for troubleshooting common stability issues.
References
- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
avoiding degradation of 3-Isopropoxy-2-naphthoic acid during reaction
Welcome to the technical support center for 3-Isopropoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile intermediate. Our goal is to help you anticipate and avoid potential degradation pathways, ensuring the integrity of your reactions and the purity of your products.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis. However, its structure contains two key functional groups—a carboxylic acid and an aryl isopropyl ether—that can be susceptible to degradation under certain reaction conditions. Understanding the interplay of these groups is critical for successful experimentation. The primary degradation pathways of concern are:
-
Acid-Catalyzed Hydrolysis of the Isopropoxy Ether: The ether linkage is prone to cleavage under acidic conditions, especially with heating.
-
Thermal Decomposition: Like many aromatic carboxylic acids, this compound can degrade at elevated temperatures.
-
Decarboxylation: The loss of CO2 from the carboxylic acid group can occur, particularly at high temperatures.
-
Oxidation: The electron-rich naphthalene ring system can be susceptible to oxidation, leading to unwanted byproducts.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to address these potential issues directly.
Frequently Asked Questions (FAQs)
Q1: I am planning an esterification of this compound using a standard Fischer esterification (alcohol with a strong acid catalyst like H₂SO₄). Is this advisable?
A1: It is not recommended to use strong acid catalysis, such as sulfuric acid or hydrochloric acid, for the esterification of this compound, especially with heating.[1][2][3][4] The isopropoxy group is an aryl ether, which is susceptible to acid-catalyzed cleavage.[5][6][7][8] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or the formation of a stable isopropyl carbocation, which would lead to the undesired formation of 3-hydroxy-2-naphthoic acid.[6][7][8]
Q2: What are safer, alternative methods for esterifying this compound?
A2: To avoid cleavage of the isopropoxy group, milder, non-acidic or weakly acidic conditions are preferable. Here are some recommended alternatives:
-
Carbodiimide Coupling: Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is typically performed at room temperature and under neutral conditions.[2]
-
Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using a gentle reagent like oxalyl chloride or thionyl chloride at low temperatures, followed by the addition of the desired alcohol. This avoids the use of strong protic acids.
-
Alkylation of the Carboxylate: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to form the carboxylate salt, then react it with an alkyl halide (e.g., methyl iodide for a methyl ester).
Q3: I am performing an amide coupling reaction. What conditions should I use to protect the isopropoxy group?
A3: Amide coupling reactions are generally well-suited for this compound as they are often carried out under neutral or basic conditions, which do not threaten the stability of the ether linkage. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole) with EDC, or phosphonium-based reagents are highly effective.[9][10][11][12][13] It is advisable to use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.
Q4: During a reaction run at elevated temperatures (e.g., >120°C), I observed gas evolution and a decrease in the yield of my desired product. What is happening?
A4: At elevated temperatures, aromatic carboxylic acids can undergo thermal decarboxylation, releasing carbon dioxide gas.[14] This is a known degradation pathway and is likely the cause of the gas evolution and yield loss you are observing. It is crucial to maintain the lowest possible reaction temperature required for the transformation. If high temperatures are unavoidable, consider if a pressure-rated vessel is necessary and ensure proper ventilation.
Q5: My reaction mixture is turning a dark color, and I am seeing multiple unidentified spots on my TLC plate. What could be the cause?
A5: The development of a dark color and the appearance of multiple byproducts can be indicative of oxidation of the naphthalene ring.[9][15][16] The electron-rich aromatic system can be sensitive to atmospheric oxygen, especially at higher temperatures or in the presence of certain metal catalysts. To mitigate this, it is best practice to perform reactions under an inert atmosphere of nitrogen or argon.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Formation of 3-hydroxy-2-naphthoic acid as a byproduct. | Acid-Catalyzed Ether Cleavage: The reaction conditions are too acidic, leading to the hydrolysis of the isopropoxy group. | 1. Avoid Strong Acids: Do not use strong protic acids (H₂SO₄, HCl, HBr) or Lewis acids (AlCl₃)[17], especially with heating. 2. Use Milder Reagents: For esterifications, switch to DCC/DMAP or acyl chloride-based methods. For other transformations, ensure the pH of the reaction mixture remains neutral or slightly basic. |
| Low yield and presence of a non-polar byproduct identified as 2-isopropoxynaphthalene. | Decarboxylation: The reaction temperature is too high, causing the loss of the carboxylic acid group. | 1. Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Use a More Active Catalyst: If applicable, a more efficient catalyst may allow for lower reaction temperatures. 3. Time-Limited Reactions: Minimize the time the reaction is held at an elevated temperature. |
| Reaction mixture darkens, and purification is complicated by numerous byproducts. | Oxidation: The naphthalene ring is being oxidized by atmospheric oxygen or other oxidants in the reaction. | 1. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. 2. Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use can be beneficial. |
| In an EDC/DCC mediated coupling, a significant amount of an insoluble precipitate forms, and the desired product yield is low. | N-acylurea Formation: A common side reaction in carbodiimide couplings where the activated O-acylisourea intermediate rearranges to a stable, undesired N-acylurea.[18] | 1. Add an Additive: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways to be aware of when working with this compound.
Caption: Key degradation routes for this compound.
Recommended Experimental Protocol: Amide Coupling
This protocol provides a robust method for the synthesis of an amide from this compound, designed to minimize degradation.
Objective: To synthesize N-benzyl-3-isopropoxy-2-naphthamide.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.
-
Addition of Amine and Base: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-isopropoxy-2-naphthamide.
Workflow Diagram:
Caption: Recommended workflow for amide coupling of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid: synthesis, structures, and magnetic and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Method Development for Trace Analysis of 3-Isopropoxy-2-naphthoic Acid
Welcome to the dedicated technical support resource for the trace analysis of 3-Isopropoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to develop and execute reliable analytical methods for this compound with confidence.
Introduction to this compound and Its Analytical Challenges
This compound is a carboxylic acid derivative of naphthalene. Its structure, featuring a bulky isopropoxy group and an acidic carboxylic acid function on a naphthalene core, presents a unique set of analytical challenges, particularly at trace levels. These include:
-
Hydrophobicity: The naphthalene ring and isopropoxy group confer significant hydrophobicity, influencing solvent selection for extraction and mobile phase composition in reversed-phase chromatography.
-
Acidity: The carboxylic acid moiety dictates that the pH of the sample and chromatographic mobile phase will be critical for achieving good peak shape and retention.
-
Matrix Effects: When analyzing complex matrices such as plasma, urine, or tissue homogenates, endogenous components can interfere with the ionization and detection of the analyte, leading to ion suppression or enhancement in mass spectrometry.
-
Low Volatility: The compound's relatively low volatility makes direct analysis by gas chromatography (GC) challenging without derivatization.
This guide will provide a comprehensive framework for developing a robust analytical method, focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) as the primary analytical technique, along with guidance on sample preparation and potential GC-MS applications.
Recommended Analytical Workflow: A Step-by-Step Guide
A logical and systematic workflow is crucial for successful method development. The following diagram outlines the key stages, from sample receipt to final data analysis.
Caption: A typical workflow for the trace analysis of this compound.
Detailed Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
For trace analysis, a robust sample preparation protocol is paramount to remove interferences and concentrate the analyte. Solid-phase extraction is a highly effective technique for this purpose.[1][2]
Protocol: SPE for this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Acidify the sample by adding 50 µL of 2% phosphoric acid to disrupt protein binding and ensure the analyte is in its neutral form.[3]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., a divinylbenzene-based polymer).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent may be optimized to remove less polar interferences while retaining the analyte.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
HPLC-MS/MS Method
Reversed-phase HPLC is the method of choice for separating this compound from potential interferences.[4] Coupling this with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for trace analysis.
Table 1: Recommended HPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for hydrophobic compounds and is compatible with fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 5 minutes | A gradient elution is necessary to effectively elute the hydrophobic analyte and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive. |
| MS/MS Transition | Precursor ion (M-H)⁻ → Product ion | To be determined by direct infusion of a standard solution of this compound. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.
Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[5][7][8] The primary causes are secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[5]
-
-
Cause 3: Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shapes.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but can occur.
-
Cause 1: Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
-
Cause 2: Column Void: A void at the head of the column can also cause peak fronting.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Low Sensitivity or No Peak
Q: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?
A: This can be due to a number of factors, from sample preparation to instrument settings.
-
Cause 1: Inefficient Extraction: The analyte may not be efficiently recovered during sample preparation.
-
Solution: Re-evaluate your SPE method. Ensure the sample is properly acidified before loading. Optimize the wash and elution steps to maximize recovery while minimizing interferences.[2]
-
-
Cause 2: Mass Spectrometer Tuning: The MS may not be optimally tuned for your analyte.
-
Solution: Perform a direct infusion of a standard solution of this compound to optimize the precursor and product ion selection and collision energy.
-
-
Cause 3: Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte in the MS source.
-
Solution: Improve your sample cleanup. A more rigorous SPE wash step or a different SPE sorbent may be necessary. Also, adjust the chromatography to separate the analyte from the interfering components.
-
-
Cause 4: System Leaks or Blockages: A leak in the HPLC system can lead to low backpressure and inconsistent flow, while a blockage can cause over-pressurization.
-
Solution: Systematically check all fittings for leaks. If the pressure is high, disconnect components sequentially (starting from the detector and moving backward) to identify the source of the blockage.[7]
-
Retention Time Drift
Q: My retention time is shifting between injections. What is the cause?
A: Unstable retention times can compromise the reliability of your data.[9]
-
Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times will drift.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[9]
-
-
Cause 2: Mobile Phase Composition Changes: Inaccurate mobile phase preparation or changes in the solvent composition over time (e.g., evaporation of the organic component) can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are properly capped. If using an online mixer, ensure it is functioning correctly.[9]
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[9]
-
Frequently Asked Questions (FAQs)
Q1: Can I analyze this compound by GC-MS?
A1: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of an active carboxylic acid group. However, it can be analyzed by GC-MS after derivatization.[10][11] Alkylation to form an ester (e.g., a methyl or ethyl ester) is a common approach to increase volatility and improve chromatographic performance.[11] Silylation is another potential derivatization technique.[12]
Q2: What is a suitable internal standard for the analysis of this compound?
A2: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆-3-Isopropoxy-2-naphthoic acid). If this is not available, a structurally similar compound with similar extraction and chromatographic properties can be used. A good candidate would be a naphthoic acid derivative with a different alkoxy group or a halogenated naphthoic acid.
Q3: How do I perform method validation for this analysis?
A3: Method validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14] Key parameters to evaluate include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Q4: What are the key considerations for sample collection and storage?
A4: To ensure the integrity of your samples, it is important to:
-
Use appropriate collection tubes (e.g., with an anticoagulant like EDTA for plasma).
-
Process samples as quickly as possible after collection.
-
Store samples at or below -20°C (preferably at -80°C) to minimize degradation.
-
Avoid repeated freeze-thaw cycles.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common chromatographic issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to 3-Isopropoxy-2-naphthoic Acid and 3-Methoxy-2-naphthoic Acid for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular properties and biological activity. Naphthoic acid derivatives, in particular, serve as versatile scaffolds. This guide provides an in-depth technical comparison of two closely related analogues: 3-Isopropoxy-2-naphthoic acid and 3-Methoxy-2-naphthoic acid. While direct comparative studies are not abundant in publicly accessible literature, this document synthesizes established chemical principles, data from related compounds, and theoretical considerations to offer a predictive analysis for researchers navigating the choice between these two reagents.
Chemical Structures and Core Properties
At a glance, the two molecules differ only by the nature of the alkoxy substituent at the 3-position of the naphthalene ring. This seemingly minor structural modification from a methoxy group (-OCH₃) to a bulkier isopropoxy group (-OCH(CH₃)₂) can impart significant differences in their physicochemical properties and, consequently, their performance in various applications.
| Property | This compound | 3-Methoxy-2-naphthoic acid |
| CAS Number | 856077-50-4 | 883-62-5 |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₂H₁₀O₃ |
| Molecular Weight | 230.26 g/mol | 202.21 g/mol |
| Melting Point | Not widely reported | 133-136 °C[1] |
| Appearance | Not widely reported | Light orange to yellow to green powder/crystal |
| Solubility | Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the methoxy analog. | Soluble in methanol.[2][3] |
Synthesis of 3-Alkoxy-2-naphthoic Acids
Both this compound and 3-methoxy-2-naphthoic acid are readily synthesized from the common precursor, 3-hydroxy-2-naphthoic acid, via the Williamson ether synthesis.[1] This well-established reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis of 3-Alkoxy-2-naphthoic Acids
1. Deprotonation of 3-Hydroxy-2-naphthoic Acid:
-
In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid in a suitable polar aprotic solvent (e.g., anhydrous DMF or DMSO).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The base will deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium salt. The reaction can be monitored by the cessation of hydrogen gas evolution when using NaH.
2. Alkylation:
-
To the solution of the naphthoate salt, add the appropriate alkyl halide. For the synthesis of 3-methoxy-2-naphthoic acid, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is used. For this compound, 2-iodopropane ((CH₃)₂CHI) or 2-bromopropane is the reagent of choice.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: General workflow for the synthesis of 3-alkoxy-2-naphthoic acids.
Comparative Analysis of Performance-Influencing Properties
The choice between a methoxy and an isopropoxy group can have a profound impact on a molecule's behavior in biological and material science contexts. This is primarily due to the differences in their steric bulk and electronic effects.
Steric Effects
The isopropoxy group is significantly larger than the methoxy group. This increased steric hindrance can influence molecular interactions in several ways:[4]
-
Receptor Binding: In drug development, the bulkier isopropoxy group may either enhance or hinder the binding of the molecule to its biological target. If the binding pocket is accommodating, the increased van der Waals interactions could lead to higher affinity. Conversely, a constrained binding site may not tolerate the larger group, leading to a loss of activity.
-
Chemical Reactivity: The steric bulk of the isopropoxy group can shield the adjacent carboxylic acid and the naphthalene ring from reacting with other molecules. This could be advantageous in preventing unwanted side reactions during a synthetic sequence.
Caption: Steric hindrance comparison.
Electronic Effects
Both methoxy and isopropoxy groups are electron-donating through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic ring.[5] However, they also exhibit an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. For alkoxy groups on an aromatic ring, the resonance effect typically dominates, leading to an overall activation of the ring towards electrophilic substitution, particularly at the ortho and para positions.
The electron-donating ability of the isopropoxy group is slightly greater than that of the methoxy group due to the positive inductive effect of the two methyl groups on the alpha-carbon. This enhanced electron-donating nature can influence:
-
Reactivity in Electrophilic Aromatic Substitution: A more electron-rich naphthalene ring in the isopropoxy derivative would be more susceptible to electrophilic attack.
-
Acidity of the Carboxylic Acid: The stronger electron-donating isopropoxy group will slightly decrease the acidity of the carboxylic acid compared to the methoxy analog by destabilizing the carboxylate anion.
Lipophilicity and Metabolic Stability
In the context of drug development, lipophilicity and metabolic stability are critical parameters.
-
Lipophilicity: The isopropoxy group, with its two additional carbon atoms, will significantly increase the lipophilicity (logP) of the molecule compared to the methoxy group. This can have a major impact on solubility, cell membrane permeability, and plasma protein binding.
-
Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway. The bulkier isopropoxy group can sterically hinder this enzymatic reaction, potentially leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.[6]
Caption: Predicted property differences.
Conclusion and Recommendations for Researchers
The choice between this compound and 3-methoxy-2-naphthoic acid should be guided by the specific goals of the research.
-
For applications where increased lipophilicity and metabolic stability are desired , such as in the development of long-acting pharmaceuticals, This compound is a promising candidate. The steric bulk of the isopropoxy group can also be strategically employed to modulate receptor binding or to direct the regioselectivity of subsequent synthetic transformations.
-
3-Methoxy-2-naphthoic acid , being a more established and commercially available reagent, is a suitable choice for initial exploratory studies. Its lower lipophilicity might be advantageous for achieving better aqueous solubility. Furthermore, its smaller size provides a baseline for understanding the steric requirements of a particular system.
Researchers should consider synthesizing both analogs to empirically determine which substituent best confers the desired properties for their specific application. The predictable nature of the Williamson ether synthesis makes both compounds readily accessible from a common precursor, facilitating a direct and robust comparison of their performance.
References
A Comparative Guide to the Biological Activity of Naphthoic Acid Derivatives
Naphthoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The rigid, bicyclic aromatic scaffold of naphthalene provides a unique platform for chemical modifications, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various naphthoic acid derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Naphthoic acid derivatives, particularly naphthoquinones, have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse and often multifaceted, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparative Cytotoxicity of Naphthoic Acid Derivatives
The cytotoxic effects of various naphthoic acid derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. A lower IC₅₀ value indicates a more potent compound.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone Derivatives | |||
| 2-Butanoyloxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | 46.7% viable cells at 100µM | [1] |
| 2-Pentoxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | 18.4% viable cells at 100µM | [1] |
| SK-MEL-28 (Melanoma) | 1.5% viable cells at 100µM | [1] | |
| 5-Acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | 7.54 | [1] |
| Plumbagin Derivative 60 | PANC-1 (Pancreatic) | 0.11 (in NDM) | [2] |
| Benzyl clicked 1,4-naphthoquinone 56c | MCF-7 (Breast) | 10.4 | [2] |
| HT-29 (Colorectal) | 6.8 | [2] | |
| MOLT-4 (Leukemia) | 8.4 | [2] | |
| Alkannin oxime (DMAKO-05) | K562 (Leukemia) | 0.7 | [2] |
| MCF-7 (Breast) | 7.5 | [2] | |
| Aminobenzylnaphthol Derivatives | |||
| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 (24h) | [3] |
| HT-29 (Colorectal) | 11.55 (72h) | [3] | |
| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 (72h) | [3] |
| Naphthalene Imide/Diimide Derivatives | |||
| NDI Derivative 1 | Various | More cytotoxic than NI derivatives | [4] |
| NDI Derivative 2 | Various | More cytotoxic than NI derivatives | [4] |
| Naphthoquinone-Naphthol Derivatives | |||
| Compound 13 | HCT116 (Colon) | 1.18 | [5] |
| PC9 (NSCLC) | 0.57 | [5] | |
| A549 (NSCLC) | 2.25 | [5] |
Table 1: Comparative in vitro anticancer activities of selected naphthoic acid derivatives. This table summarizes the cytotoxic potency of various derivatives against different cancer cell lines, highlighting the promising activity of several compounds.
Mechanisms of Anticancer Action
The anticancer activity of naphthoic acid derivatives is attributed to several mechanisms, including:
-
Induction of Apoptosis: Many naphthoquinone derivatives trigger programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of apoptotic pathways.[1][6]
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of key enzymes involved in cancer progression. For instance, some have been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and repair in cancer cells.[2][7] Others inhibit lactate dehydrogenase, an enzyme involved in the altered metabolism of cancer cells (the Warburg effect).[8]
-
Modulation of Signaling Pathways: Naphthoic acid derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[9]
}
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Naphthoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the naphthoic acid derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Antimicrobial Activity: Combating Pathogenic Microorganisms
Naphthoic acid derivatives have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi, including multidrug-resistant strains.
Comparative Antimicrobial Efficacy
The antimicrobial activity of naphthoic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthoic Acid-Derived Polymers | |||
| Quaternary Ammonium-Charged Polymers | E. coli (MDR) | 8-16 | [2] |
| P. aeruginosa (MDR) | 16-32 | [2] | |
| K. pneumoniae (MDR) | 8-16 | [2] | |
| A. baumannii (MDR) | 4-8 | [2] | |
| Lanthanum Complexes of Naphthoic Acids | |||
| [La(N₂H₄)₂(C₁₀H₆(3-O)(2-COO))₁.₅]·H₂O | E. coli | 62.5 | [9] |
| S. aureus | 125 | [9] | |
| Naphthol Derivatives | |||
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | E. cloacae | 0.1-0.4 µM | [11] |
| K. pneumoniae | 0.1-0.4 µM | [11] | |
| P. aeruginosa | 0.1-0.4 µM | [11] | |
| Naphthoquinone Derivatives | |||
| 2-Bromo-5-hydroxy-1,4-naphthoquinone | S. aureus | 16 | [12] |
| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | C. krusei | 2 | [12] |
| 5,8-Dihydroxy-1,4-naphthoquinone | S. aureus | 4 | [5] |
| C. albicans | <0.6 | [5] |
Table 2: Comparative in vitro antimicrobial activities of selected naphthoic acid derivatives. This table highlights the potent and broad-spectrum antimicrobial activity of various naphthoic acid derivatives against clinically relevant pathogens.
Mechanisms of Antimicrobial Action
The antimicrobial effects of naphthoic acid derivatives are mediated through various mechanisms, including:
-
Membrane Disruption: Cationic derivatives, such as quaternary ammonium-charged polymers, can interact with and disrupt the integrity of the negatively charged bacterial cell membrane, leading to leakage of cellular contents and cell death.[2][5]
-
Enzyme Inhibition: Some naphthoic acid derivatives can inhibit essential microbial enzymes. For example, they have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[13]
-
Generation of Reactive Oxygen Species (ROS): Similar to their anticancer mechanism, some naphthoquinones can induce oxidative stress in microbial cells, leading to damage of cellular components.
}
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Naphthoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Growth indicator (e.g., resazurin)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare serial two-fold dilutions of the naphthoic acid derivatives in the broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well with a known antimicrobial agent, a negative control well with broth only, and a growth control well with inoculum and broth but no antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth (color change from blue to pink).[9][14]
Anti-inflammatory Activity: Modulating the Immune Response
Naphthoic acid derivatives have also demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
| Derivative | Model | Effect | IC₅₀ / Inhibition | Reference |
| Naphthoquinone Derivatives | ||||
| Compound 9 | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | IC₅₀ = 1.7-49.7 µM | [14][15] |
| Inhibition of iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | [14] | ||
| NQ-2 | DSS-induced colitis in rats | Attenuated colitis | - | |
| NQ-3 | LPS-primed THP-1 cells | Inhibition of IL-1β maturation | - | |
| Naphthyl-N-Acylhydrazone Derivatives | ||||
| LASSBio-2039 | LPS-stimulated J774.A1 cells | Inhibition of IL-1β and TNF-α | Almost complete at 10 µM | [2] |
| Tetrahydro-1-naphthoic Acids | ||||
| Various derivatives | Carrageenan-induced paw edema in rats | Reduced edema | - | |
| Naphtho[1,2-e][2]oxazine Derivatives | ||||
| 4h | Heat-induced hemolysis | Anti-inflammatory | IC₅₀ = 4.807 µg/mL | [9] |
| 4c | Heat-induced hemolysis | Anti-inflammatory | IC₅₀ = 5.5 µg/mL | [9] |
Table 3: Comparative in vitro and in vivo anti-inflammatory activities of selected naphthoic acid derivatives. This table showcases the ability of these compounds to modulate key inflammatory pathways and mediators.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of naphthoic acid derivatives are linked to their ability to modulate various signaling pathways and cellular processes, including:
-
Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory molecules such as nitric oxide (NO), prostaglandins (via COX-2 inhibition), and cytokines like TNF-α, IL-1β, and IL-6.[2][14][15]
-
Modulation of Inflammatory Signaling Pathways: Naphthoic acid derivatives can interfere with signaling pathways that are central to the inflammatory response, such as the NF-κB pathway.
-
Receptor Agonism/Antagonism: Some derivatives exhibit their anti-inflammatory effects by interacting with specific receptors. For example, certain dihydroxynaphthoic acids act as agonists of the aryl hydrocarbon receptor (AhR), which is known to have anti-inflammatory roles in the gut.[1] Others act as antagonists of the P2Y₁₄ receptor, which is involved in promoting inflammation.[8]
}
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Naphthoic acid derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the naphthoic acid derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.[14][15]
Structure-Activity Relationships (SAR)
The biological activity of naphthoic acid derivatives is highly dependent on the nature and position of substituents on the naphthalene ring. Key SAR observations include:
-
Anticancer Activity: The presence of hydroxyl groups, particularly at the 5- and 8-positions of the naphthoquinone core, appears to be crucial for potent cytotoxic activity.[2] The introduction of a 2-chloroethylthio group has also been shown to enhance anticancer potential.[2] For aminobenzylnaphthols, the nature of the amino acid moiety can significantly influence cytotoxicity.[3]
-
Antimicrobial Activity: For polymeric derivatives, the presence of quaternary ammonium charges is essential for their membrane-disrupting activity.[2] In naphthoquinone derivatives, halogen substitutions can significantly enhance antifungal activity.[12] The lipophilicity of the molecule also plays a critical role in its ability to penetrate microbial membranes.
-
Anti-inflammatory Activity: For 2-naphthoic acid derivatives acting as NMDA receptor inhibitors, 3-amino and especially 3-hydroxy additions increase inhibitory activity.[10] In the case of AhR agonists, both 1,4-dihydroxy substituents and a 2-carboxyl group enhance activity.[1]
Conclusion
Naphthoic acid derivatives represent a rich source of biologically active compounds with significant potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory disorders. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the vast chemical space of these versatile molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the rational design of novel derivatives with improved efficacy and selectivity.
References
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Synthesis of Novel Naphthalene COX Inhibitors for [research.amanote.com]
- 4. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naphthoquinone derivatives as P-glycoprotein inducers in inflammatory bowel disease: 2D monolayers, 3D spheroids, and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Isopropoxy-2-naphthoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth, objective comparison of analytical methods for the quantification of 3-Isopropoxy-2-naphthoic acid, a key intermediate in various synthetic pathways. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a UV-Vis Spectrophotometry method, providing supporting experimental data and detailed protocols. This guide is structured to not only present methodologies but to explain the scientific rationale behind the validation choices, in accordance with international regulatory standards.[1][2]
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[5][6][7][8]
Method Comparison Overview
This guide will focus on two common analytical techniques for the quantification of aromatic carboxylic acids like this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high specificity and is suitable for complex mixtures.
-
UV-Vis Spectrophotometry: A simpler, more rapid technique based on the absorption of light by the analyte.
The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the need to quantify impurities, and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method was developed for the determination of this compound. The validation of this method is presented below, following the principles outlined in ICH Q2(R1).[7][9]
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard was prepared in the mobile phase and serially diluted to create calibration standards.
Validation Parameters and Results
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][10][11] For this validation, specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (a mixture of all formulation components except the active ingredient), a standard solution of this compound, and a spiked sample containing the analyte and potential impurities. The method is considered specific if the analyte peak is well-resolved from any other peaks.[3]
Experimental Workflow for Specificity Testing
Caption: Workflow for assessing HPLC method specificity.
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13] A series of five to six concentrations of the reference standard are typically analyzed.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,250,670 |
| 125 | 1,563,210 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1][14] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[15] The ICH guidelines recommend performing this at three concentration levels, with three replicates at each level.[9][16]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 119.4 | 99.5 |
| Average Recovery | 99.7% |
Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][14] It is typically evaluated at two levels: repeatability and intermediate precision.[16]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
| Precision Level | Parameter | n | Mean Assay (%) | %RSD |
| Repeatability | Same Day, Same Analyst | 6 | 99.8 | 0.8% |
| Intermediate Precision | Different Day, Different Analyst | 6 | 100.2 | 1.2% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18][19][20] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22][23] This provides an indication of its reliability during normal usage.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
| Parameter Varied | Variation | Effect on Assay Result (% Change) |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Column Temperature | ± 2°C | < 0.5% |
| Mobile Phase Composition | ± 2% Organic | < 1.5% |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Comparison with UV-Vis Spectrophotometry
A simple UV-Vis spectrophotometric method was also evaluated for the quantification of this compound.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined to be 230 nm.
-
Standard Preparation: A stock solution was prepared and serially diluted in methanol to create calibration standards.
Comparative Performance Data
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Commentary |
| Specificity | High (separates from impurities) | Low (any absorbing species at λmax will interfere) | HPLC is superior for complex samples or stability studies.[10][24] |
| Linearity (r²) | 0.9998 | 0.9985 | Both methods show good linearity, but HPLC is slightly better. |
| Accuracy (% Recovery) | 99.7% | 98.5% | Both are accurate, but HPLC demonstrates slightly better recovery. |
| Precision (%RSD) | < 1.5% | < 2.5% | HPLC method is more precise.[16] |
| LOQ | 1.5 µg/mL | 5.0 µg/mL | HPLC is significantly more sensitive. |
| Robustness | High | Moderate (sensitive to solvent pH and impurities) | HPLC method is more robust to minor changes.[21][25] |
| Analysis Time | ~15 min per sample | ~2 min per sample | UV-Vis is significantly faster for high-throughput screening. |
| Cost & Complexity | High | Low | UV-Vis is more cost-effective and simpler to operate. |
Conclusion and Recommendations
The validation data clearly demonstrates that the developed HPLC method is highly specific, linear, accurate, precise, and robust for the determination of this compound. It is the recommended method for quality control, stability testing, and the analysis of samples where the presence of impurities or degradation products is a concern.
The UV-Vis spectrophotometry method , while less specific and sensitive, offers the advantages of speed, simplicity, and lower cost. It can be a suitable alternative for in-process controls or for the analysis of pure substance where interferences are not expected.
Ultimately, the choice of analytical method should be guided by its intended purpose, as defined during the method development lifecycle.[26][27] This comparative guide provides the necessary data and scientific rationale to make an informed decision based on the specific analytical challenges at hand.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. aaps.ca [aaps.ca]
- 12. pharmaguru.co [pharmaguru.co]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 15. Accuracy and precision presentation | PPTX [slideshare.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fudschem.com [fudschem.com]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 19. reddit.com [reddit.com]
- 20. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
- 26. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 27. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Spectroscopic Characterization of Alkoxy Naphthoic Acids
This guide provides an in-depth comparison of the spectroscopic data for alkoxy naphthoic acids, a class of compounds with significant interest in materials science and drug development. Their rigid, aromatic core combined with the variable nature of alkoxy substituents imparts unique photophysical and chemical properties. Accurate characterization is paramount, and this document offers a comprehensive overview of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—supported by experimental data and protocols.
Introduction: The Significance of Alkoxy Naphthoic Acids
Naphthoic acids and their derivatives are foundational structures in medicinal chemistry and materials science.[1] The introduction of alkoxy (-OR) groups onto the naphthalene ring system profoundly influences their electronic properties, solubility, and biological activity. These modifications can tune the molecule's absorption and emission characteristics, making them suitable for applications such as fluorescent probes and coatings.[1] Understanding the subtle shifts in spectroscopic signatures as a function of alkoxy chain length and position is critical for quality control, structural elucidation, and predicting molecular behavior. This guide serves as a practical reference for researchers engaged in the synthesis and application of these versatile compounds.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems like alkoxy naphthoic acids. It measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals, primarily π-π* transitions within the aromatic naphthalene core.[2][3]
Causality Behind Experimental Choices
The choice of solvent is critical as it can influence the position and intensity of absorption maxima (λmax).[2] Spectroscopic grade solvents, such as ethanol or acetonitrile, are used because they are transparent in the UV range and minimize interference.[2][4] A double-beam spectrophotometer is recommended to ensure stability and accuracy by simultaneously measuring the sample and a solvent blank, thus correcting for any absorbance from the solvent and the cuvette.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Accurately weigh a small amount of the alkoxy naphthoic acid and dissolve it in a calibrated volumetric flask using a spectroscopic grade solvent (e.g., ethanol) to create a stock solution of known concentration. Further dilute as needed to achieve an absorbance within the instrument's optimal range (typically 0.1-1.0 AU).[5]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a reference. Place it in the reference beam holder of the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.[2]
-
Sample Measurement: Rinse and fill a second matched quartz cuvette with the sample solution. Place it in the sample beam holder.
-
Data Acquisition: Initiate the scan. The instrument will measure and plot the absorbance of the sample as a function of wavelength.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.[2]
Comparative UV-Vis Data
The position of the carboxyl and alkoxy groups significantly impacts the electronic structure and, consequently, the UV-Vis spectrum. The naphthalene system itself exhibits strong UV absorption.[1]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | log ε | Reference |
| 1-Naphthoic Acid | Ethanol | 293 | 7943 | 3.9 | [2] |
| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | - | - | [4] |
| 1-Hydroxy-2-naphthoic acid | Dioxane | ~340 | - | ~3.6 | [6] |
| 2-Hydroxy-1-naphthoic acid | Dioxane | ~340 | - | ~3.8 | [6] |
| 2-Hydroxy-3-naphthoic acid | Dioxane | ~350 | - | ~3.7 | [6] |
Note: Data for hydroxy derivatives are provided as a close proxy for alkoxy derivatives, illustrating the effect of an oxygen-containing substituent. The alkoxy group, being an electron-donating group, typically induces a bathochromic (red) shift in the λmax compared to the unsubstituted naphthoic acid core. The extent of this shift depends on the position of substitution.
Fluorescence Spectroscopy: Harnessing Light Emission
Many naphthalene derivatives are fluorescent, a property that is highly sensitive to the molecular environment and substitution pattern.[1] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited state properties of the molecule.
Causality Behind Experimental Choices
The choice of excitation wavelength is crucial; it is typically set at or near the absorption maximum (λmax) to ensure efficient excitation and maximize the fluorescence signal. Solvent polarity can dramatically affect fluorescence intensity and the position of the emission maximum.[7] Micellar solutions are sometimes used to study hydrophobic molecules like naphthoic acids in aqueous environments, as the micellar structure can enhance fluorescence intensity by shielding the molecule from water.[8]
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions of the sample in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically, absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength based on the UV-Vis absorption spectrum.
-
Data Acquisition:
-
Acquire an emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
Acquire an excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (usually the emission maximum). The excitation spectrum should resemble the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum emission. The difference between the absorption maximum (λmax, abs) and the emission maximum (λmax, em) is the Stokes shift.
Comparative Fluorescence Data
The introduction of an alkoxy group generally enhances the fluorescence quantum yield of the naphthalene system. The emission properties are highly dependent on the substitution pattern.
| Compound | Solvent/Medium | Excitation λmax (nm) | Emission λmax (nm) | Key Observation | Reference |
| 1-Naphthoic Acid | Methanol | 295 | 370 | Base fluorescence spectrum. | [8] |
| 1-Naphthoic Acid | Nonionic Surfactant (TX-100) | ~300-310 | ~375-385 | Enhanced intensity and a 5-15 nm red shift. | [8] |
| 2-Naphthol | Acidic Solution (pH 2) | - | 356 | Emission from the protonated form. | [9] |
| 2-Naphthol (Naphtholate) | Basic Solution (pH 11.8) | - | 416 | Emission from the deprotonated form (anion). | [9] |
Note: 2-Naphthol data is included to demonstrate the significant impact of protonation state on fluorescence, a relevant consideration for carboxylic acids. Alkoxy naphthoic acids are expected to show similar sensitivity to their environment. The electron-donating nature of the alkoxy group can increase the electron density in the excited state, often leading to a larger Stokes shift and enhanced fluorescence compared to the parent acid.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for unambiguous structure determination. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Causality Behind Experimental Choices
Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid large solvent signals that would otherwise obscure the analyte's spectrum. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). For carboxylic acids, the acidic proton can sometimes exchange with residual water in the solvent, leading to peak broadening or disappearance; using a very dry solvent like DMSO-d₆ can help in observing this proton.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alkoxy naphthoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.
-
¹H NMR Acquisition: Acquire the proton spectrum. Standard acquisition involves a short radiofrequency pulse followed by detection of the free induction decay (FID), which is then Fourier transformed to yield the spectrum.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Comparative NMR Data
The chemical shifts in NMR are highly diagnostic of the molecular structure.
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, often between δ 11-13 ppm, though its visibility can depend on the solvent and concentration.[11]
-
Aromatic Protons (Ar-H): Appear in the range of δ 7.0-8.6 ppm. The specific splitting patterns (coupling) and chemical shifts depend on the substitution pattern on the naphthalene ring.[11][12]
-
Alkoxy Protons (-O-CH₂-R): The protons on the carbon directly attached to the oxygen appear around δ 3.8-4.2 ppm. Protons further down the alkyl chain will appear at progressively higher fields (lower ppm values).[12]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A characteristic peak in the δ 165-175 ppm region.[5][13]
-
Aromatic Carbon bonded to Oxygen (Ar-O): Appears downfield in the aromatic region, typically around δ 155-160 ppm.[5]
-
Other Aromatic Carbons: Resonate in the δ 110-140 ppm range.[11][13]
-
Alkoxy Carbons (-O-CH₂-R): The carbon attached to the oxygen appears around δ 55-70 ppm.[12]
| Compound | Solvent | ¹³C NMR Chemical Shift (ppm) - Selected Signals | Reference |
| 1-Naphthoic Acid | Acetone | 166.6 (COOH), 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9 | [11] |
| 2-Naphthoic Acid | DMSO | 172.7 (COOH), 140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4 | [11] |
| 1-Hydroxy-2-naphthoic acid | DMSO | 173.0 (COOH), 160.8 (C-OH), 135.3, 132.0, 129.2, 128.5, 127.4, 125.0, 123.8, 119.3, 108.5 | [13] |
| 2-Naphthoxyacetic acid | - | ~172 (COOH), ~155 (Ar-O), ~107-135 (Aromatic), ~65 (-OCH₂) | [5] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.[14]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids, as it typically keeps the molecule intact.[5] Analysis is often performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is particularly effective for carboxylic acids as they readily deprotonate to form a stable carboxylate anion. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is crucial for determining the precise mass, which allows for the unambiguous calculation of the elemental formula.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.
-
Infusion: The sample solution is infused directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Ionization: The sample is ionized, for example, using an ESI source.
-
Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated. For structural analysis, tandem MS (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed.[14]
Comparative Mass Spectrometry Data
For an alkoxy naphthoic acid, the key ions to identify are the molecular ion and characteristic fragments.
| Ionization Mode | Expected Ion | m/z Value | Common Fragment Ions |
| ESI Positive | [M+H]⁺ | Molecular Weight + 1.0078 | Loss of H₂O, Loss of CO, Loss of the alkoxy group |
| ESI Negative | [M-H]⁻ | Molecular Weight - 1.0078 | Loss of CO₂ (decarboxylation) |
Example: For 6-methoxy-2-naphthoic acid (C₁₂H₁₀O₃, MW ≈ 202.21 g/mol ):
-
[M+H]⁺: Expected at m/z 203.07
-
[M-H]⁻: Expected at m/z 201.05[5]
-
Key Fragments: A common fragmentation pathway for naphthoic acids is the loss of the carboxylic acid group or parts of it. For example, fragmentation of the 2-naphthoxyacetic acid anion (m/z 201) can yield fragments at m/z 157 and 144.[5]
Visualized Workflows and Structures
Diagrams provide a clear visual summary of complex information. The following are represented in Graphviz DOT language.
General Structure of an Alkoxy Naphthoic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. franklycaroline.com [franklycaroline.com]
- 10. Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]
- 14. Rapid characterization of naphthenic acids using differential mobility spectrometry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Introduction: The Therapeutic Potential and Off-Target Challenge of Naphthoic Acid Derivatives
An In-Depth Guide to Characterizing the Cross-Reactivity of 3-Isopropoxy-2-naphthoic Acid Derivatives for Drug Development Professionals
Naphthoic acid derivatives represent a versatile scaffold in medicinal chemistry, with analogues demonstrating efficacy in a range of therapeutic areas, including as anti-inflammatory and anticancer agents. The this compound backbone, in particular, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for novel drug discovery. However, as with any novel chemical entity, the journey from a promising lead compound to a clinically viable drug is contingent on a thorough understanding of its selectivity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical trial failures.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this compound derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterizing the selectivity profile of these promising compounds.
The Imperative of a Tiered Approach to Cross-Reactivity Profiling
A brute-force approach to cross-reactivity testing is both inefficient and economically unviable. A more strategic, tiered methodology, often referred to as a screening cascade, allows for the early identification of potential liabilities and conserves resources for the most promising candidates. This approach systematically narrows the field of potential off-targets from broad, computational predictions to specific, functionally relevant interactions in a cellular context.
A Comparative Guide to the Synthesis Efficiency of Naphthoic Acid Ethers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of naphthoic acid ethers is a cornerstone in the development of new pharmaceuticals and functional materials. The efficiency of these synthetic routes directly impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of prevalent methods for synthesizing naphthoic acid ethers, offering insights into the mechanistic underpinnings and practical considerations for selecting the optimal pathway.
Classical Approach: The Williamson Ether Synthesis
The Williamson ether synthesis, a stalwart in organic chemistry since 1850, remains a widely used method for preparing ethers, including those of naphthoic acid derivatives.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[1][3]
Mechanistic Causality
The reaction is initiated by the deprotonation of a naphthol derivative using a base to form a more nucleophilic naphthoxide ion. This is a critical step, as the choice of base and solvent can significantly influence the reaction's efficiency and selectivity. The subsequent nucleophilic attack on a primary alkyl halide yields the desired ether. For this SN2 reaction to be efficient, primary or methyl halides are preferred electrophiles.[3]
Experimental Protocol: Synthesis of 2-Butoxynaphthalene
-
Materials: 2-naphthol, sodium hydroxide, 1-bromobutane, ethanol.[3]
-
Step 1: Nucleophile Generation: Dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol in a 5 mL conical reaction vial equipped with a spin vane.[3]
-
Step 2: Base Addition: Add 87 mg of crushed solid sodium hydroxide to the solution.[3]
-
Step 3: Reflux: Equip the vial with an air condenser and heat the solution to reflux (approximately 78°C) for 10 minutes to ensure complete formation of the naphthoxide.[3]
-
Step 4: Electrophile Addition & Reaction: Add the 1-bromobutane to the solution, and the S
N2 reaction will proceed to form 2-butoxynaphthalene.[3] -
Step 5: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard extraction and chromatography techniques.
Advantages and Disadvantages
-
Advantages: Simple, well-established, and utilizes readily available and relatively inexpensive reagents.
-
Disadvantages: Limited to primary alkyl halides to avoid competing elimination reactions. The use of strong bases may not be compatible with sensitive functional groups.
Mild and Versatile: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers under mild conditions.[4][5] It allows for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, using triphenylphosphine (PPhngcontent-ng-c1205671314="" class="ng-star-inserted">3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Mechanistic Causality
The reaction mechanism is complex but elegant. Triphenylphosphine and DEAD combine to form a phosphonium intermediate.[5] This intermediate activates the hydroxyl group of an alcohol, converting it into a good leaving group. The naphthoic acid, acting as the nucleophile, then displaces the activated hydroxyl group, proceeding with a clean inversion of stereochemistry if a chiral alcohol is used.[5][6] The pKa of the nucleophile is a critical factor; it should be below 13 to prevent side reactions where the azodicarboxylate acts as the nucleophile.[4][7]
Experimental Protocol: General Procedure for Naphthoic Acid Ether Synthesis
-
Materials: Naphthoic acid, an alcohol, triphenylphosphine (TPP), and diisopropyl azodicarboxylate (DIAD) in a suitable solvent like THF.[8]
-
Step 1: Reagent Combination: To a solution of the alcohol (1 eq.) in THF (10 vol), add triphenylphosphine (1.5 eq.) and the naphthoic acid (nucleophile).[8]
-
Step 2: Cooling: Cool the mixture to 0°C.[8]
-
Step 3: DIAD Addition: Add DIAD (1.5 eq.) dropwise at 0°C.[8]
-
Step 4: Reaction: Stir the reaction mixture at room temperature for 6 to 8 hours. The formation of triphenylphosphine oxide as a solid precipitate indicates the reaction is progressing.[8]
-
Step 5: Work-up and Purification: Dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
Advantages and Disadvantages
-
Advantages: Mild reaction conditions, high yields, and stereochemical control (inversion of configuration).[5] It is compatible with a wide range of functional groups.
-
Disadvantages: The generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct can complicate purification.[7] The reagents are also relatively expensive.
Modern Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides to aryl ethers, among other functionalities.[9][10] While traditional Ullmann reactions required harsh conditions, modern variations have significantly improved their applicability.[9]
Mechanistic Causality
The reaction involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with an aryl halide.[9] The copper catalyst facilitates the carbon-oxygen bond formation. Historically, these reactions necessitated high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[9] However, the development of soluble copper catalysts with supporting ligands has enabled these reactions to proceed under milder conditions.
Experimental Protocol: Synthesis of p-Nitrophenyl Phenyl Ether (Illustrative)
-
Materials: 4-chloronitrobenzene, phenol, potassium hydroxide, and a copper catalyst.[9]
-
Reaction: O
2NC6H4Cl + C6H5OH + KOH → O2NC6H4O−C6H5+ KCl + H2O[9] -
Conditions: The reaction is typically carried out in a high-boiling polar solvent like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) at elevated temperatures.[9] Modern protocols may utilize soluble copper catalysts and ligands to lower the required temperature.
Advantages and Disadvantages
-
Advantages: Effective for the synthesis of diaryl ethers, a class of compounds not readily accessible through Williamson or Mitsunobu reactions.
-
Disadvantages: Traditionally requires harsh reaction conditions. The catalyst and ligands can be expensive, and catalyst removal can be challenging. The Buchwald-Hartwig amination reaction provides a palladium-catalyzed alternative for C-O bond formation that often proceeds under milder conditions.[11]
Comparative Analysis of Synthesis Efficiency
| Method | Reagents | Conditions | Yields | Advantages | Disadvantages |
| Williamson Ether Synthesis | Naphthol, alkyl halide, base | Reflux[3] | Good to Excellent | Simple, inexpensive reagents[3] | Limited to primary halides, strong base required[3] |
| Mitsunobu Reaction | Naphthoic acid, alcohol, PPh | 0°C to RT[8] | High | Mild conditions, stereocontrol[5] | Stoichiometric byproducts, expensive reagents[7] |
| Ullmann Condensation | Aryl halide, naphthol, copper catalyst, base | High temperature (traditional)[9] | Variable | Synthesis of diaryl ethers[9] | Harsh conditions (traditional), expensive catalysts[9] |
Green Chemistry Approaches and Future Outlook
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for ether synthesis.[12][13] This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption.[14][15] For instance, the microwave-assisted Williamson ether synthesis of 2-propoxynaphthalene from 2-naphthol and 1-bromopropane showed a significant reduction in reaction time compared to conventional heating.[16]
Phase-transfer catalysis (PTC) also presents a greener alternative by enabling reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents and expensive bases.[17][18]
Conclusion
The choice of synthetic route for naphthoic acid ethers depends on a careful consideration of substrate scope, desired yield and purity, cost, and environmental impact. The classical Williamson ether synthesis remains a viable option for simple alkyl ethers. The Mitsunobu reaction offers a milder and more versatile approach, particularly when stereochemistry is a concern. For the synthesis of diaryl ethers, modern Ullmann-type and Buchwald-Hartwig cross-coupling reactions are the methods of choice. The increasing adoption of green chemistry principles, such as microwave-assisted synthesis and phase-transfer catalysis, is paving the way for more efficient and sustainable production of these valuable compounds.
Visualizing the Workflows
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. crdeepjournal.org [crdeepjournal.org]
- 18. ptfarm.pl [ptfarm.pl]
A Researcher's Guide to Evaluating the Biological Efficacy of 3-Isopropoxy-2-naphthoic Acid Analogues
For drug development professionals and researchers in cellular biology, the exploration of novel chemical entities is a constant pursuit of therapeutic innovation. The 3-Isopropoxy-2-naphthoic acid scaffold and its analogues represent a promising, yet underexplored, chemical space. This guide provides a comprehensive framework for the systematic evaluation of their biological efficacy, with a focus on a highly probable target class for this structural motif: G protein-coupled receptors (GPCRs). Drawing from established methodologies for similar carboxylic acid-containing ligands, we will delve into the experimental rationale and detailed protocols necessary to characterize these compounds, transforming them from mere structures to potential therapeutic leads.
Unveiling the Therapeutic Potential: Targeting GPR40/FFAR1
While the specific biological target of this compound is not extensively documented, its structural resemblance to known agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), makes this receptor a prime candidate for investigation.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in enhancing glucose-stimulated insulin secretion (GSIS).[1][3] This makes it an attractive target for the treatment of type 2 diabetes mellitus.[1][3]
This guide will therefore use the GPR40 signaling pathway as a representative model to illustrate the comprehensive evaluation of this compound analogues. The principles and experimental workflows described herein are, however, broadly applicable to the characterization of ligands for other GPCRs.
The Hierarchical Approach to Efficacy Evaluation
A robust assessment of a compound's biological efficacy follows a logical progression from in vitro characterization of target engagement and cellular signaling to ex vivo and in vivo validation of physiological effects. Our evaluation of this compound analogues will be structured accordingly.
Phase 1: In Vitro Characterization of GPR40 Agonism
The initial phase aims to confirm that the synthesized analogues directly interact with and activate GPR40. A panel of cell-based assays is employed to quantify the potency and efficacy of the compounds in initiating the receptor's signaling cascade.
Key In Vitro Assays for GPR40 Agonism:
| Assay Type | Principle | Key Parameters Measured |
| Luciferase Reporter Assay | Ligand activation of GPR40 leads to the expression of a reporter gene (luciferase) under the control of a response element sensitive to downstream signaling events (e.g., CREB for Gs signaling, NFAT for Gq signaling). | EC50: The concentration of an agonist that gives half-maximal response. Emax: The maximum response achievable by an agonist. |
| Calcium Flux Assay | GPR40 is primarily a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.[2][3] This is measured using calcium-sensitive fluorescent dyes. | EC50: The concentration of an agonist that gives half-maximal calcium release. |
| IP-1 Accumulation Assay | Activation of the Gq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized. This assay measures the accumulation of its more stable downstream metabolite, inositol monophosphate (IP-1).[4] | EC50: The concentration of an agonist that gives half-maximal IP-1 accumulation. |
| β-Arrestin Recruitment Assay | This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[4][5] | EC50: The concentration of an agonist that gives half-maximal β-arrestin recruitment. |
| cAMP Accumulation Assay | While GPR40 is predominantly Gq-coupled, some agonists can exhibit biased signaling through the Gs pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6] | EC50: The concentration of an agonist that gives half-maximal cAMP accumulation. |
Experimental Workflow for In Vitro Profiling:
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of 3-Isopropoxy-2-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural integrity of a molecule is paramount. Naphthoic acid derivatives, with their rigid bicyclic aromatic scaffold, are a cornerstone for the development of novel therapeutic agents and functional materials.[1] Among these, 3-Isopropoxy-2-naphthoic acid and its analogs are of significant interest, particularly in the discovery of P2Y14 receptor antagonists for treating inflammatory and metabolic diseases.
This guide provides an in-depth, objective comparison of analytical methodologies for the unequivocal structural confirmation of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Imperative of Structural Verification
The precise arrangement of atoms in a molecule dictates its physicochemical properties and biological activity. For drug development professionals, an unambiguous structural determination is a non-negotiable prerequisite for preclinical and clinical studies. Even subtle isomeric differences, such as the placement of a substituent on the naphthalene ring, can lead to vastly different biological outcomes and photophysical properties.[2]
This guide will use this compound (CAS 856077-50-4, Formula: C₁₄H₁₄O₃) as a central example to illustrate the application of key analytical techniques.[3]
A Multi-Pronged Approach to Structural Elucidation
A robust structural confirmation relies on a confluence of evidence from multiple analytical techniques. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).[2]
Expertise & Experience in NMR Analysis:
The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical and depends on the solubility of the analyte. For this compound, which possesses both a nonpolar naphthalene core and a polar carboxylic acid group, DMSO-d₆ is often a suitable choice due to its high polarity.
Expected ¹H NMR Signatures for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations (from 2D NMR) |
| Carboxylic Acid (-COOH) | >10 (often broad) | Singlet | 1H | |
| Aromatic Protons (Naphthalene) | 7.0 - 9.0 | Multiplets | 6H | COSY correlations with adjacent aromatic protons; HMBC correlations to carbons in the naphthalene ring. |
| Isopropoxy Methine (-OCH) | ~4.5 - 5.0 | Septet | 1H | COSY correlation with the isopropoxy methyl protons; HMBC correlation to the C3 of the naphthalene ring. |
| Isopropoxy Methyl (-CH₃) | ~1.3 - 1.5 | Doublet | 6H | COSY correlation with the isopropoxy methine proton. |
Expected ¹³C NMR Signatures for this compound:
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~170 |
| Naphthalene C3 (ipso- to -OⁱPr) | ~155-160 |
| Other Aromatic Carbons | 120 - 150 |
| Isopropoxy Methine (-OCH) | ~70-75 |
| Isopropoxy Methyl (-CH₃) | ~20-25 |
Trustworthiness through 2D NMR: While 1D NMR provides initial data, 2D NMR techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validation. COSY reveals proton-proton couplings, confirming the connectivity within the isopropoxy group and the aromatic spin systems. HMBC shows correlations between protons and carbons over two to three bonds, definitively linking the isopropoxy group to the C3 position of the naphthalene ring and the carboxylic acid to the C2 position.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR Acquisition: Perform COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC experiments to establish connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants to assign the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a crucial checkpoint for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.[1]
Expertise & Experience in MS Analysis:
The choice of ionization technique is paramount. Electrospray ionization (ESI) is well-suited for polar molecules like carboxylic acids and is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Expected Mass Spectrum for this compound:
-
Molecular Formula: C₁₄H₁₄O₃
-
Exact Mass: 230.0943
-
Expected HRMS (ESI-) Result: [M-H]⁻ at m/z 229.0865
Trustworthiness through Fragmentation: The fragmentation pattern in the mass spectrum provides further structural evidence. For this compound, characteristic fragments would include the loss of the isopropoxy group and the carboxylic acid group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in negative ion mode.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it to the calculated exact mass of the deprotonated molecule.
X-ray Crystallography: The Unambiguous 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides an unequivocal determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural confirmation. The crystal structure of related compounds, such as 3-Hydroxy-N′-isopropylidene-2-naphthohydrazide, has been successfully determined using this technique.[4]
Expertise & Experience in Crystallography:
Crystal growth is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Structural Analysis: Analyze the refined structure to determine bond lengths, angles, and intermolecular interactions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.[1]
Expected IR Absorptions for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid C=O Stretch | ~1700 |
| Aromatic C=C Stretches | 1500-1600 |
| C-O Stretches (Ether and Carboxylic Acid) | 1000-1300 |
Visualizing the Workflow
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic approach, integrating data from multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the elemental composition and molecular weight. For crystalline materials, X-ray crystallography offers the ultimate proof of structure in the solid state, and IR spectroscopy provides a quick check for the presence of key functional groups. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately determine the structure of these important molecules, paving the way for their successful application in drug discovery and materials science.
References
The Versatility of 3-Alkoxy-2-Naphthoic Acids: A Comparative Guide for Researchers
An in-depth analysis of the synthesis, properties, and applications of 3-alkoxy-2-naphthoic acid derivatives, providing a comparative perspective for their use as fluorescent probes and therapeutic agents.
The 3-alkoxy-2-naphthoic acid scaffold has emerged as a privileged structure in medicinal chemistry and chemical biology, offering a versatile platform for the development of high-performance fluorescent probes and targeted therapeutics. This guide provides a comprehensive literature review of these compounds, offering a comparative analysis of their performance against established alternatives, supported by experimental data and detailed protocols to empower researchers in their own investigations.
At the Core of Innovation: Synthesis and Functionalization
The journey into the applications of 3-alkoxy-2-naphthoic acids begins with their synthesis. The foundational molecule, 3-hydroxy-2-naphthoic acid, is typically prepared from 2-naphthol through the Kolbe-Schmitt reaction. Subsequent alkylation of the hydroxyl group yields the desired 3-alkoxy derivatives. A common and efficient method for creating more complex derivatives, such as anilides, involves catalysis with phosphorus (III) compounds like phosphorus trichloride. This reaction proceeds through the in situ formation of an arylamine phosphite, which then acts as a catalyst.[1][2][3]
The reaction of 3-hydroxy-2-naphthoic acid with aniline in the presence of a phosphorus (III) catalyst is a key step in the synthesis of many biologically active derivatives. The choice of solvent is critical, with ortho-xylene and ortho-chlorotoluene being particularly effective, yielding the target product in up to 98% purity.[2] The reaction temperature also plays a crucial role; temperatures between 146°C and 156°C are optimal, as lower temperatures result in a slow reaction rate, while higher temperatures can lead to catalyst decomposition and the formation of impurities.[2]
Illuminating Biology: 3-Alkoxy-2-Naphthoic Acids as Fluorescent Probes
Derivatives of 2-naphthoic acid have shown significant promise as fluorescent probes for biological imaging and sensing. Their rigid, planar structure and extended π-system provide a foundation for strong fluorescence, while modifications at the 3-alkoxy position and other sites on the naphthoic acid core allow for the fine-tuning of their photophysical properties and biological targeting.
A Case Study: High-Affinity Probes for the P2Y14 Receptor
A notable application of this scaffold is in the development of fluorescent antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory processes.[4] Researchers have successfully designed and synthesized highly potent and selective fluorescent probes based on a 2-naphthoic acid template.[4] By attaching a fluorophore, such as Alexa Fluor 488, to the piperidine ring of a known P2Y14R antagonist, a fluorescent probe with exceptionally high affinity (Ki = 80 pM) was created.[4] This probe has proven invaluable for quantifying specific binding to the P2Y14R in flow cytometry assays.[4]
Comparative Performance:
While direct, head-to-head comparisons of the quantum yields of 3-alkoxy-2-naphthoic acid-based probes with classic dyes like rhodamine are not extensively reported in the literature, the development of probes with picomolar affinity highlights the significant potential of this scaffold. The ability to preserve and even enhance the potency of the parent antagonist through chemical functionalization is a key advantage.[4] Rhodamine-based probes are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability.[5][6] However, the 2-naphthoic acid scaffold offers a distinct advantage in its inherent drug-like properties, allowing for the development of probes that are not only bright but also highly specific for their biological targets.
Experimental Protocol: Live-Cell Imaging with a Naphthoic Acid-Based Fluorescent Probe (General Protocol)
This protocol provides a general framework for using a 2-naphthoic acid-based fluorescent probe for live-cell imaging. Specific concentrations and incubation times will need to be optimized for the particular probe and cell line.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
2-naphthoic acid-based fluorescent probe.
-
Live Cell Imaging Solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence microscope equipped with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a vessel suitable for fluorescence microscopy.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution to the final working concentration in pre-warmed Live Cell Imaging Solution.
-
Remove the culture medium from the cells and wash once with pre-warmed Live Cell Imaging Solution.
-
Add the probe-containing solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. Acquire images at different time points to study dynamic processes.
Fighting Disease: Therapeutic Potential of 3-Alkoxy-2-Naphthoic Acid Derivatives
The versatility of the 3-alkoxy-2-naphthoic acid scaffold extends to the development of novel therapeutic agents, with derivatives showing promise as both anti-inflammatory and antimicrobial agents.
Anti-Inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. While direct studies on 3-alkoxy-2-naphthoic acids as COX inhibitors are limited, the structural similarities to other known anti-inflammatory agents suggest their potential in this area. For comparison, celecoxib, a selective COX-2 inhibitor, has an IC50 of 0.88 µmol/L for COX-2.[7] Derivatives of celecoxib have been synthesized with even higher in vivo anti-inflammatory activity.[8] The development of novel, non-acidic anti-inflammatory agents is an active area of research, and the 3-alkoxy-2-naphthoic acid scaffold presents a promising starting point for the design of new COX inhibitors.
Table 1: Comparative IC50 Values of COX-2 Inhibitors
| Compound | COX-2 IC50 (µmol/L) | Reference |
| Celecoxib | 0.88 | [7] |
| Benzoxazole-benzamide analog 66 | 0.14 | [7] |
| Halogenated triaryl-based pyrazole derivative | 0.043 - 0.17 | [9] |
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Facial amphiphilic polymers derived from naphthoic acid have demonstrated potent antibacterial activity against a range of multi-drug resistant Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.[4] These polymers appear to act by disrupting the bacterial membrane.[4]
Comparative Performance:
While comprehensive studies directly comparing the antimicrobial efficacy of 3-alkoxy-2-naphthoic acid derivatives to traditional antibiotics like penicillin are not yet available, the potent activity against MDR pathogens is a significant finding. For context, the minimum inhibitory concentrations (MICs) of olivanic acid derivatives, a class of β-lactam antibiotics, against Gram-positive and Gram-negative bacteria are in the range of 0.1-3.1 µg/mL.[10] The development of antimicrobial agents with novel mechanisms of action, such as the membrane disruption observed with naphthoic acid-derived polymers, is a critical strategy to combat antibiotic resistance.
The Rationale Behind the Scaffold: Advantages in Drug Design
The 3-alkoxy-2-naphthoic acid scaffold can be considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification. The advantages of this particular scaffold include:
-
Rigidity and Planarity: The fused ring system provides a rigid and well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for a target protein.
-
Tunable Properties: The alkoxy group at the 3-position and the carboxylic acid at the 2-position provide convenient handles for chemical modification, allowing for the optimization of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Drug-like Characteristics: Many derivatives of this scaffold possess favorable drug-like properties, making them attractive candidates for further development.[4]
Diagram 1: Key Features of the 3-Alkoxy-2-Naphthoic Acid Scaffold
Caption: Key advantages of the 3-alkoxy-2-naphthoic acid scaffold in drug design.
Conclusion and Future Directions
The 3-alkoxy-2-naphthoic acid scaffold has demonstrated significant utility in the development of both advanced research tools and potential therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, makes it a highly attractive starting point for the design of novel molecules with tailored functions. Future research should focus on expanding the library of derivatives and conducting more direct comparative studies against existing standards to fully elucidate the potential of this versatile chemical framework. The continued exploration of this "privileged scaffold" is poised to yield further innovations in the fields of chemical biology and drug discovery.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. ucj.org.ua [ucj.org.ua]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rationally designed rhodamine-based fluorescent probe for molecular imaging of peroxynitrite in live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Guide to Benchmarking 3-Isopropoxy-2-naphthoic acid Against Known G Protein-Coupled Receptor Ligands
This guide provides a comprehensive framework for characterizing a novel compound, 3-Isopropoxy-2-naphthoic acid, against a well-established ligand for a model G Protein-Coupled Receptor (GPCR). Due to the current lack of a defined biological target for this compound, this document will proceed with the scientifically-grounded hypothesis that it is a putative ligand for the human Adenosine A2A receptor (A2AR). The A2AR is a well-characterized GPCR, making it an excellent model for demonstrating a rigorous benchmarking workflow. This guide is intended for researchers, scientists, and drug development professionals.
The principles and methodologies detailed herein are broadly applicable to the characterization of any novel compound against its putative receptor target. We will utilize the potent and selective A2AR agonist, CGS 21680, as our benchmark compound.
The Rationale for Benchmarking
In drug discovery, a new compound's biological activity is not an island. To understand its potential therapeutic value, it must be compared to existing, well-characterized molecules. This process, known as benchmarking, provides crucial context for a compound's:
-
Affinity: How tightly does it bind to the receptor?
-
Potency: How much of the compound is needed to elicit a biological response?
-
Efficacy: What is the maximal biological response the compound can produce?
-
Selectivity: Does it interact with other receptors? (While not the primary focus of this guide, selectivity screening is a critical step in drug development).
By comparing this compound to a known ligand like CGS 21680, we can classify it as a full agonist, partial agonist, antagonist, or allosteric modulator, and quantify its relative strength.
Compound Profiles
| Compound | Structure | Role in this Guide |
| This compound | ![]() | The novel compound of interest with unknown activity at the A2A receptor. |
| CGS 21680 | ![]() | The benchmark compound; a potent and selective A2A receptor agonist.[1][2][3] |
The Adenosine A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4] Upon agonist binding, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then converts ATP into the second messenger cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the modulation of gene expression.[4] This signaling cascade is a key regulator of various physiological processes.
Head-to-Head Performance Comparison
The following table presents a hypothetical but realistic comparison of this compound against CGS 21680 at the human A2A receptor. The data for CGS 21680 is based on published values.
| Parameter | Assay | This compound (Hypothetical Data) | CGS 21680 (Benchmark) |
| Binding Affinity (Ki) | Radioligand Binding | 150 nM | 27 nM[1][2][3] |
| Functional Potency (EC50) | GTPγS Binding | 350 nM | ~110 nM[6] |
| Functional Potency (EC50) | ERK1/2 Phosphorylation | 280 nM | Data not readily available, but expected to be in the nanomolar range. |
| Maximal Efficacy (Emax) | GTPγS Binding | 75% of CGS 21680 | 100% (by definition) |
| Maximal Efficacy (Emax) | ERK1/2 Phosphorylation | 70% of CGS 21680 | 100% (by definition) |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be classified as a partial agonist of the Adenosine A2A receptor. It has a lower binding affinity (higher Ki) and lower potency (higher EC50) compared to the full agonist CGS 21680. Its maximal efficacy (Emax) is also lower, indicating that even at saturating concentrations, it cannot produce the same level of receptor activation as CGS 21680.
Experimental Protocols
To generate the data for the comparison table, a series of in vitro assays must be performed. The following are detailed, step-by-step methodologies for these key experiments. The chosen model system is Human Embryonic Kidney (HEK-293) cells stably expressing the human Adenosine A2A receptor.[5][7][8][9]
Radioligand Binding Assay
This assay directly measures the binding of a ligand to the receptor. A competition binding format is used to determine the affinity (Ki) of the unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
References
- 1. CGS 21680 hydrochloride | Adenosine A2a Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Human Adenosine A2A Receptor Recombinant Cell Line, HEK293 - Creative Biolabs [creative-biolabs.com]
- 9. revvity.com [revvity.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Isopropoxy-2-naphthoic Acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship within the laboratory. The proper disposal of chemical reagents, such as 3-Isopropoxy-2-naphthoic acid, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established chemical safety principles.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the potential hazards is essential. Based on its structure—an aromatic carboxylic acid—and data from similar compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Skin and Eye Irritation: Aromatic acids are often irritating to the skin and can cause serious eye irritation or damage[1][2].
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation[2][3].
-
Aquatic Toxicity: Many naphthoic acid derivatives are harmful to aquatic life, sometimes with long-lasting effects[1][3].
Waste Characterization:
Based on these potential hazards and its chemical nature, this compound waste is classified as:
This classification is crucial because it dictates the proper segregation and disposal pathway. It must not be mixed with halogenated solvents, inorganic acids, bases, or heavy metal waste[4][6][7]. Co-mingling waste streams can lead to dangerous chemical reactions and complicates the final disposal process, which is managed under the stringent regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[8][9].
Part 2: Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach ensures both personal safety and regulatory compliance. All chemical waste is regulated from the moment of generation to its final disposal[8][10].
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure.
-
Safety Goggles/Glasses: Protects against splashes and airborne dust.
-
Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.
-
Laboratory Coat: Protects skin and clothing.
Step 2: Prepare the Waste Container
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a clearly designated, leak-proof container with a secure, tight-fitting lid, intended for solid chemical waste[7][10]. The container must be compatible with the chemical; for a solid acid, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Ensure the Container is Clean: Never use a container that previously held incompatible chemicals.
Step 3: Label the Waste Container Correctly
Proper labeling is not just a procedural formality; it is a critical safety measure for everyone who will handle the container, from lab personnel to the final disposal technicians[8][10]. The label must be affixed to the container before the first particle of waste is added[5].
| Information Required on Label | Example / Instruction | Rationale |
| Words "Hazardous Waste" | Clearly write "Hazardous Waste" at the top. | Identifies the container's contents as regulated material. |
| Full Chemical Name(s) | "Waste: this compound" | Avoids ambiguity. Do not use abbreviations or formulas[5]. |
| Hazard Pictograms | Add pictograms for Irritant (Exclamation Mark) and Environmentally Hazardous (Dead Tree/Fish). | Provides an immediate visual warning of the primary risks. |
| Accumulation Start Date | The date the first amount of waste is placed in the container. | Hazardous waste may only be stored in a lab's Satellite Accumulation Area for a limited time (e.g., up to 12 months)[10]. |
| Generator's Name & Lab | Your Name, Principal Investigator, Lab/Room Number. | Ensures traceability and accountability. |
Step 4: Transfer and Store the Waste
-
Transfer: Carefully transfer the solid this compound waste into the labeled container. If the material is a fine powder, perform this transfer in a fume hood to prevent inhalation of dusts[11].
-
Secure the Container: Tightly seal the container lid. It must remain closed at all times except when waste is actively being added[5][10].
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of waste generation[8][10]. Do not move waste from one room to another for storage[8]. The SAA should be a secondary containment unit (like a spill tray) to contain any potential leaks[7].
Step 5: Arrange for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash[11].
-
Contact EHS: Final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or equivalent office[8]. They will arrange for pickup by a licensed hazardous waste disposal company.
-
Follow Institutional Protocols: Submit a chemical waste pickup request form as required by your institution's procedures[8][12].
Part 3: Emergency Procedures for Spills
Even with careful handling, spills can occur. Preparedness is key to mitigating risk.
-
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).
-
Moisten the absorbent material slightly to prevent dust from becoming airborne[13].
-
Carefully sweep the mixture into your designated solid hazardous waste container.
-
Clean the spill area thoroughly.
-
All materials used for the cleanup must also be disposed of as hazardous waste[12].
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team immediately[12].
-
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. lobachemie.com [lobachemie.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. acewaste.com.au [acewaste.com.au]
- 8. odu.edu [odu.edu]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



